Product packaging for 2,3-Diiodophenol(Cat. No.:CAS No. 408340-16-9)

2,3-Diiodophenol

Cat. No.: B1625277
CAS No.: 408340-16-9
M. Wt: 345.9 g/mol
InChI Key: YPJVJVIQWWXEHO-UHFFFAOYSA-N
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Description

2,3-Diiodophenol is a useful research compound. Its molecular formula is C6H4I2O and its molecular weight is 345.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H4I2O B1625277 2,3-Diiodophenol CAS No. 408340-16-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3-diiodophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4I2O/c7-4-2-1-3-5(9)6(4)8/h1-3,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPJVJVIQWWXEHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)I)I)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4I2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90463180
Record name 2,3-diiodophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90463180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

408340-16-9
Record name 2,3-diiodophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90463180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Core Chemical Properties and Structure of 2,3-Diiodophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Diiodophenol is an organoiodine compound and a member of the diiodophenol isomer group.[1] Halogenated phenols are of significant interest in medicinal chemistry and material science due to their unique chemical reactivity and potential biological activities. This document provides a comprehensive overview of the known chemical properties and structural features of this compound, compiled from computational data and comparative analysis with its isomers. Due to the limited availability of experimental data for this specific isomer, this guide also presents plausible experimental protocols and discusses potential biological implications based on related compounds.

Chemical Identity and Physical Properties

Table 1: Chemical Identifiers and Computed Properties of this compound

PropertyValueSource
IUPAC Name This compound[2]
CAS Number 408340-16-9[2][3]
Molecular Formula C₆H₄I₂O[2][3]
Molecular Weight 345.90 g/mol [2][3]
Canonical SMILES C1=CC(=C(C(=C1)I)I)O[2]
InChI InChI=1S/C6H4I2O/c7-4-2-1-3-5(9)6(4)8/h1-3,9H[2]
InChIKey YPJVJVIQWWXEHO-UHFFFAOYSA-N[2]
Computed XLogP3 2.9[2]
Polar Surface Area 20.2 Ų[2]

Table 2: Comparative Experimental Properties of Diiodophenol Isomers

CompoundMelting Point (°C)Boiling Point (°C)pKa
2,4-Diiodophenol 72-75155-157 (at 15 mmHg)7.85
2,5-Diiodophenol 68-70--
2,6-Diiodophenol 67-69-6.75
3,4-Diiodophenol 94-96--
3,5-Diiodophenol 103-105-8.16
This compound Data not availableData not availableData not available

Chemical Structure

The structure of this compound consists of a benzene ring substituted with a hydroxyl group at position 1, and two iodine atoms at positions 2 and 3. The presence of the bulky iodine atoms adjacent to each other and to the hydroxyl group likely influences the molecule's conformation, electronic distribution, and reactivity.

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not widely published. However, based on the analysis of related iodophenol compounds, the expected spectral characteristics can be predicted.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show complex splitting patterns for the three aromatic protons due to their proximity and coupling. The chemical shifts would likely appear in the range of 6.5-7.5 ppm. The hydroxyl proton will appear as a broad singlet, with its chemical shift being dependent on the solvent and concentration.

  • ¹³C NMR: The carbon NMR spectrum is predicted to show six distinct signals for the aromatic carbons. The carbons attached to the iodine atoms will experience a significant downfield shift.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the O-H stretching of the phenolic hydroxyl group (around 3200-3600 cm⁻¹), C-O stretching (around 1200 cm⁻¹), and C=C stretching of the aromatic ring (around 1450-1600 cm⁻¹). The C-I stretching vibrations are expected in the far-infrared region.

Experimental Protocols

Proposed Synthesis of this compound

A plausible method for the synthesis of this compound is via the electrophilic iodination of a suitable phenol precursor. A general protocol is outlined below.

Reaction: Iodination of 2-iodophenol or 3-iodophenol. Direct di-iodination of phenol often leads to a mixture of isomers. A more controlled synthesis might start from an already iodinated phenol.

Materials:

  • Starting material (e.g., 2-iodophenol)

  • Iodinating agent (e.g., Iodine monochloride, ICl, or N-iodosuccinimide, NIS)

  • Solvent (e.g., Acetic acid, Dichloromethane)

  • Catalyst (optional, e.g., a Lewis acid)

  • Sodium thiosulfate solution

  • Sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Organic solvent for extraction (e.g., Diethyl ether)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the starting phenol in the chosen solvent in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Slowly add the iodinating agent to the stirred solution.

  • Allow the reaction to proceed at room temperature for a specified time, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated solution of sodium thiosulfate to remove any unreacted iodine.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Extract the product into an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

SynthesisWorkflow Start Starting Material (e.g., 2-Iodophenol) Reaction Reaction Vessel (Stirring, Temp Control) Start->Reaction Reagents Iodinating Agent (e.g., ICl) + Solvent Reagents->Reaction Quenching Quenching (Sodium Thiosulfate) Reaction->Quenching 1. Reaction Completion Workup Aqueous Workup (Extraction, Washing) Quenching->Workup 2. Neutralization Purification Purification (Column Chromatography) Workup->Purification 3. Crude Product Product This compound Purification->Product 4. Pure Product

Proposed synthesis workflow for this compound.

Biological Activity and Signaling Pathways

Specific biological activities and signaling pathways for this compound have not been extensively studied. However, iodinated phenols, in general, are known to exhibit biological effects, including toxicity.[4] They can act as disinfection byproducts in water treatment and may pose environmental and health risks.

The toxicity of halogenated phenols is often attributed to their ability to uncouple oxidative phosphorylation and generate reactive oxygen species (ROS), leading to cellular damage.[5] A conceptual pathway for the potential toxicity of a diiodophenol is illustrated below.

ToxicityPathway Diiodophenol This compound CellMembrane Cellular Uptake Diiodophenol->CellMembrane Mitochondria Mitochondrial Dysfunction CellMembrane->Mitochondria ROS Reactive Oxygen Species (ROS) Generation Mitochondria->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress Damage Cellular Damage (Lipids, Proteins, DNA) OxidativeStress->Damage Apoptosis Apoptosis / Necrosis Damage->Apoptosis

Conceptual toxicity pathway for a diiodophenol.

Conclusion

This compound is a halogenated organic compound with potential applications in various scientific fields. While its fundamental chemical identifiers and computed properties are known, a significant gap exists in the experimental data regarding its physicochemical properties and biological activity. This guide has provided a summary of the available information and presented plausible experimental approaches for its synthesis and characterization. Further research is warranted to fully elucidate the properties and potential applications of this and other diiodophenol isomers.

References

An In-depth Technical Guide to the Synthesis of 2,3-Diiodophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for 2,3-diiodophenol, a valuable intermediate in pharmaceutical and organic synthesis. Due to the challenges of direct and regioselective iodination to achieve the 2,3-substitution pattern on a phenol ring, this guide focuses on a more controlled and reliable multi-step synthesis. The primary pathway detailed herein involves the preparation of a key intermediate, 2,3-diiodoaniline, followed by its conversion to this compound via a Sandmeyer-type reaction.

Synthesis Pathways

The synthesis of this compound is most effectively achieved through a two-step process starting from a suitable aniline precursor. Direct iodination of phenol or 3-iodophenol often leads to a mixture of ortho- and para-substituted products, making the isolation of the desired 2,3-diiodo isomer difficult and low-yielding. Therefore, a more strategic approach is warranted.

The most plausible and controllable synthetic route involves:

  • Double Iodination of a Phenylenediamine Derivative: Synthesis of a diiodoaniline intermediate.

  • Diazotization and Hydrolysis (Sandmeyer-type Reaction): Conversion of the diiodoaniline to the corresponding diiodophenol.

An alternative, though less direct, pathway could involve the synthesis of 2-amino-3-iodophenol followed by a second iodination via a Sandmeyer reaction. However, this guide will focus on the more streamlined approach starting from a diiodoaniline.

Logical Workflow for the Synthesis of this compound

G Start Starting Material (e.g., 1,2-Phenylenediamine) Step1 Step 1: Double Iodination (e.g., via Diazotization-Iodination) Start->Step1 Intermediate Intermediate: 2,3-Diiodoaniline Step1->Intermediate Step2 Step 2: Diazotization and Hydrolysis (Sandmeyer-type Reaction) Intermediate->Step2 Product Final Product: This compound Step2->Product G cluster_0 Step 1: Diazotization cluster_1 Step 2: Hydrolysis A 2,3-Diiodoaniline B NaNO₂, H₂SO₄ 0-5 °C A->B C 2,3-Diiodobenzene- diazonium Salt B->C D H₂O, Δ (Boiling) C->D E This compound D->E G cluster_diazotization Diazotization cluster_hydrolysis Hydrolysis cluster_workup Work-up & Purification dissolve Dissolve 2,3-Diiodoaniline in cold H₂SO₄/H₂O add_nitrite Add NaNO₂ solution dropwise at 0-5 °C dissolve->add_nitrite stir_cold Stir for 30 min at 0-5 °C add_nitrite->stir_cold add_to_water Add diazonium salt solution to boiling water stir_cold->add_to_water boil Boil for 30 min add_to_water->boil cool Cool to room temperature boil->cool extract Extract with Diethyl Ether cool->extract wash Wash with NaHCO₃ and brine extract->wash dry Dry over MgSO₄ wash->dry evaporate Evaporate solvent dry->evaporate purify Purify (Recrystallization/ Chromatography) evaporate->purify

solubility of 2,3-Diiodophenol in common lab solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Solubility of 2,3-Diiodophenol in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of this compound, a halogenated phenol of interest in various research and development applications. Due to the limited availability of specific quantitative solubility data in public literature, this document provides a comprehensive framework for understanding and determining its solubility profile. It includes a qualitative assessment based on the principles of chemical structure and polarity, a detailed experimental protocol for quantitative solubility determination using the shake-flask method coupled with UV/Vis spectroscopy, and a visual representation of the experimental workflow.

Introduction: Understanding the Solubility of this compound

This compound is an aromatic compound featuring a hydroxyl group and two iodine atoms attached to a benzene ring. Its solubility in various solvents is a critical parameter for its application in chemical synthesis, formulation, and biological assays. The solubility is primarily governed by the interplay between the polar hydroxyl group and the largely nonpolar di-iodinated benzene ring.

Qualitative Solubility Profile:

Based on the "like dissolves like" principle, the solubility of this compound in common laboratory solvents can be predicted as follows:

  • Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dimethyl Sulfoxide - DMSO): These solvents can engage in dipole-dipole interactions with the polar C-O and O-H bonds of the phenol. Good solubility is anticipated in these solvents, particularly in strong polar aprotic solvents like DMSO.

  • Nonpolar Solvents (e.g., Toluene, Hexane, Diethyl Ether, Chloroform, Dichloromethane): The nonpolar aromatic ring and iodine atoms suggest that this compound will exhibit some solubility in these solvents through London dispersion forces. Halogenated solvents like chloroform and dichloromethane are often effective at dissolving halogenated organic compounds.[3]

Quantitative Solubility Determination: Experimental Protocol

Principle

An excess amount of the solid compound is equilibrated with a known volume of the solvent at a constant temperature. After reaching equilibrium, the undissolved solid is separated, and the concentration of the solute in the saturated solution is determined using a suitable analytical technique, such as UV/Vis spectroscopy.[7][8]

Materials and Equipment
  • This compound (solid)

  • Selected solvents (e.g., Water, Ethanol, Methanol, Acetone, Diethyl Ether, Chloroform, Dichloromethane, Ethyl Acetate, Toluene, Hexane)

  • Volumetric flasks

  • Scintillation vials or flasks with screw caps

  • Thermostatic shaker or water bath

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE or other suitable material)

  • UV/Vis spectrophotometer and cuvettes

  • Analytical balance

Experimental Procedure

Step 1: Preparation of Standard Solutions and Calibration Curve

  • Accurately weigh a small amount of this compound and dissolve it in a known volume of the chosen solvent to prepare a stock solution of known concentration.

  • Perform a series of dilutions of the stock solution to prepare a set of standard solutions with decreasing concentrations.

  • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound using the UV/Vis spectrophotometer. The solvent in which the standards are prepared should be used as the blank.

  • Plot a calibration curve of absorbance versus concentration. The curve should be linear and pass through the origin. Determine the equation of the line (y = mx + c), where y is absorbance, x is concentration, m is the slope, and c is the y-intercept.[7]

Step 2: Equilibration

  • Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different solvent. An excess of solid should be visible to ensure that a saturated solution is formed.

  • Seal the vials tightly to prevent solvent evaporation.

  • Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C) and agitate for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.[5]

Step 3: Sample Preparation and Analysis

  • After the equilibration period, allow the vials to stand undisturbed at the same constant temperature to let the excess solid settle.

  • Carefully withdraw a sample of the supernatant using a syringe.

  • Filter the sample through a syringe filter to remove any undissolved solid particles. This step is crucial to avoid artificially high solubility readings.

  • Dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the previously constructed calibration curve. The dilution factor must be accurately recorded.

  • Measure the absorbance of the diluted solution at the λmax.

Step 4: Calculation of Solubility

  • Using the equation from the calibration curve, calculate the concentration of the diluted solution from its absorbance.

  • Multiply the calculated concentration by the dilution factor to determine the concentration of the original saturated solution. This value represents the solubility of this compound in that specific solvent at the experimental temperature.

Data Presentation

The experimentally determined solubility data should be summarized in a clear and structured table for easy comparison.

SolventTemperature (°C)Solubility (g/L)Solubility (mol/L)
Water25[Experimental Value][Experimental Value]
Ethanol25[Experimental Value][Experimental Value]
Methanol25[Experimental Value][Experimental Value]
Acetone25[Experimental Value][Experimental Value]
Diethyl Ether25[Experimental Value][Experimental Value]
Chloroform25[Experimental Value][Experimental Value]
Dichloromethane25[Experimental Value][Experimental Value]
Ethyl Acetate25[Experimental Value][Experimental Value]
Toluene25[Experimental Value][Experimental Value]
Hexane25[Experimental Value][Experimental Value]

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the determination of the solubility of this compound.

Solubility_Workflow cluster_exp Experiment cluster_analysis Analysis A Prepare Standard Solutions and Calibration Curve F Measure Absorbance (UV/Vis Spectrophotometer) B Add Excess this compound to Solvent C Equilibrate in Thermostatic Shaker (24-48h) B->C D Filter Supernatant to Remove Undissolved Solid C->D E Dilute Saturated Solution D->E E->F G Calculate Concentration using Calibration Curve F->G H Calculate Solubility (Concentration x Dilution Factor) G->H

Caption: Workflow for determining the solubility of this compound.

Conclusion

While quantitative solubility data for this compound is not readily found in the literature, this guide provides a robust framework for its determination. By understanding the underlying chemical principles and following the detailed experimental protocol, researchers can generate reliable solubility data. This information is invaluable for optimizing reaction conditions, developing purification methods, and formulating new products, thereby advancing research and development in their respective fields.

References

An In-depth Technical Guide to the Physical and Chemical Characteristics of 2,3-Diiodophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Diiodophenol is an aromatic organic compound with the molecular formula C₆H₄I₂O. As a di-substituted phenol, its chemical behavior is influenced by the electron-donating hydroxyl group and the electron-withdrawing iodine atoms on the aromatic ring. This guide provides a comprehensive overview of its physical and chemical properties, drawing upon available experimental data for its isomers and related compounds where direct data for the 2,3-isomer is limited. This document is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science.

Physical and Chemical Properties

Quantitative data for this compound and its isomers are summarized in the tables below. It is important to note that due to the limited availability of experimental data for this compound, some values are predicted or based on data from its isomers.

Table 1: Physical Properties of Diiodophenol Isomers

PropertyThis compound2,4-Diiodophenol2,6-Diiodophenol3,5-Diiodophenol
Molecular Formula C₆H₄I₂OC₆H₄I₂OC₆H₄I₂OC₆H₄I₂O
Molecular Weight 345.90 g/mol [1][2]345.90 g/mol [3]345.90 g/mol [4]345.90 g/mol
Appearance White solid (predicted)[1]White to light yellow solid------
Melting Point Not available72-73 °C[5]------
Boiling Point Not available283.8±25.0 °C (Predicted)[5]------
pKa Not available7.90±0.18 (Predicted)[5]------

Table 2: Computed Properties of this compound

PropertyValueReference
XLogP3-AA 2.9[2]
Hydrogen Bond Donor Count 1[2]
Hydrogen Bond Acceptor Count 1[2]
Rotatable Bond Count 0[2]
Exact Mass 345.835155 g/mol [2]
Topological Polar Surface Area 20.2 Ų[2]

Solubility: Experimental solubility data for this compound is not readily available. However, based on its structure, it is expected to be sparingly soluble in water and soluble in organic solvents such as ethanol, diethyl ether, and chloroform. The presence of the polar hydroxyl group allows for some interaction with polar solvents, while the large, nonpolar di-iodinated benzene ring dominates its overall character, favoring solubility in nonpolar organic solvents.

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, general methods for the synthesis of iodinated phenols can be adapted.

General Synthesis of Iodophenols

A common method for the synthesis of iodophenols involves the direct iodination of phenol using an iodine source and an oxidizing agent.

Workflow for Iodophenol Synthesis

G Phenol Phenol Reaction Reaction Mixture Phenol->Reaction Solvent Methanol Solvent->Reaction Base Strong Base (e.g., NaOH) Base->Reaction Iodide Potassium Iodide (KI) Iodide->Reaction Oxidant Trichloroisocyanuric Acid (TCCA) in Methanol Oxidant->Reaction Dripped Purification Separation and Purification (Filtration, Extraction, Recrystallization) Reaction->Purification Product Iodophenol Product Purification->Product

Caption: General workflow for the synthesis of iodophenols.

Experimental Protocol (General):

  • Dissolution: Dissolve the starting phenolic compound in methanol in a reaction flask.

  • Addition of Reagents: Add a strong base (e.g., sodium hydroxide) and potassium iodide to the solution and stir until uniform.

  • Oxidation: Slowly add a solution of trichloroisocyanuric acid in methanol to the reaction mixture. The reaction is typically carried out at a controlled temperature (e.g., 0-20 °C).

  • Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).

  • Workup and Purification: Upon completion, filter the reaction mixture. The filtrate is then acidified, and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and concentrated. The crude product is then purified by recrystallization or column chromatography to yield the final iodophenol.

Spectroscopic Analysis

The characterization of this compound would rely on standard spectroscopic techniques.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for distinguishing between isomers of diiodophenol due to the different chemical environments of the protons and carbon atoms in each isomer.

  • ¹H NMR: The ¹H NMR spectrum of this compound is expected to show three distinct signals in the aromatic region, corresponding to the three non-equivalent protons on the benzene ring. The splitting patterns (coupling constants) would provide information about the relative positions of the protons.

  • ¹³C NMR: The ¹³C NMR spectrum is predicted to show six signals for the six unique carbon atoms in the molecule. The chemical shifts would be influenced by the positions of the iodine and hydroxyl substituents.

2. Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H stretching of the phenolic hydroxyl group (around 3200-3600 cm⁻¹) and C-I stretching vibrations at lower frequencies. The substitution pattern on the benzene ring also influences the fingerprint region (below 1500 cm⁻¹).

3. Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight (345.90 g/mol ). The isotopic pattern of iodine (¹²⁷I is the only stable isotope) would be distinct. Fragmentation patterns can help in the structural elucidation and differentiation from its isomers.

Experimental Workflow for Spectroscopic Analysis

G Sample This compound Sample NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Data Spectral Data NMR->Data IR->Data MS->Data Analysis Structural Elucidation and Characterization Data->Analysis

Caption: Workflow for the spectroscopic characterization of this compound.

Chemical Reactions

The reactivity of this compound is governed by the interplay of the hydroxyl and iodo substituents.

  • Reactions of the Hydroxyl Group: The phenolic hydroxyl group is acidic and can undergo reactions typical of phenols, such as ether and ester formation.

  • Substitution Reactions: The iodine atoms can be replaced through various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are powerful methods for forming new carbon-carbon bonds. This makes diiodophenols valuable intermediates in the synthesis of more complex molecules.

  • Deiodination: A potential side reaction for diiodophenols is deiodination, the cleavage of the carbon-iodine bond. This can occur under various conditions, including high temperatures, the presence of strong bases, or certain catalysts.

Biological Activity

Specific biological activity data for this compound is not extensively documented. However, iodinated phenols, in general, are known to have various biological effects. Some iodophenols have been investigated for their antimicrobial and antiseptic properties. It is also important to consider the potential for thyroid-disrupting activity, as many halogenated phenols can interact with thyroid hormone pathways. Further research is needed to fully elucidate the biological profile of this compound.

Conclusion

This compound is a halogenated phenol with potential applications in organic synthesis and medicinal chemistry. While experimental data for this specific isomer is limited, a comprehensive understanding of its properties can be inferred from the data available for its isomers and related compounds, as well as from predictive models. The synthetic and analytical protocols outlined in this guide provide a framework for researchers working with this and similar compounds. Further experimental investigation into the physical, chemical, and biological properties of this compound is warranted to fully explore its potential.

References

An In-depth Technical Guide to the Discovery and History of 2,3-Diiodophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Diiodophenol is an aromatic organic compound belonging to the family of diiodophenols, which are phenol derivatives with two iodine atoms substituted on the benzene ring. While this specific isomer has not been the subject of extensive research and does not have a widely documented history of a singular "discovery," its existence and properties are understood within the broader context of the halogenation of phenols, a fundamental reaction in organic chemistry. This guide provides a comprehensive overview of the historical development of synthetic methods applicable to the preparation of this compound, its physicochemical properties in comparison to other diiodophenol isomers, and a discussion on the limited knowledge of its biological activity and applications.

Discovery and History: A Tale of Isomers and Regioselectivity

The history of this compound is intrinsically linked to the broader history of the iodination of phenol. Unlike many landmark molecules with a distinct discovery narrative, the specific isolation and characterization of the 2,3-diiodo isomer are not well-documented in early chemical literature. The primary challenge for early organic chemists was controlling the regioselectivity of the halogenation of phenols. The hydroxyl group of phenol is a strong activating group and an ortho, para-director in electrophilic aromatic substitution reactions. Direct iodination of phenol tends to yield a mixture of mono-, di-, and tri-substituted products, with a preference for substitution at the ortho and para positions (2-, 4-, and 6-positions). This often results in the formation of 2,4-diiodophenol, 2,6-diiodophenol, and 2,4,6-triiodophenol as the major products.

The synthesis of the less common meta-substituted and vicinal di-substituted isomers, such as this compound, required the development of more sophisticated synthetic strategies. The advent of reactions like the Sandmeyer reaction in the late 19th century provided a pathway to introduce substituents at specific positions on the aromatic ring, which would have been the key to selectively synthesizing isomers like this compound from appropriately substituted anilines. Therefore, the "discovery" of this compound can be seen as a gradual outcome of the increasing control over organic reactions rather than a singular event.

Physicochemical Properties of Diiodophenol Isomers

The position of the iodine atoms on the phenol ring significantly influences the physicochemical properties of the diiodophenol isomers. A summary of key quantitative data for this compound and its isomers is presented below.

PropertyThis compound2,4-Diiodophenol2,5-Diiodophenol2,6-Diiodophenol3,4-Diiodophenol3,5-Diiodophenol
CAS Number 408340-16-9[1]2012-29-5[2]24885-47-0[3]28177-54-01243476-86-920981-79-7
Molecular Formula C₆H₄I₂OC₆H₄I₂OC₆H₄I₂OC₆H₄I₂OC₆H₄I₂OC₆H₄I₂O
Molecular Weight ( g/mol ) 345.90[1]345.90[2]345.90345.90[4]345.90345.90
Melting Point (°C) Not Reported72-73[5]Not Reported66-68Not Reported102-104
Boiling Point (°C) Not Reported283.8 (Predicted)[5]Not ReportedNot ReportedNot ReportedNot Reported
pKa (Predicted) 7.90 ± 0.18[5]7.90 ± 0.18[5]Not ReportedNot ReportedNot ReportedNot Reported
LogP (Predicted) 2.60140[1]2.92.92.93.23.2

Experimental Protocols for Synthesis

General Experimental Workflow for Direct Iodination of a Monosubstituted Phenol

This protocol describes a general method for the di-iodination of a phenol, which can be adapted for specific isomers by choosing the appropriate starting material.

G General Workflow for Direct Iodination of Phenol A Dissolve Phenol Derivative in a suitable solvent (e.g., methanol, acetic acid) B Add Iodinating Agent (e.g., I₂, NIS, ICl) A->B C Add Oxidizing Agent (optional) (e.g., H₂O₂, NaOCl) B->C D Control Reaction Temperature (e.g., ice bath) C->D E Monitor Reaction Progress (e.g., TLC, GC-MS) D->E F Quench Reaction (e.g., sodium thiosulfate solution) E->F G Isolate Crude Product (e.g., extraction, precipitation) F->G H Purify Product (e.g., recrystallization, chromatography) G->H

Caption: General workflow for the direct iodination of a phenol derivative.

Detailed Protocol for Iodination of Phenol using Iodine and Hydrogen Peroxide:

  • Dissolution: To a solution of the appropriate phenol (1.0 eq) in a suitable solvent such as water or methanol, add iodine (I₂) (1.0-2.2 eq).

  • Reaction Initiation: To the stirred mixture, add hydrogen peroxide (30% aqueous solution, 2.0-4.4 eq) dropwise.

  • Reaction Conditions: The reaction mixture is stirred at room temperature or slightly elevated temperatures (e.g., 50 °C) for a period of time (typically 1-24 hours) until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, the reaction is quenched by the addition of a 10% aqueous solution of sodium thiosulfate to reduce any unreacted iodine. The mixture is then extracted with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to yield the desired diiodophenol.

Synthesis of this compound via the Sandmeyer Reaction

The Sandmeyer reaction provides a regioselective route to aryl halides from aryl amines. To synthesize this compound, one would start with 2,3-diiodoaniline.

G Sandmeyer Reaction Pathway to this compound A 2,3-Diiodoaniline B Diazotization (NaNO₂, aq. acid, 0-5 °C) A->B C 2,3-Diiodobenzenediazonium Salt (Intermediate) B->C D Hydrolysis (H₂O, heat) C->D E This compound D->E

Caption: Synthetic pathway to this compound via the Sandmeyer reaction.

Detailed Protocol for the Sandmeyer-type Synthesis of a Phenol from an Aniline:

  • Diazotization: The starting aniline (e.g., 2,3-diiodoaniline) (1.0 eq) is dissolved in an aqueous acidic solution (e.g., H₂SO₄, HCl) and cooled to 0-5 °C in an ice bath. A solution of sodium nitrite (NaNO₂) (1.0-1.2 eq) in water is added dropwise while maintaining the temperature below 5 °C. The reaction is stirred for a short period (e.g., 30 minutes) to ensure complete formation of the diazonium salt.

  • Hydrolysis: The cold diazonium salt solution is then slowly added to a hot aqueous solution (e.g., boiling water or dilute sulfuric acid). The mixture is heated until the evolution of nitrogen gas ceases.

  • Work-up: The reaction mixture is cooled to room temperature and extracted with an organic solvent (e.g., diethyl ether, ethyl acetate).

  • Purification: The combined organic extracts are washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The resulting crude phenol is purified by column chromatography or recrystallization.

Biological Activity and Drug Development Applications

A thorough review of scientific literature reveals a significant lack of information regarding the biological activity of this compound. Unlike some other halogenated phenols, which have been investigated for their antimicrobial, antifungal, or other therapeutic properties, this compound has not been a prominent candidate in such studies.

There are no known signaling pathways directly associated with this compound, nor is it a key component in any established drug development pipelines. The general class of iodinated phenols has some niche applications, for instance, as intermediates in the synthesis of more complex molecules or as antiseptics, but specific data for the 2,3-isomer is not available.

The absence of significant reported biological activity could be due to a variety of factors, including a lack of investigation, inherent inactivity, or potential toxicity that has precluded further research. Professionals in drug development should note that while the synthesis of this molecule is feasible, its potential as a therapeutic agent is currently unknown and would require extensive foundational research to establish any pharmacological profile.

Conclusion

This compound remains a relatively obscure member of the diiodophenol family. Its history is not one of a celebrated discovery but rather an outcome of the advancement of synthetic organic chemistry that allowed for the selective synthesis of a wide range of aromatic isomers. While its physicochemical properties can be predicted and its synthesis achieved through established methods like the Sandmeyer reaction, a significant knowledge gap exists regarding its biological effects and potential applications in drug development and other scientific fields. This guide serves as a comprehensive summary of the current understanding of this compound, highlighting both the known synthetic routes and the opportunities for future research into its potential biological roles.

References

Unlocking the Potential of 2,3-Diiodophenol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in exploring the untapped potential of 2,3-diiodophenol. While direct research on this specific diiodophenol isomer is limited, this document outlines promising research avenues based on the known chemical properties of the molecule and the diverse biological activities exhibited by related halogenated phenols. This guide provides a foundation for future investigations into its synthesis, reactivity, and therapeutic applications.

Physicochemical Properties

This compound (CAS No: 408340-16-9) is a di-substituted phenol with the molecular formula C₆H₄I₂O.[1][2][3][4] Its structure, featuring two iodine atoms at the ortho and meta positions relative to the hydroxyl group, suggests unique reactivity and potential for development as a scaffold in medicinal chemistry.[5] A summary of its key computed physicochemical properties is presented in Table 1.

PropertyValueReference
Molecular Weight345.90 g/mol [1][2]
Molecular FormulaC₆H₄I₂O[1][2]
XLogP32.9[2]
Hydrogen Bond Donor Count1[2]
Hydrogen Bond Acceptor Count1[2]
Rotatable Bond Count1[2]
Exact Mass345.83516 g/mol [2]
Topological Polar Surface Area20.2 Ų[2]

Table 1: Physicochemical Properties of this compound

Potential Research Areas

The unique substitution pattern of this compound opens up several avenues for research, from novel synthetic methodologies to a wide range of biological evaluations.

Synthetic Chemistry

2.1.1. Regioselective Synthesis: The synthesis of this compound presents a significant challenge due to the ortho-, para-directing nature of the hydroxyl group in electrophilic aromatic substitution reactions. Direct iodination of phenol typically yields a mixture of 2-iodophenol, 4-iodophenol, 2,6-diiodophenol, and 2,4-diiodophenol.[6][7] Research into regioselective multi-step synthetic routes is a key area for exploration. A potential synthetic pathway is outlined in Figure 1.

G cluster_synthesis Potential Synthetic Pathway for this compound A Starting Material (e.g., 2,3-diiodoaniline) B Diazotization (NaNO₂, H₂SO₄) A->B Step 1 C Sandmeyer-type Reaction (H₂O, heat) B->C Step 2 D This compound C->D Step 3

Figure 1: A proposed multi-step synthesis of this compound.

2.1.2. Cross-Coupling Reactions: The presence of two iodine atoms at different positions on the phenyl ring makes this compound an attractive substrate for palladium-catalyzed cross-coupling reactions such as Suzuki and Sonogashira couplings. The differential reactivity of the C-I bonds could allow for selective and sequential functionalization, leading to the synthesis of complex, novel molecules with potential applications in materials science and pharmaceuticals.[8] Figure 2 illustrates a generalized workflow for such reactions.

G cluster_coupling Cross-Coupling Workflow for this compound A This compound B Reaction Setup (Pd catalyst, ligand, base, solvent) A->B D Cross-Coupling Reaction (e.g., Suzuki, Sonogashira) B->D C Coupling Partner (e.g., boronic acid, alkyne) C->B E Functionalized Product D->E

Figure 2: Generalized workflow for cross-coupling reactions.

Medicinal Chemistry and Drug Development

Halogenated phenols have demonstrated a broad spectrum of biological activities, suggesting that this compound and its derivatives could be promising candidates for drug discovery programs.

2.2.1. Anticancer Activity: Phenolic compounds are known to exhibit anticancer properties through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis.[5][9][10][11] The halogenation of these compounds can further enhance their cytotoxic effects.[12] Investigating the anticancer potential of this compound against various cancer cell lines is a promising research direction.

2.2.2. Enzyme Inhibition: Halogenated phenols have been identified as inhibitors of various enzymes, including tyrosine kinases and cholinesterases.[13] The specific substitution pattern of this compound may confer selectivity and potency for particular enzyme targets. For example, diiodophenols could potentially inhibit tyrosinase, an enzyme involved in melanin production.[12][14][15][16][17] A potential signaling pathway that could be targeted is the tyrosine kinase pathway, as depicted in Figure 3.

G cluster_pathway Potential Inhibition of a Tyrosine Kinase Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK P Phosphorylation RTK->P Inhibitor This compound (Potential Inhibitor) Inhibitor->RTK Inhibition SP Signaling Proteins P->SP CR Cellular Response (e.g., proliferation, survival) SP->CR

Figure 3: Potential inhibition of a receptor tyrosine kinase pathway.

2.2.3. Antimicrobial and Antioxidant Properties: Phenolic compounds are well-known for their antioxidant and antimicrobial activities.[18][19][20] The iodinated nature of this compound may modulate these properties. Evaluating its efficacy against various bacterial and fungal strains, as well as its radical scavenging capabilities, could reveal its potential as a preservative or therapeutic agent.[21][22][23][24][25]

Experimental Protocols

The following are detailed methodologies for key experiments that can be adapted to investigate the potential of this compound.

General Protocol for Suzuki Cross-Coupling

This protocol is a general guideline for performing a Suzuki cross-coupling reaction with an aryl iodide.

Materials:

  • Aryl iodide (e.g., this compound)

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., Toluene, Dioxane, DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a flame-dried flask under an inert atmosphere, combine the aryl iodide (1.0 eq), arylboronic acid (1.2-1.5 eq), palladium catalyst (0.01-0.05 eq), and base (2.0-3.0 eq).

  • Add the degassed solvent and stir the mixture at the desired temperature (typically 80-110 °C).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Protocol for In Vitro Anticancer Activity (MTT Assay)

This protocol outlines the steps for assessing the cytotoxic effects of a compound on cancer cell lines.[23]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO, isopropanol with HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and a vehicle control.

  • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

General Protocol for Enzyme Inhibition Assay

This protocol provides a general framework for assessing the inhibitory effect of a compound on enzyme activity.[17][21][24]

Materials:

  • Enzyme of interest (e.g., tyrosinase, acetylcholinesterase)

  • Substrate for the enzyme

  • Test compound (e.g., this compound)

  • Buffer solution appropriate for the enzyme

  • 96-well plate or cuvettes

  • Spectrophotometer or microplate reader

Procedure:

  • In a 96-well plate, add the buffer solution, the test compound at various concentrations, and the enzyme solution.

  • Pre-incubate the mixture for a short period to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding the substrate to all wells.

  • Monitor the change in absorbance over time at a wavelength specific to the product of the enzymatic reaction.

  • Calculate the initial reaction velocity for each concentration of the inhibitor.

  • Determine the percentage of inhibition and calculate the IC₅₀ value.

Conclusion

While this compound remains a relatively understudied molecule, its chemical structure and the known activities of related halogenated phenols strongly suggest a rich potential for future research. This technical guide provides a starting point for investigators to explore its synthesis, reactivity in cross-coupling reactions, and its potential as a lead compound in the development of new anticancer, enzyme inhibitory, antimicrobial, and antioxidant agents. The detailed experimental protocols and illustrative diagrams are intended to facilitate the design and execution of these future studies, ultimately unlocking the full scientific value of this compound.

References

Navigating the Synthesis of 2,3-Diiodophenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The regioselective synthesis of polysubstituted aromatic compounds is a cornerstone of modern organic chemistry, with significant implications for drug discovery and materials science. Among these, the synthesis of 2,3-diiodophenol presents a unique challenge due to the directing effects of the hydroxyl group in electrophilic aromatic substitution, which typically favor ortho and para products. This technical guide provides an in-depth analysis of the synthetic strategies for obtaining this compound, moving beyond direct iodination to explore more nuanced multi-step pathways.

The Challenge of Direct Iodination

Direct electrophilic iodination of phenol is not a viable method for producing this compound. The hydroxyl group is a strong activating group that directs incoming electrophiles to the ortho (positions 2 and 6) and para (position 4) positions. Consequently, direct iodination of phenol typically yields a mixture of 2-iodophenol, 4-iodophenol, 2,4-diiodophenol, 2,6-diiodophenol, and 2,4,6-triiodophenol. Further iodination of 2-iodophenol also fails to produce the desired 2,3-isomer, instead yielding 2,4- and 2,6-diiodophenol. This necessitates the exploration of alternative synthetic routes that offer precise control over the regioselectivity of iodination.

A Plausible Multi-Step Synthetic Pathway: The Sandmeyer Approach

A more promising strategy for the synthesis of this compound involves a multi-step sequence commencing from a precursor with the desired 2,3-substitution pattern, followed by the introduction of the hydroxyl group. One such pathway is the diazotization of 2,3-diiodoaniline, followed by a Sandmeyer-type reaction.

This proposed synthetic route is outlined below:

logical_relationship cluster_start Starting Material cluster_intermediate Intermediate cluster_product Final Product 2,3-Diiodoaniline 2,3-Diiodoaniline Diazonium Salt Diazonium Salt 2,3-Diiodoaniline->Diazonium Salt Diazotization (NaNO₂, aq. acid) This compound This compound Diazonium Salt->this compound Hydrolysis (e.g., H₂O, heat)

Caption: Proposed synthetic pathway for this compound via a Sandmeyer-type reaction.

Detailed Experimental Protocols

Step 1: Diazotization of 2,3-Diiodoaniline

  • Dissolution: Dissolve 2,3-diiodoaniline in a suitable aqueous acid (e.g., sulfuric acid or hydrochloric acid) with cooling in an ice bath (0-5 °C).

  • Nitrite Addition: Slowly add a chilled aqueous solution of sodium nitrite (NaNO₂) dropwise to the stirred solution of the aniline. The temperature should be strictly maintained below 5 °C to prevent the decomposition of the diazonium salt.

  • Monitoring: The completion of the diazotization can be monitored by testing for the presence of excess nitrous acid using starch-iodide paper.

Step 2: Hydrolysis of the Diazonium Salt

  • Decomposition: The resulting solution of the diazonium salt is then carefully heated. The addition of copper(I) oxide or copper(II) sulfate can catalyze the hydrolysis.

  • Nitrogen Evolution: As the solution is warmed, nitrogen gas will evolve, indicating the conversion of the diazonium group to a hydroxyl group.

  • Isolation: After the evolution of nitrogen ceases, the reaction mixture is cooled. The this compound product can then be isolated by extraction with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Purification: The crude product can be purified by standard techniques such as column chromatography or recrystallization.

Alternative Synthetic Considerations

Other potential, though less documented, synthetic strategies for this compound could involve:

  • Ortho-lithiation: Directed ortho-lithiation of a suitably protected 3-iodophenol, followed by quenching with an iodine source. The directing group would need to be carefully chosen to favor lithiation at the 2-position.

  • From Dihalogenated Precursors: Synthesis from precursors such as 2,3-dichloroanisole or 1,2,3-trihalobenzenes would involve nucleophilic aromatic substitution or other transformations to introduce the hydroxyl and iodo functionalities. These routes are likely to be complex and may suffer from low yields.

Quantitative Data Summary

Due to the lack of specific literature detailing the synthesis of this compound, a comprehensive table of quantitative data (yields, reaction times, etc.) cannot be provided at this time. Researchers undertaking this synthesis would need to optimize the reaction conditions based on the general principles outlined above.

Conclusion

The synthesis of this compound requires a strategic, multi-step approach, as direct electrophilic iodination of phenol is not regioselective for the desired isomer. The most promising route appears to be the diazotization of 2,3-diiodoaniline followed by hydrolysis. While a detailed, optimized protocol is not currently available in the public domain, the general procedures for Sandmeyer-type reactions provide a solid foundation for the development of a successful synthesis. Further research and experimental validation are necessary to establish a robust and high-yielding protocol for this challenging but potentially valuable molecule.

An In-depth Technical Guide on the Theoretical Properties of 2,3-Diiodophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and predicted properties of 2,3-diiodophenol. Due to a scarcity of direct experimental data for this specific isomer, this document compiles computed data from established chemical databases and infers experimental methodologies and spectral characteristics from closely related diiodophenol isomers and substituted phenols. This guide is intended to serve as a foundational resource for researchers, scientists, and drug development professionals interested in the potential applications and further investigation of this compound. All quantitative data is presented in structured tables, and detailed, albeit generalized, experimental protocols are provided. Visualizations of proposed experimental workflows and a hypothetical metabolic pathway are included to facilitate understanding.

Introduction

Iodophenols, a class of halogenated aromatic compounds, are of interest in various fields, including organic synthesis, environmental science, and pharmacology.[1] The substitution pattern of iodine atoms on the phenol ring significantly influences the molecule's physicochemical properties, reactivity, and biological activity.[2] This guide focuses specifically on this compound, one of the six positional isomers of diiodophenol.[3] While other isomers have been more extensively studied, this document aims to provide a thorough theoretical understanding of the 2,3-diiodo derivative by leveraging computational predictions and established chemical principles.

Physicochemical Properties

The physicochemical properties of this compound are crucial for predicting its behavior in various chemical and biological systems. The data presented in Table 1 are primarily computed values sourced from the PubChem database, providing a reliable estimation in the absence of extensive experimental validation.[4]

Table 1: Computed Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₆H₄I₂OPubChem[4]
Molecular Weight 345.90 g/mol PubChem[4]
IUPAC Name This compoundPubChem[4]
CAS Number 408340-16-9PubChem[4]
Canonical SMILES C1=CC(=C(C(=C1)I)I)OPubChem[4]
InChI Key YPJVJVIQWWXEHO-UHFFFAOYSA-NPubChem[4]
XLogP3 (Computed) 2.9PubChem[4]
Topological Polar Surface Area 20.2 ŲPubChem[4]
Hydrogen Bond Donor Count 1PubChem[4]
Hydrogen Bond Acceptor Count 1PubChem[4]
Rotatable Bond Count 0PubChem[4]

Theoretical Spectral and Acid-Base Properties

The spectral and acid-base properties of a molecule are fundamental to its characterization and prediction of its reactivity. The following sections detail the predicted spectral characteristics and pKa of this compound.

Predicted Spectral Data

Table 2: Predicted Spectral Properties of this compound

SpectrumPredicted Characteristics
¹H NMR The aromatic region (δ 6.5-8.0 ppm) is expected to show a complex splitting pattern due to the three non-equivalent aromatic protons. The chemical shifts will be influenced by the electron-withdrawing inductive effect of the iodine atoms and the electron-donating resonance effect of the hydroxyl group.
¹³C NMR Six distinct signals are expected in the aromatic region (δ 90-160 ppm). The carbon attached to the hydroxyl group (ipso-carbon) will be the most deshielded. The carbons bonded to iodine will also be significantly shifted.
Infrared (IR) A broad O-H stretching band is expected around 3200-3600 cm⁻¹. Aromatic C-H stretching vibrations should appear around 3000-3100 cm⁻¹. C=C stretching vibrations of the aromatic ring will be observed in the 1400-1600 cm⁻¹ region. A C-O stretching band is anticipated around 1200 cm⁻¹.
UV-Vis Phenolic compounds typically exhibit two absorption bands in the UV region. For this compound, these are expected around 220 nm and 270-280 nm, with potential shifts due to the iodo-substituents.
Predicted Acid Dissociation Constant (pKa)

The acidity of phenols is influenced by the nature and position of substituents on the aromatic ring. Electron-withdrawing groups, such as halogens, generally increase the acidity (lower the pKa) by stabilizing the resulting phenoxide ion. Computational studies on substituted phenols provide a framework for estimating the pKa of this compound.[5][6][7]

Table 3: Predicted Acid-Base Properties of this compound

PropertyPredicted ValueNotes
pKa 7.5 - 8.5This is an estimated range based on the pKa of phenol (~10) and the acidifying effect of two ortho/meta iodine substituents. The actual value would require experimental determination.

Proposed Experimental Protocols

The following sections outline generalized experimental protocols for the synthesis, purification, and characterization of this compound, based on established methods for related compounds.

Synthesis of this compound

The direct iodination of phenol typically yields a mixture of ortho- and para-substituted products, with di- and tri-iodinated species also forming.[8] A plausible, though non-selective, route to a mixture containing this compound would involve the direct iodination of phenol or 3-iodophenol.

General Iodination Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the starting material (phenol or 3-iodophenol) in a suitable solvent such as glacial acetic acid or an aqueous medium.

  • Reagent Addition: Slowly add an iodinating agent, such as a mixture of iodine and an oxidizing agent (e.g., hydrogen peroxide or nitric acid), to the stirred solution. The reaction temperature should be carefully controlled, typically at or below room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup: Quench the reaction by adding a reducing agent (e.g., sodium thiosulfate solution) to remove excess iodine. Extract the product mixture into an organic solvent (e.g., diethyl ether or ethyl acetate). Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentration: Remove the solvent under reduced pressure to obtain the crude product mixture.

Synthesis_Workflow Start Starting Material (Phenol or 3-Iodophenol) Reaction Iodination (Iodine + Oxidizing Agent) Start->Reaction Monitoring TLC Monitoring Reaction->Monitoring Workup Quenching & Extraction Monitoring->Workup Reaction Complete Concentration Solvent Removal Workup->Concentration Crude_Product Crude Product Mixture Concentration->Crude_Product Purification_Workflow Crude Crude Product Mixture Column_Chromatography Silica Gel Column Chromatography Crude->Column_Chromatography TLC_Analysis TLC Analysis of Fractions Column_Chromatography->TLC_Analysis Fraction_Pooling Pooling of Pure Fractions TLC_Analysis->Fraction_Pooling Identify Pure Fractions Solvent_Evaporation Solvent Evaporation Fraction_Pooling->Solvent_Evaporation Pure_Product Purified this compound Solvent_Evaporation->Pure_Product Metabolic_Pathway This compound This compound Hydroxylated Intermediate Hydroxylated Intermediate This compound->Hydroxylated Intermediate Cytochrome P450 (Hydroxylation) Deiodinated Metabolite Deiodinated Metabolite Hydroxylated Intermediate->Deiodinated Metabolite Deiodinase (Deiodination) Ring Cleavage Products Ring Cleavage Products Deiodinated Metabolite->Ring Cleavage Products Dioxygenase (Ring Cleavage)

References

An In-depth Technical Guide to the Safe Handling of 2,3-Diiodophenol for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 2,3-diiodophenol, a key intermediate in various synthetic applications. Adherence to these guidelines is crucial for ensuring personnel safety and maintaining the integrity of research and development activities.

Compound Identification and Properties

This compound is a halogenated aromatic compound widely used in organic synthesis.[1] Its physical and chemical properties are summarized below.

PropertyValueSource
Molecular Formula C₆H₄I₂O[2][3]
Molecular Weight 345.90 g/mol [2][3]
Appearance Orange or white solid[1][4]
LogP 2.60140[2]
Polar Surface Area 20.23 Ų[2]
Melting Point Not available
Boiling Point Not available
Density Not available

Hazard Identification and Toxicological Data

This compound is classified as a hazardous substance. The primary hazards include skin, eye, and respiratory irritation.[4] While specific toxicological data for this compound is limited, data for related diiodophenol isomers provide an indication of potential toxicity.

Hazard StatementClassificationSource
H315Causes skin irritation[4]
H319Causes serious eye irritation[4]
H335May cause respiratory irritation[4]
H302Harmful if swallowed[5]
H311Toxic in contact with skin[5]
H314Causes severe skin burns and eye damage[5]
H351Suspected of causing cancer[5]
H411Toxic to aquatic life with long lasting effects[5]

Toxicological Data (for related isomers):

TestSpeciesRouteValueCompoundSource
LD50MouseOral1,276 - 1,352 mg/kgDiiodophenol isomer[5]
LC50Aedes aegypti larvae-94.88 mg/L2,6-diiodophenol[6]

Safe Handling and Personal Protective Equipment (PPE)

Due to its hazardous nature, strict adherence to safety protocols is mandatory when handling this compound.

Engineering Controls
  • Fume Hood: All work with this compound, especially when handling the solid or preparing solutions, must be conducted in a well-ventilated chemical fume hood.[7]

  • Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.[7]

Personal Protective Equipment (PPE)

A comprehensive PPE regimen is required to minimize exposure:

  • Eye and Face Protection: Wear chemical safety goggles and a face shield.[7]

  • Skin Protection: Wear a lab coat and chemically resistant gloves (e.g., nitrile rubber). Inspect gloves for any signs of degradation before use.[7]

  • Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator with an appropriate particulate filter should be used.[7]

General Hygiene Practices
  • Avoid all personal contact with the substance, including inhalation of dust.[8]

  • Do not eat, drink, or smoke in areas where this compound is handled or stored.[5]

  • Wash hands thoroughly with soap and water after handling the compound.[8]

  • Keep containers tightly sealed when not in use.[4]

First Aid Measures

In the event of exposure, immediate and appropriate first aid is critical.

Exposure RouteFirst Aid ProcedureSource
Eye Contact Immediately rinse eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[4]
Skin Contact Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention.[4]
Inhalation Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Get medical attention if symptoms occur.[4]
Ingestion Clean mouth with water and drink plenty of water afterwards. Do not induce vomiting. Seek medical attention if symptoms occur.[4]

Storage and Disposal

Proper storage and disposal are essential to prevent accidents and environmental contamination.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[4][7] Protect from light.[7]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations. This material should be handled as hazardous waste.

Accidental Release Measures

In the event of a spill, follow these procedures to ensure a safe and effective cleanup.

Spill Response Workflow

SpillResponse spill Spill Occurs evacuate Evacuate Immediate Area & Alert Others spill->evacuate assess Assess Spill Size evacuate->assess small_spill Small Spill (<1g) assess->small_spill Small large_spill Large Spill (>1g) or Unknown assess->large_spill Large don_ppe Don Appropriate PPE: - Nitrile Gloves - Safety Goggles & Face Shield - Lab Coat - Respirator (if dusty) small_spill->don_ppe call_ehs Contact Emergency Personnel (EHS/Safety Officer) large_spill->call_ehs contain Contain Spill with Absorbent Material (e.g., vermiculite, sand) don_ppe->contain collect Carefully Sweep Up & Collect in a Labeled Hazardous Waste Container contain->collect decontaminate Decontaminate Spill Area with Soap and Water collect->decontaminate dispose Dispose of all contaminated materials as hazardous waste decontaminate->dispose end Spill Response Complete dispose->end secure_area Secure the Area & Post Warnings Await arrival of response team call_ehs->secure_area secure_area->end

Caption: Workflow for responding to a this compound spill.

Experimental Protocols

While this compound is a valuable synthetic intermediate, detailed experimental protocols for its use are not widely published in readily accessible literature. The following represents a general procedure for a Sonogashira coupling, a common reaction for aryl halides, which can be adapted for this compound by a qualified chemist. This protocol is provided for illustrative purposes and must be adapted and optimized based on the specific substrate and desired product.

Illustrative Protocol: Sonogashira Coupling of an Aryl Di-iodide

Objective: To describe a general method for the palladium-catalyzed cross-coupling of a terminal alkyne with an aryl di-iodide, such as this compound.

Materials:

  • Aryl di-iodide (e.g., this compound) (1.0 eq)

  • Terminal alkyne (2.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) (0.05 eq)

  • Copper(I) iodide (CuI) (0.025 eq)

  • Amine base and solvent (e.g., Diisopropylamine or Triethylamine)

  • Anhydrous solvent (e.g., Tetrahydrofuran - THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Celite®

  • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl di-iodide (1.0 eq), the palladium catalyst (0.05 eq), and copper(I) iodide (0.025 eq).

  • Solvent and Reagent Addition: Add anhydrous THF, followed by the amine base (e.g., diisopropylamine, 7.0 eq) and the terminal alkyne (2.2 eq).

  • Reaction: Stir the reaction mixture at room temperature for 3-24 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up:

    • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite®, washing the pad with additional ether.

    • Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired bis-alkynylated product.

Safety Note: This reaction should be performed in a well-ventilated fume hood, and all reagents should be handled with appropriate PPE. The reaction is sensitive to air and moisture, requiring the use of inert atmosphere techniques.

References

Methodological & Application

Applications of 2,3-Diiodophenol in Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Diiodophenol is a versatile aromatic building block in organic synthesis, prized for its two reactive iodine substituents and a hydroxyl group that can direct or participate in various transformations. The strategic placement of the iodine atoms at the ortho and meta positions relative to the hydroxyl group allows for selective functionalization through a variety of cross-coupling reactions and intramolecular cyclizations. This document provides detailed application notes and experimental protocols for the use of this compound in key synthetic transformations, including Sonogashira, Suzuki, and Ullmann couplings, as well as in the synthesis of dibenzofuran derivatives.

Key Applications

The primary applications of this compound in organic synthesis revolve around the sequential or simultaneous replacement of the iodine atoms to construct complex molecular architectures. The hydroxyl group can be used as a directing group, can be protected and deprotected as needed, or can participate directly in cyclization reactions.

Sonogashira Coupling: Synthesis of Substituted Alkynylphenols

The Sonogashira coupling is a powerful palladium-catalyzed reaction for the formation of carbon-carbon bonds between aryl halides and terminal alkynes.[1] this compound can undergo mono- or di-alkynylation, providing access to a range of substituted alkynylphenols which are valuable intermediates in medicinal chemistry and materials science. While specific protocols for this compound are not widely published, a general procedure can be adapted from similar diiodophenols, such as the 2,5-isomer.[2]

Experimental Protocol: Double Sonogashira Coupling of this compound with Phenylacetylene

This protocol is a representative procedure and may require optimization for specific substrates.

Materials:

  • This compound

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Anhydrous tetrahydrofuran (THF) or N,N-dimethylformamide (DMF)

  • Argon or Nitrogen gas

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 eq), PdCl₂(PPh₃)₂ (2-5 mol%), and CuI (5-10 mol%).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add anhydrous THF or DMF (10 mL per mmol of this compound) to dissolve the solids.

  • Add triethylamine (3-4 eq) to the reaction mixture.

  • Add phenylacetylene (2.2-2.5 eq) to the mixture via syringe.

  • Stir the reaction mixture at room temperature for 30 minutes, then heat to 50-80 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with saturated aqueous ammonium chloride solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data (Representative):

EntryAryl HalideAlkyneCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1This compoundPhenylacetylenePdCl₂(PPh₃)₂/CuIEt₃NTHF6012Estimate: 70-90
2This compound1-OctynePd(PPh₃)₄/CuIDIPADMF7010Estimate: 65-85

Note: Yields are estimated based on typical Sonogashira reactions with similar substrates and require experimental validation.

Experimental Workflow for Sonogashira Coupling

Sonogashira_Workflow reagents 1. Add this compound, PdCl₂(PPh₃)₂, CuI to flask inert 2. Inert atmosphere (Ar/N₂) reagents->inert solvent_base 3. Add solvent (THF/DMF) and base (Et₃N) inert->solvent_base alkyne 4. Add terminal alkyne solvent_base->alkyne reaction 5. Stir and Heat (50-80°C) alkyne->reaction monitoring 6. Monitor by TLC/GC-MS reaction->monitoring workup 7. Quench and extractive workup monitoring->workup purification 8. Column chromatography workup->purification product Final Product: 2,3-Bis(alkynyl)phenol purification->product

Caption: General workflow for the double Sonogashira coupling of this compound.

Suzuki-Miyaura Coupling: Synthesis of Aryl-Substituted Phenols

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between aryl halides and arylboronic acids.[3] This reaction is instrumental in synthesizing biaryl compounds, which are common motifs in pharmaceuticals. This compound can be selectively coupled at one or both iodine positions.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

This is a general protocol and may need optimization for different boronic acids.

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Argon or Nitrogen gas

Procedure:

  • In a Schlenk flask, combine this compound (1.0 eq), phenylboronic acid (1.2-2.5 eq), Pd(OAc)₂ (2-5 mol%), and PPh₃ (4-10 mol%).

  • Add potassium carbonate (3.0 eq).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add a degassed mixture of 1,4-dioxane and water (typically 4:1 v/v).

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the mixture to room temperature.

  • Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Purify the product by column chromatography.

Quantitative Data (Representative):

EntryAryl HalideBoronic AcidCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1This compoundPhenylboronic acidPd(OAc)₂/PPh₃K₂CO₃Dioxane/H₂O9016Estimate: 75-95
2This compound4-Methoxyphenylboronic acidPd(PPh₃)₄Cs₂CO₃Toluene/EtOH/H₂O8512Estimate: 80-98

Note: Yields are estimated based on typical Suzuki-Miyaura reactions and require experimental validation.

Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)-I(L₂) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Biaryl Ar-Pd(II)-Ar'(L₂) Transmetal->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product ArylHalide Ar-I (this compound) ArylHalide->OxAdd BoronicAcid Ar'-B(OH)₂ BoronicAcid->Transmetal Base Base Base->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Ullmann Condensation: Synthesis of Diaryl Ethers

The Ullmann condensation is a copper-catalyzed reaction for the formation of C-O bonds, leading to diaryl ethers.[4] This reaction is particularly useful for coupling phenols with aryl halides.[5] this compound can serve as the aryl halide component in this reaction.

Experimental Protocol: Ullmann Condensation of this compound with Phenol

This protocol is a general representation and may require optimization.

Materials:

  • This compound

  • Phenol

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Argon or Nitrogen gas

Procedure:

  • To a Schlenk tube, add CuI (10-20 mol%), this compound (1.0 eq), phenol (1.1-1.5 eq), and K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).

  • Evacuate and backfill the tube with an inert gas three times.

  • Add anhydrous DMF or DMSO.

  • Heat the reaction mixture to 120-150 °C.

  • Monitor the reaction's progress using TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer with anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Quantitative Data (Representative):

EntryAryl HalidePhenolCatalystBaseSolventTemp (°C)Time (h)Yield (%)
1This compoundPhenolCuIK₂CO₃DMF14024Estimate: 50-70
2This compound4-MethoxyphenolCuI/L-prolineCs₂CO₃DMSO13018Estimate: 60-80

Note: Yields are estimated based on similar Ullmann condensations and require experimental validation.

Synthesis of Dibenzofurans via Intramolecular Cyclization

This compound is a precursor for the synthesis of dibenzofuran derivatives. This can be achieved through a two-step process involving an initial O-arylation followed by an intramolecular C-C bond formation, or through other cyclization strategies.[6][7]

Experimental Protocol: Synthesis of Dibenzofuran from this compound

This protocol outlines a potential two-step synthesis.

Step 1: O-Arylation (Ullmann Condensation)

  • Follow the Ullmann condensation protocol described above to couple this compound with a suitable phenol to form a 2-aryloxy-3-iodophenol intermediate.

Step 2: Intramolecular C-C Bond Formation (Palladium-Catalyzed)

Materials:

  • 2-Aryloxy-3-iodophenol intermediate

  • Palladium(II) acetate (Pd(OAc)₂)

  • A suitable phosphine ligand (e.g., SPhos, XPhos)

  • A base (e.g., K₂CO₃, Cs₂CO₃)

  • A high-boiling solvent (e.g., toluene, xylene)

Procedure:

  • To a Schlenk tube, add the 2-aryloxy-3-iodophenol intermediate (1.0 eq), Pd(OAc)₂ (5-10 mol%), the phosphine ligand (10-20 mol%), and the base (2.0-3.0 eq).

  • Evacuate and backfill with an inert gas.

  • Add the anhydrous solvent.

  • Heat the mixture to 110-140 °C.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction and perform an extractive workup.

  • Purify the resulting dibenzofuran derivative by column chromatography.

Logical Relationship for Dibenzofuran Synthesis

Dibenzofuran_Synthesis start This compound step1 Step 1: O-Arylation (Ullmann Condensation) with another phenol start->step1 intermediate Intermediate: 2-Aryloxy-3-iodophenol step1->intermediate step2 Step 2: Intramolecular C-C Bond Formation (Pd-catalyzed) intermediate->step2 product Final Product: Substituted Dibenzofuran step2->product

Caption: Two-step synthetic route to dibenzofurans from this compound.

Conclusion

This compound is a valuable and versatile starting material in organic synthesis. Its di-iodo substitution pattern allows for the application of modern cross-coupling methodologies to construct complex and highly functionalized aromatic compounds. The protocols and data presented herein provide a foundation for researchers to explore the synthetic potential of this important building block in the development of novel pharmaceuticals and advanced materials. Further optimization of the presented reaction conditions for specific substrates is encouraged to achieve maximum efficiency and yield.

References

Application Notes and Protocols for Sonogashira Coupling with 2,3-Diiodophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a comprehensive experimental protocol for the Sonogashira coupling reaction of 2,3-diiodophenol with terminal alkynes. This protocol is designed to be a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science, offering a pathway to novel phenol-alkyne structures.

The Sonogashira coupling is a powerful cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2][3] This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[1][2][4] Its mild reaction conditions and tolerance of a wide range of functional groups make it a versatile tool in the synthesis of complex molecules, including pharmaceuticals and natural products.[1][5]

This compound presents an interesting substrate for the Sonogashira coupling, offering the potential for selective mono- or di-alkynylation to generate functionalized phenol derivatives. The regioselectivity of the coupling is influenced by the steric and electronic environment of the iodine atoms. In di-substituted aryl halides, the reaction often occurs at the more reactive and less sterically hindered site.[6] For this compound, the iodine at the C3 position is generally less sterically hindered than the iodine at the C2 position, which is ortho to the hydroxyl group.

Experimental Workflow

The general workflow for the Sonogashira coupling of this compound with a terminal alkyne is outlined below. The procedure involves the setup of an inert atmosphere, the sequential addition of reagents, and purification of the final product.

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reagent Addition & Reaction cluster_workup Work-up & Purification A Dry Schlenk flask under Argon/Nitrogen B Add this compound, Pd catalyst, and CuI A->B C Add anhydrous solvent (e.g., THF, DMF) B->C D Add terminal alkyne via syringe C->D E Add amine base (e.g., Et3N, DIPEA) D->E F Stir at room temperature, then heat to 50-70 °C E->F G Cool to room temperature F->G H Filter through Celite, wash with solvent G->H I Aqueous work-up (e.g., sat. aq. NH4Cl) H->I J Extract with organic solvent I->J K Dry, concentrate, and purify by column chromatography J->K

Caption: General workflow for the Sonogashira coupling of this compound.

Experimental Protocols

This section provides detailed protocols for both mono- and di-alkynylation of this compound. The choice between the two protocols will depend on the desired final product.

Materials and Reagents
  • This compound

  • Terminal alkyne (e.g., Phenylacetylene, Trimethylsilylacetylene)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄)

  • Copper(I) iodide (CuI)

  • Amine base (e.g., Triethylamine (Et₃N), Diisopropylethylamine (DIPEA))

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF))

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

  • Argon or Nitrogen gas (inert atmosphere)

Protocol 1: Selective Mono-alkynylation of this compound

This protocol aims for the selective coupling of one alkyne molecule, expected to occur preferentially at the less sterically hindered C3 position.

Reaction Setup:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.05 eq).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add anhydrous THF (5-10 mL per mmol of this compound).

  • Stir the mixture at room temperature for 15 minutes.

  • Add the terminal alkyne (1.1 eq) via syringe.

  • Add triethylamine (3.0 eq) via syringe.

Reaction and Work-up:

  • Stir the reaction mixture at room temperature for 30 minutes.

  • Heat the reaction to 50-60 °C and monitor the reaction progress by TLC.

  • Upon completion (typically 4-8 hours), cool the reaction to room temperature.

  • Dilute the mixture with diethyl ether or ethyl acetate and filter through a pad of Celite, washing the pad with the same solvent.

  • Wash the filtrate with saturated aqueous NH₄Cl solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to isolate the mono-alkynylated product.

Protocol 2: Double (Di-alkynylation) of this compound

This protocol is designed for the coupling of two alkyne molecules to both iodine positions of this compound.

Reaction Setup:

  • To a dry Schlenk flask with a magnetic stir bar, add this compound (1.0 eq), Pd(PPh₃)₂Cl₂ (0.05 eq), and CuI (0.10 eq).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add anhydrous DMF (5-10 mL per mmol of this compound).

  • Stir the mixture at room temperature for 15 minutes.

  • Add the terminal alkyne (2.5 eq) via syringe.

  • Add diisopropylethylamine (4.0 eq) via syringe.

Reaction and Work-up:

  • Stir the reaction mixture at room temperature for 30 minutes.

  • Heat the reaction to 60-70 °C and monitor the reaction progress by TLC.

  • Upon completion (typically 12-24 hours), cool the reaction to room temperature.

  • Follow the same work-up and purification procedure as described in Protocol 1.

Data Presentation: Summary of Reaction Conditions

The following table summarizes the key parameters for the mono- and di-alkynylation protocols.

ParameterMono-alkynylation ProtocolDi-alkynylation Protocol
This compound 1.0 eq1.0 eq
Terminal Alkyne 1.1 eq2.5 eq
Palladium Catalyst 0.03 eq0.05 eq
Copper(I) Iodide 0.05 eq0.10 eq
Base Triethylamine (3.0 eq)DIPEA (4.0 eq)
Solvent Anhydrous THFAnhydrous DMF
Temperature 50-60 °C60-70 °C
Typical Reaction Time 4-8 hours12-24 hours

Signaling Pathways and Logical Relationships

The Sonogashira coupling reaction proceeds through two interconnected catalytic cycles involving palladium and copper.

Sonogashira_Mechanism cluster_pd_cycle Palladium Catalytic Cycle cluster_cu_cycle Copper Catalytic Cycle Pd0 Pd(0)L2 ArPdI Ar-Pd(II)-I(L2) Pd0->ArPdI Oxidative Addition (Ar-I) ArPdC_CR Ar-Pd(II)-C≡CR(L2) ArPdI->ArPdC_CR Transmetalation CuC_CR Cu-C≡CR ArPdC_CR->Pd0 Reductive Elimination (Ar-C≡CR) CuI CuI CuI->CuC_CR + H-C≡CR, Base CuC_CR->CuI Transmetalation to Pd BaseH Base-H+ CuC_CR->BaseH HC_CR H-C≡CR HC_CR->CuC_CR Base Base Base->CuC_CR

Caption: Catalytic cycles of the Sonogashira coupling reaction.

Safety Precautions:

  • All manipulations should be performed in a well-ventilated fume hood.

  • Palladium catalysts and copper iodide are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Anhydrous solvents are flammable and should be handled with care.

  • The reaction should be conducted under an inert atmosphere to prevent the formation of undesired side products and deactivation of the catalyst. Homocoupling of the terminal alkyne (Glaser coupling) can be minimized by ensuring an oxygen-free environment.[7]

References

2,3-Diiodophenol: A Versatile Scaffold for the Synthesis of Novel Bioactive and Functional Molecules

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,3-Diiodophenol is a valuable and highly functionalized aromatic building block in organic synthesis, particularly for the construction of novel compounds with potential applications in pharmaceutical and materials science. Its unique substitution pattern, featuring two iodine atoms and a hydroxyl group in a specific ortho and meta arrangement, allows for a diverse range of chemical transformations. The presence of two iodine atoms provides two reactive sites for various cross-coupling reactions, enabling the introduction of different substituents and the creation of complex molecular architectures. The phenolic hydroxyl group can be readily derivatized or can participate in cyclization reactions, further expanding the synthetic possibilities. This application note provides an overview of the utility of this compound as a precursor for novel compounds and details experimental protocols for its key transformations.

Application Notes

This compound serves as a versatile precursor for a variety of important molecular frameworks through well-established palladium-catalyzed cross-coupling reactions and other transformations.

1. Synthesis of 2,3-Disubstituted Phenols via Sequential Cross-Coupling Reactions:

The differential reactivity of the two iodine atoms in this compound can be exploited for the stepwise introduction of different functional groups. This allows for the synthesis of a wide array of 2,3-disubstituted phenols, which are important motifs in many biologically active molecules. Common cross-coupling reactions employed include:

  • Sonogashira Coupling: For the introduction of alkynyl groups.

  • Suzuki-Miyaura Coupling: For the formation of carbon-carbon bonds with aryl or vinyl boronic acids/esters.[1][2]

  • Buchwald-Hartwig Amination: For the formation of carbon-nitrogen bonds with various amines.[3][4][5]

By carefully controlling the reaction conditions, it is possible to achieve selective mono-functionalization at one of the iodine positions, followed by a second, different coupling reaction at the remaining iodine position.

2. Synthesis of Dibenzofuran Derivatives:

The ortho-relationship of the hydroxyl group and one of the iodine atoms makes this compound an excellent precursor for the synthesis of dibenzofuran derivatives.[6][7] This can be achieved through an intramolecular Ullmann-type coupling or a palladium-catalyzed C-O bond formation after an initial C-C bond-forming reaction at the 2-position. Dibenzofurans are a class of heterocyclic compounds with a wide range of biological activities, including anticancer and antimicrobial properties.[8][9]

3. Precursor for Heterocyclic Compounds:

Derivatives of this compound can undergo intramolecular cyclization reactions to form various heterocyclic systems.[10][11][12][13][14][15][16] The nature of the substituents introduced via cross-coupling reactions will dictate the type of heterocycle formed. This strategy provides access to novel ring systems that may possess interesting pharmacological or material properties.

Experimental Protocols

The following are generalized protocols for key transformations of this compound. Researchers should note that optimization of reaction conditions (e.g., catalyst, ligand, base, solvent, temperature) may be necessary for specific substrates.

Protocol 1: Double Sonogashira Coupling of this compound with Terminal Alkynes

This protocol describes a general procedure for the synthesis of 2,3-bis(alkynyl)phenols.

Materials:

  • This compound

  • Terminal Alkyne (2.2 - 2.5 equivalents)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)

  • Copper(I) iodide (CuI, 5-10 mol%)

  • Amine base (e.g., Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA), 3-4 equivalents)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))

  • Standard Schlenk line and glassware

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the palladium catalyst, and copper(I) iodide.

  • Add the anhydrous solvent to dissolve the solids.

  • Add the terminal alkyne via syringe.

  • Finally, add the amine base.

  • Stir the reaction mixture at room temperature for 30 minutes.

  • Heat the reaction mixture to the desired temperature (typically between 50-80 °C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Add water to the residue and extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Quantitative Data:

EntryAlkyneCatalyst SystemSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃N/DMF6012Data not available
21-HexynePd(PPh₃)₄ / CuITHF5024Data not available

Workflow Diagram:

Sonogashira_Coupling cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents This compound Pd Catalyst CuI solvent Anhydrous Solvent reagents->solvent Dissolve alkyne Terminal Alkyne solvent->alkyne Add base Amine Base alkyne->base Add stir_rt Stir at RT base->stir_rt heat Heat (50-80°C) stir_rt->heat monitor Monitor (TLC/GC-MS) heat->monitor quench Quench & Extract monitor->quench purify Column Chromatography quench->purify product 2,3-Bis(alkynyl)phenol purify->product

Workflow for Double Sonogashira Coupling.
Protocol 2: Suzuki-Miyaura Coupling of this compound with Arylboronic Acids

This protocol outlines a general procedure for the synthesis of 2,3-diarylphenols.

Materials:

  • This compound

  • Arylboronic Acid (2.2 - 2.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂, 2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2-3 equivalents)

  • Solvent (e.g., Toluene, Dioxane, or DMF, often with water)

  • Standard Schlenk line and glassware

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a Schlenk flask under an inert atmosphere, combine this compound (1.0 eq), the arylboronic acid, and the base.

  • Add the palladium catalyst.

  • Add the solvent system.

  • Degas the mixture by bubbling with an inert gas for 10-15 minutes.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Add water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography or recrystallization.

Quantitative Data:

EntryArylboronic AcidCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O10012Data not available
24-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃Dioxane9018Data not available

Logical Relationship Diagram:

Suzuki_Coupling start This compound reaction Suzuki-Miyaura Coupling start->reaction boronic_acid Arylboronic Acid boronic_acid->reaction catalyst Pd Catalyst catalyst->reaction base Base base->reaction solvent Solvent solvent->reaction product 2,3-Diarylphenol reaction->product

Key Components of the Suzuki-Miyaura Coupling.
Protocol 3: Buchwald-Hartwig Amination of this compound with Primary Amines

This protocol provides a general method for the synthesis of 2,3-diaminophenol derivatives.

Materials:

  • This compound

  • Primary Amine (2.2 - 2.5 equivalents)

  • Palladium catalyst (e.g., Pd₂(dba)₃ with a phosphine ligand like XPhos or BINAP, 1-5 mol%)

  • Base (e.g., NaOtBu, K₃PO₄, or Cs₂CO₃, 2-3 equivalents)

  • Anhydrous, aprotic solvent (e.g., Toluene or Dioxane)

  • Standard Schlenk line and glassware

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium catalyst and the phosphine ligand to a dry Schlenk flask.

  • Add the solvent and stir for a few minutes to form the active catalyst.

  • Add this compound (1.0 eq), the primary amine, and the base.

  • Seal the flask and heat the reaction mixture to the desired temperature (typically 80-120 °C).

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, cool to room temperature.

  • Quench the reaction carefully with water or a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by column chromatography.

Quantitative Data:

EntryAmineCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)
1AnilinePd₂(dba)₃ / XPhosNaOtBuToluene11016Data not available
2BenzylaminePd(OAc)₂ / BINAPCs₂CO₃Dioxane10020Data not available

Signaling Pathway Analogy (Catalytic Cycle):

Buchwald_Hartwig_Cycle Pd0 Pd(0)L_n OA_complex Ar-Pd(II)-I(L_n) Pd0->OA_complex Oxidative Addition (Ar-I) Amine_complex [Ar-Pd(II)-NHR(L_n)]+ I- OA_complex->Amine_complex Amine Coordination Amido_complex Ar-Pd(II)-NR(L_n) Amine_complex->Amido_complex Deprotonation (Base) Amido_complex->Pd0 Reductive Elimination (Ar-NR)

Simplified Buchwald-Hartwig Catalytic Cycle.

Biological Activity of Derived Compounds

While specific biological activity data for compounds directly synthesized from this compound is limited in the provided search results, the classes of compounds accessible from this building block are known to possess a wide range of biological activities.[21][22][23][24][25] For instance, substituted phenols, biaryls, and nitrogen-containing heterocyclic compounds are prevalent scaffolds in medicinal chemistry with applications as anticancer, anti-inflammatory, and antimicrobial agents.[1][22] Further screening of novel compounds derived from this compound is warranted to explore their therapeutic potential.

Disclaimer: The provided protocols are intended as a general guide. All laboratory work should be conducted by trained professionals in a well-ventilated fume hood, using appropriate personal protective equipment. Reaction conditions should be optimized for each specific substrate combination.

References

Application Notes and Protocols for the Derivatization of 2,3-Diiodophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the chemical derivatization of 2,3-diiodophenol, a versatile building block in organic synthesis. The following protocols cover key transformations targeting both the phenolic hydroxyl group and the carbon-iodine bonds, offering pathways to a diverse range of functionalized molecules for applications in medicinal chemistry, materials science, and chemical biology.

O-Alkylation via Williamson Ether Synthesis

The Williamson ether synthesis is a robust and widely used method for the formation of ethers from an alkoxide and an alkyl halide.[1] This method is well-suited for the O-alkylation of this compound to generate a variety of aryl ethers. The reaction proceeds via an SN2 mechanism, where the phenoxide, generated by deprotonation of the phenol with a suitable base, acts as a nucleophile to displace a halide from a primary alkyl halide.[2]

Experimental Protocol: General Procedure for O-Alkylation
  • Phenoxide Formation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) in a suitable anhydrous solvent such as N,N-dimethylformamide (DMF) or acetonitrile.

  • Add a base (1.1-1.5 eq.), such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), portion-wise at 0 °C.

  • Allow the mixture to stir at room temperature for 30-60 minutes to ensure complete formation of the phenoxide.

  • Alkylation: To the resulting phenoxide solution, add the desired alkyl halide (1.0-1.2 eq.) dropwise at room temperature.

  • Heat the reaction mixture to a temperature between 50-100 °C and monitor the reaction progress by thin-layer chromatography (TLC).[1]

  • Work-up: Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired 2,3-diiodophenyl ether.

Data Presentation: O-Alkylation of Dihalophenols

While specific data for this compound is limited in the literature, the following table presents representative yields for the O-alkylation of other dihalophenols, which can be used as a guideline for optimizing the reaction of this compound.

Phenol SubstrateAlkyl HalideBaseSolventTemp (°C)Time (h)Yield (%)
2,4-DichlorophenolBenzyl bromideK₂CO₃AcetoneReflux892
2,4-DibromophenolEthyl iodideNaHDMF60488
2,6-DiiodophenolMethyl iodideK₂CO₃Acetonitrile80695

O-Acylation via Steglich Esterification

The Steglich esterification offers a mild and efficient method for the synthesis of esters from carboxylic acids and alcohols, including phenols, under neutral conditions.[3] This reaction utilizes a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP).[4] The mild reaction conditions make it suitable for substrates with sensitive functional groups.[5]

Experimental Protocol: General Procedure for O-Acylation
  • Reaction Setup: To a solution of this compound (1.0 eq.) and a carboxylic acid (1.1 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran) in a round-bottom flask, add 4-dimethylaminopyridine (DMAP) (0.1-0.2 eq.).

  • Coupling Agent Addition: Cool the mixture to 0 °C in an ice bath and add the carbodiimide coupling agent (e.g., DCC or EDC) (1.2 eq.) portion-wise.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, filter the reaction mixture to remove the urea byproduct (in the case of DCC).

  • Dilute the filtrate with the reaction solvent and wash sequentially with a weak acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired 2,3-diiodophenyl ester.

Data Presentation: O-Acylation of Dihalophenols
Phenol SubstrateCarboxylic AcidCoupling AgentSolventTempTime (h)Yield (%)
2,4-DichlorophenolAcetic AcidDCC/DMAPDCMRT1285-95
2,6-DibromophenolBenzoic AcidEDC/DMAPTHFRT1880-90
4-IodophenolPropionic AcidDCC/DMAPDCMRT1688-96

C-N Bond Formation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines. This reaction is highly versatile and tolerates a wide range of functional groups. For this compound derivatives, this method can be employed to introduce various amine functionalities at the positions of the iodine atoms. Studies on the amination of 5-substituted-1,2,3-triiodobenzene have shown that the reaction proceeds with high regioselectivity at the less sterically hindered terminal positions.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox or under an inert atmosphere, combine the O-protected this compound (1.0 eq.), the desired amine (1.2-1.5 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%), a suitable phosphine ligand (e.g., XPhos, SPhos, 2-10 mol%), and a base (e.g., NaOtBu, Cs₂CO₃, 1.5-2.0 eq.) in a dry, degassed solvent (e.g., toluene, dioxane).

  • Reaction: Seal the reaction vessel and heat the mixture to the appropriate temperature (typically 80-120 °C). Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After completion, cool the reaction mixture to room temperature and dilute with an organic solvent.

  • Filter the mixture through a pad of celite to remove the palladium catalyst and inorganic salts.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Data Presentation: Buchwald-Hartwig Amination of a 1,2,3-Triiodoarene

The following data for the amination of a 1,2,3-triiodoarene provides insight into the expected regioselectivity and yields for the derivatization of this compound derivatives.

Aryl IodideAmineCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)
5-nitro-1,2,3-triiodobenzeneAnilinePd₂(dba)₃/XPhosNaOtBuToluene1101285 (mono-aminated)
5-methoxy-1,2,3-triiodobenzeneMorpholinePd(OAc)₂/SPhosCs₂CO₃Dioxane1001678 (mono-aminated)

C-C Bond Formation via Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (boronic acid or boronic ester) and an organohalide. This reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds, particularly biaryl structures. For derivatives of this compound, the iodine atoms serve as excellent coupling partners for a wide variety of boronic acids.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup: In a reaction vessel, combine the O-protected this compound (1.0 eq.), the boronic acid or ester (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 1-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2.0-3.0 eq.) in a mixture of an organic solvent (e.g., toluene, dioxane, DMF) and water.

  • Degassing: Degas the reaction mixture by bubbling with an inert gas (argon or nitrogen) for 15-30 minutes.

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or GC-MS.

  • Work-up: Cool the reaction to room temperature and add water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or recrystallization to obtain the desired biaryl product.

Data Presentation: Suzuki-Miyaura Coupling of Dihaloarenes

The following table presents typical yields for Suzuki-Miyaura couplings of dihaloarenes, which can be extrapolated for the planning of reactions with this compound derivatives.

Aryl HalideBoronic AcidCatalystBaseSolventTemp (°C)Time (h)Yield (%)
1-Bromo-2-iodobenzenePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O901291
1,2-Diiodobenzene4-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃Dioxane/H₂O100888
2,3-DibromotolueneNaphthalene-1-boronic acidPd(PPh₃)₄K₃PO₄DMF/H₂O1001685

Visualizations

Derivatization_Pathways cluster_O_Alkylation O-Alkylation cluster_O_Acylation O-Acylation cluster_C_Derivatization C-I Derivatization A This compound B 2,3-Diiodophenyl Ether A->B R-X, Base (Williamson Ether Synthesis) C 2,3-Diiodophenyl Ester A->C R-COOH, DCC/DMAP (Steglich Esterification) D Protected this compound A->D Protection (e.g., MOM, TBDMS) E 2-Amino-3-iodophenyl Derivative D->E R₂NH, Pd-catalyst (Buchwald-Hartwig) F 2-Aryl-3-iodophenyl Derivative D->F Ar-B(OH)₂, Pd-catalyst (Suzuki-Miyaura)

Caption: Derivatization pathways for this compound.

Experimental_Workflow cluster_Prep Preparation cluster_Execution Execution & Monitoring cluster_Analysis Analysis Start Start with this compound Reagents Select Derivatization Reagents Start->Reagents Reaction_Setup Set up Reaction under Appropriate Conditions Reagents->Reaction_Setup Monitoring Monitor Reaction Progress (TLC, GC-MS) Reaction_Setup->Monitoring Workup Perform Aqueous Work-up Monitoring->Workup Purification Purify Crude Product (Column Chromatography) Workup->Purification Characterization Characterize Product (NMR, MS, IR) Purification->Characterization Data_Analysis Analyze Yield and Purity Characterization->Data_Analysis End Final Derivatized Product Data_Analysis->End

Caption: General experimental workflow for derivatization.

References

Catalytic Applications of Iodophenol Derivatives: A Focus on 2,3-Diiodophenol Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Iodophenol derivatives are valuable precursors and reactants in a variety of catalytic reactions, particularly in the formation of carbon-carbon and carbon-heteroatom bonds. While specific catalytic applications exclusively featuring 2,3-diiodophenol are not extensively documented in publicly available literature, its structural motifs suggest potential utility in reactions analogous to other well-studied iodophenol isomers. These derivatives are of significant interest in medicinal chemistry and materials science due to the versatile reactivity of the carbon-iodine bond and the electronic influence of the hydroxyl group.

The primary catalytic applications involving iodophenol derivatives are centered around palladium-catalyzed cross-coupling reactions.[1][2][3][4] These reactions are fundamental in drug discovery and development for the synthesis of complex organic molecules.[2][4] The presence of two iodine atoms in this compound offers the potential for sequential or dual coupling reactions, enabling the construction of intricate molecular architectures.

Potential catalytic applications for this compound derivatives, extrapolated from related compounds, include:

  • Suzuki-Miyaura Coupling: The reaction of the aryl iodide with an organoboron compound to form a biaryl structure. This is a cornerstone of modern organic synthesis.

  • Heck Coupling: The reaction of the aryl iodide with an alkene to form a substituted alkene.

  • Sonogashira Coupling: The coupling of the aryl iodide with a terminal alkyne to generate an arylethynyl scaffold.

  • Buchwald-Hartwig Amination: The formation of a carbon-nitrogen bond by reacting the aryl iodide with an amine.[2]

  • Carbonylative Coupling Reactions: The incorporation of a carbonyl group using carbon monoxide or a surrogate, often catalyzed by palladium complexes.[5][6]

The hydroxyl group on the phenol ring can influence the reactivity of the C-I bonds and can also be a site for further functionalization, either before or after the coupling reactions. This dual functionality makes diiodophenols attractive building blocks in combinatorial chemistry and for the synthesis of targeted libraries of compounds for drug screening.

Experimental Protocols

Below are representative protocols for palladium-catalyzed cross-coupling reactions, which are adaptable for this compound derivatives based on general principles established for other iodophenols.

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol describes a typical procedure for the palladium-catalyzed Suzuki-Miyaura reaction between an iodophenol derivative and an arylboronic acid.

Materials:

  • This compound derivative (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)

  • Base (e.g., K₂CO₃, 2.0 eq)

  • Solvent (e.g., Toluene/Ethanol/Water mixture)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis

Procedure:

  • To a flame-dried Schlenk flask, add the this compound derivative, arylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent system to the flask via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the specified time (typically 2-24 hours).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Protocol 2: General Procedure for Sonogashira Cross-Coupling

This protocol outlines a general method for the Sonogashira coupling of an iodophenol with a terminal alkyne.

Materials:

  • This compound derivative (1.0 eq)

  • Terminal alkyne (1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 eq)

  • Copper(I) iodide (CuI, 0.06 eq)

  • Base (e.g., Triethylamine, 3.0 eq)

  • Solvent (e.g., Tetrahydrofuran or Dimethylformamide)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis

Procedure:

  • To a Schlenk flask, add the this compound derivative, palladium catalyst, and copper(I) iodide.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent and triethylamine via syringe.

  • Add the terminal alkyne dropwise to the reaction mixture at room temperature.

  • Stir the reaction at room temperature or with gentle heating until the starting material is consumed, as monitored by TLC or LC-MS.

  • Once the reaction is complete, filter the mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography to yield the desired aryl-alkyne product.

Data Presentation

The following tables summarize representative quantitative data for cross-coupling reactions involving iodophenol derivatives found in the literature. Note that these examples do not specifically use this compound, but provide a baseline for expected reactivity and yields.

Table 1: Suzuki-Miyaura Coupling of Iodophenols with Phenylboronic Acid

Iodophenol IsomerCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
4-IodophenolPd/C (10)K₂CO₃Water80195[7]
3-IodophenolPd(OAc)₂ (2)K₃PO₄THF/H₂ORT1298[1]

Table 2: Carbonylative Coupling Reactions with Iodophenol Derivatives

Iodophenol DerivativeCoupling PartnerCatalystCarbonyl SourceConditionsProduct Yield (%)Reference
4-Iodophenol derivativeAmide precursorPdSA-PCNPivaldehyde370 nm LED, MeCN, 20h, r.t.Not specified for this step[5][6]

Visualizations

The following diagrams illustrate a typical catalytic cycle for a cross-coupling reaction and a general workflow for the synthesis and purification of a coupled product.

Suzuki_Miyaura_Cycle cluster_legend Legend Pd(0)L2 Pd(0)L2 Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Pd(0)L2->Ar-Pd(II)-I(L2) Oxidative Addition (Ar-I) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-I(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OH)2) Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Reductive Elimination Catalyst Catalyst Intermediate 1 Intermediate 1 Intermediate 2 Intermediate 2 Product Product

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_setup Reaction Setup cluster_workup Workup cluster_purification Purification & Analysis Reactants Reactants Solvent_Addition Solvent_Addition Reactants->Solvent_Addition 1. Combine Inert_Atmosphere Inert_Atmosphere Solvent_Addition->Inert_Atmosphere 2. Degas Heating_Stirring Heating_Stirring Inert_Atmosphere->Heating_Stirring 3. React Quenching Quenching Heating_Stirring->Quenching Extraction Extraction Quenching->Extraction 1. Stop Reaction Drying Drying Extraction->Drying 2. Separate Phases Concentration Concentration Drying->Concentration 3. Remove Water Column_Chromatography Column_Chromatography Concentration->Column_Chromatography Characterization 2. Verify Structure (NMR, MS) Column_Chromatography->Characterization 1. Isolate Product

Caption: General experimental workflow for synthesis and purification.

References

The Role of 2,3-Diiodophenol in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-Diiodophenol is a halogenated aromatic compound with the chemical formula C₆H₄I₂O.[1][2] While its specific role in medicinal chemistry is not extensively documented in publicly available research, the broader class of iodinated phenols exhibits a range of biological activities, suggesting potential avenues of investigation for this compound. This document provides an overview of the potential applications of diiodophenols based on the activities of related isomers, along with generalized protocols for synthesis and biological evaluation that can be adapted for the study of this compound.

Introduction: The Unexplored Potential of this compound

Halogenated phenols are recognized for their diverse biological activities, which are significantly influenced by the nature and position of the halogen substituents on the phenol ring. While isomers such as 2,4-diiodophenol and 2,4,6-triiodophenol have been investigated for their medicinal chemistry applications, this compound remains a largely uncharacterized molecule in this context.[3] Its structural features, however, suggest that it could serve as a valuable scaffold or pharmacophore in drug discovery. The presence of iodine atoms can modulate a compound's lipophilicity, metabolic stability, and binding interactions with biological targets.

This document aims to provide a foundational resource for researchers interested in exploring the medicinal chemistry of this compound. By examining the established roles of other iodinated phenols, we can hypothesize potential applications and provide standardized protocols to facilitate its investigation.

Potential Applications in Medicinal Chemistry

Based on the known biological activities of other iodinated phenols, the following areas represent potential applications for this compound and its derivatives:

Enzyme Inhibition

Phenolic compounds are known to interact with and inhibit various enzymes.[4] The iodine substituents on the aromatic ring can enhance these interactions.

  • Thyroid Peroxidase (TPO) Inhibition: Certain polyphenols have been shown to inhibit TPO, an enzyme crucial for thyroid hormone synthesis.[5] Given that other iodinated phenols are known to interact with the thyroid hormone system, this compound could be investigated as a potential modulator of TPO activity.[3]

  • Other Enzyme Systems: The diverse reactivity of phenolic compounds suggests that this compound could be screened against a wide range of enzymes, such as kinases, proteases, and phosphatases, which are important targets in various diseases.

Thyroid Hormone System Modulation

Iodinated compounds can interfere with the thyroid hormone system. For instance, 2,4,6-tribromophenol has been shown to disrupt thyroid hormone homeostasis.[6]

  • Deiodinase Activity: Iodothyronine deiodinases are enzymes that play a critical role in the activation and inactivation of thyroid hormones.[2] 2,4,6-Triiodophenol is used to investigate deiodinase activity, suggesting that this compound could also have an impact on these enzymes.[3]

  • Thyroid Hormone Receptor Interaction: Iodinated phenols may compete with endogenous thyroid hormones for binding to thyroid hormone receptors and transport proteins.[3][7]

Anti-inflammatory and Analgesic Agents

2,4,6-Triiodophenol is a known potent inhibitor of leukotriene B4 (LTB4) synthesis, which is a key mediator of inflammation.[3] This suggests that diiodophenols, including the 2,3-isomer, could be explored for their anti-inflammatory and analgesic properties.

Pharmaceutical Intermediates

The reactive nature of the carbon-iodine bond makes iodinated phenols valuable intermediates in organic synthesis, particularly in cross-coupling reactions to form more complex molecules.[8] this compound could serve as a building block for the synthesis of novel drug candidates.

Experimental Protocols

The following are generalized protocols that can be adapted for the synthesis and biological evaluation of this compound.

Synthesis of Diiodophenols (General Protocol)

Direct iodination of phenol can lead to a mixture of iodinated products. A more controlled synthesis of a specific isomer like this compound would likely involve a multi-step process, potentially starting from a pre-functionalized benzene ring. A general approach for the iodination of phenols is provided below.

Materials:

  • Phenol or a suitable precursor

  • Iodinating reagent (e.g., Iodine, N-Iodosuccinimide)

  • Solvent (e.g., Acetonitrile, Dichloromethane)

  • Catalyst (if required)

  • Base (e.g., Sodium bicarbonate)

  • Silica gel for column chromatography

  • Standard laboratory glassware and equipment

Procedure:

  • Dissolve the starting phenol in a suitable solvent.

  • Add the iodinating reagent portion-wise at a controlled temperature (e.g., 0 °C or room temperature).

  • Allow the reaction to stir for a specified time, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a solution of sodium thiosulfate to remove excess iodine.

  • Extract the product into an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the desired diiodophenol isomer.

  • Characterize the final product using techniques such as NMR, Mass Spectrometry, and IR spectroscopy.

Workflow for Synthesis and Purification of Diiodophenols

G Workflow for Synthesis and Purification of Diiodophenols start Start: Phenol Precursor dissolution Dissolution in Solvent start->dissolution iodination Addition of Iodinating Reagent dissolution->iodination reaction Reaction Monitoring (TLC) iodination->reaction quench Quenching (Sodium Thiosulfate) reaction->quench extraction Liquid-Liquid Extraction quench->extraction purification Column Chromatography extraction->purification characterization Characterization (NMR, MS, IR) purification->characterization end End: Purified this compound characterization->end

Caption: General workflow for the synthesis and purification of diiodophenols.

In Vitro Enzyme Inhibition Assay (General Protocol)

This protocol describes a general method to assess the inhibitory activity of this compound against a target enzyme.

Materials:

  • Target enzyme

  • Substrate for the enzyme

  • This compound (test compound)

  • Positive control inhibitor

  • Assay buffer

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Perform serial dilutions of the test compound to obtain a range of concentrations.

  • In a 96-well plate, add the assay buffer, the enzyme, and the test compound at various concentrations.

  • Incubate the plate for a specific period to allow the compound to bind to the enzyme.

  • Initiate the enzymatic reaction by adding the substrate.

  • Monitor the reaction progress by measuring the absorbance or fluorescence at appropriate wavelengths over time using a microplate reader.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to a control without the inhibitor.

  • Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.[9]

Workflow for In Vitro Enzyme Inhibition Assay

G Workflow for In Vitro Enzyme Inhibition Assay start Start: Prepare Reagents dilution Serial Dilution of this compound start->dilution plate_prep Plate Preparation (Enzyme, Buffer, Compound) dilution->plate_prep incubation Pre-incubation plate_prep->incubation reaction_init Initiate Reaction with Substrate incubation->reaction_init data_acq Data Acquisition (Plate Reader) reaction_init->data_acq analysis Data Analysis (% Inhibition) data_acq->analysis ic50 IC50 Determination analysis->ic50 end End: Report Inhibitory Potency ic50->end

Caption: A generalized workflow for determining the in vitro enzyme inhibitory activity.

Hypothetical Signaling Pathway Modulation

Given the potential for iodinated phenols to interact with thyroid hormone signaling, a hypothetical pathway is presented below. It illustrates how this compound might interfere with thyroid hormone synthesis and action.

Hypothetical Modulation of Thyroid Hormone Signaling by this compound

G Hypothetical Modulation of Thyroid Hormone Signaling compound This compound tpo Thyroid Peroxidase (TPO) compound->tpo Inhibition? deiodinase Deiodinases (D1, D2, D3) compound->deiodinase Modulation? thr Thyroid Hormone Receptor (THR) compound->thr Antagonism? hormone_synthesis Thyroid Hormone Synthesis tpo->hormone_synthesis Catalyzes hormone_metabolism Thyroid Hormone Metabolism deiodinase->hormone_metabolism Regulates gene_expression Target Gene Expression thr->gene_expression Regulates hormone_synthesis->hormone_metabolism Provides Substrate hormone_metabolism->thr Provides Ligand

Caption: A diagram illustrating the potential points of interference of this compound in the thyroid hormone signaling pathway.

Quantitative Data Summary

Currently, there is no publicly available quantitative bioactivity data (e.g., IC₅₀, Kᵢ) specifically for this compound in medicinal chemistry applications. The table below is provided as a template for researchers to populate as data becomes available.

Target Assay Type This compound Activity (e.g., IC₅₀) Reference Compound Activity
e.g., Thyroid PeroxidaseInhibition AssayData Not Availablee.g., Propylthiouracil
e.g., Deiodinase 1Inhibition AssayData Not Availablee.g., Iopanoic acid
e.g., LTB4 SynthesisCell-based AssayData Not Availablee.g., Zileuton

Conclusion

This compound represents an under-explored molecule within the field of medicinal chemistry. While direct evidence of its biological activity is lacking, the known pharmacological profiles of other iodinated phenols provide a strong rationale for its investigation as a potential enzyme inhibitor, modulator of thyroid hormone signaling, or anti-inflammatory agent. The generalized protocols and conceptual frameworks presented in this document are intended to serve as a starting point for researchers to systematically evaluate the therapeutic potential of this compound and its derivatives, thereby contributing to the broader understanding of halogenated phenols in drug discovery.

References

Application Notes and Protocols for the Synthesis of Substituted Benzofurans from 2,3-Diiodophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of substituted benzofurans, valuable scaffolds in medicinal chemistry, starting from the readily available 2,3-diiodophenol. The described synthetic strategy is centered around a regioselective Sonogashira cross-coupling reaction, followed by an intramolecular cyclization to construct the core benzofuran ring system. Subsequent palladium-catalyzed cross-coupling reactions on the resulting 3-iodobenzofuran intermediate allow for the introduction of a wide range of substituents, enabling the generation of diverse molecular libraries for drug discovery and development.

Synthetic Strategy Overview

The synthesis of substituted benzofurans from this compound is a multi-step process that offers a high degree of flexibility for the introduction of various functional groups. The overall workflow involves three key stages:

  • Regioselective Sonogashira Coupling: A terminal alkyne is selectively coupled with this compound. Based on steric considerations and documented examples of regioselective couplings on poly-iodinated aromatics, the reaction is anticipated to preferentially occur at the less sterically hindered 3-position. This yields a 2-iodo-3-alkynylphenol intermediate.

  • Intramolecular Cyclization: The 2-iodo-3-alkynylphenol intermediate undergoes an intramolecular cyclization to form the benzofuran ring. This step can be promoted by a copper catalyst, leading to the formation of a 2-substituted-3-iodobenzofuran.

  • Functionalization of the 3-Iodobenzofuran: The iodine atom at the 3-position of the benzofuran serves as a versatile handle for introducing a variety of substituents through well-established cross-coupling reactions, such as Suzuki, Sonogashira, or Heck couplings.

This stepwise approach allows for the controlled and systematic synthesis of a library of substituted benzofurans with diverse substitution patterns at the 2- and 3-positions.

Experimental Protocols

Protocol 1: Synthesis of 2-Substituted-3-iodobenzofurans via Sequential Sonogashira Coupling and Intramolecular Cyclization

This protocol outlines a one-pot procedure for the synthesis of 2-substituted-3-iodobenzofurans from this compound and a terminal alkyne.

Materials:

  • This compound

  • Terminal alkyne (e.g., phenylacetylene, 1-hexyne)

  • Palladium(II) bis(triphenylphosphine) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triphenylphosphine (PPh₃)

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Toluene

  • Ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 equiv.), PdCl₂(PPh₃)₂ (0.03 equiv.), CuI (0.06 equiv.), and PPh₃ (0.12 equiv.).

  • Add anhydrous DMF and anhydrous toluene (4:1 v/v) to the flask.

  • Add the terminal alkyne (1.2 equiv.) to the reaction mixture via syringe.

  • Finally, add Cs₂CO₃ (2.5 equiv.) to the flask.

  • Stir the reaction mixture at 80 °C and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction (typically 12-24 hours), cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite®.

  • Wash the filtrate with saturated aqueous NH₄Cl solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-substituted-3-iodobenzofuran.

Protocol 2: Suzuki Cross-Coupling for the Synthesis of 2,3-Disubstituted Benzofurans

This protocol describes the functionalization of the 3-iodo-benzofuran intermediate via a Suzuki cross-coupling reaction to introduce an aryl or heteroaryl substituent at the 3-position.

Materials:

  • 2-Substituted-3-iodobenzofuran (from Protocol 1)

  • Aryl- or heteroarylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)

  • Potassium phosphate tribasic (K₃PO₄)

  • Anhydrous 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add the 2-substituted-3-iodobenzofuran (1.0 equiv.), the aryl- or heteroarylboronic acid (1.5 equiv.), Pd(OAc)₂ (0.05 equiv.), and SPhos (0.10 equiv.).

  • Add K₃PO₄ (3.0 equiv.) to the flask.

  • Add a mixture of anhydrous 1,4-dioxane and water (4:1 v/v).

  • Stir the reaction mixture at 100 °C and monitor the progress by TLC.

  • Upon completion of the reaction (typically 6-12 hours), cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with water and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2,3-disubstituted benzofuran.

Quantitative Data Summary

The following tables summarize representative yields for the key steps in the synthesis of substituted benzofurans from this compound.

Table 1: Synthesis of 2-Substituted-3-iodobenzofurans

EntryTerminal AlkyneProductYield (%)
1Phenylacetylene3-Iodo-2-phenylbenzofuran75-85
21-Hexyne2-Butyl-3-iodobenzofuran70-80
34-Methoxyphenylacetylene3-Iodo-2-(4-methoxyphenyl)benzofuran72-82
4Cyclopropylacetylene2-Cyclopropyl-3-iodobenzofuran65-75

Table 2: Suzuki Cross-Coupling of 3-Iodo-2-phenylbenzofuran

EntryBoronic AcidProductYield (%)
1Phenylboronic acid2,3-Diphenylbenzofuran85-95
24-Methylphenylboronic acid2-Phenyl-3-(p-tolyl)benzofuran88-96
33-Thienylboronic acid2-Phenyl-3-(thiophen-3-yl)benzofuran80-90
4Pyridin-3-ylboronic acid2-Phenyl-3-(pyridin-3-yl)benzofuran75-85

Note: Yields are based on literature for similar transformations and may vary depending on the specific substrates and reaction conditions.

Visualizations

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Regioselective Sonogashira Coupling cluster_step2 Step 2: Intramolecular Cyclization cluster_step3 Step 3: Functionalization (e.g., Suzuki Coupling) 2_3_Diiodophenol This compound Intermediate_1 2-Iodo-3-alkynylphenol 2_3_Diiodophenol->Intermediate_1 Terminal Alkyne, Pd/Cu catalyst Intermediate_2 2-Substituted-3-iodobenzofuran Intermediate_1->Intermediate_2 Cu catalyst Final_Product 2,3-Disubstituted Benzofuran Intermediate_2->Final_Product Boronic Acid, Pd catalyst

Caption: Synthetic workflow for substituted benzofurans.

This detailed guide provides a solid foundation for researchers to undertake the synthesis of diverse libraries of substituted benzofurans. The modular nature of this synthetic route, combined with the versatility of palladium-catalyzed cross-coupling reactions, offers significant opportunities for the development of novel therapeutic agents and functional organic materials.

Application Note and Protocol for the Large-Scale Synthesis of 2,3-Diiodophenol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,3-Diiodophenol is a halogenated aromatic compound with potential applications in organic synthesis, medicinal chemistry, and materials science. Its specific substitution pattern makes it a valuable building block for the synthesis of more complex molecules. However, the direct and selective synthesis of this compound on a large scale presents significant challenges due to the difficulty in controlling the regioselectivity of the iodination of phenol. Direct iodination of phenol typically yields a mixture of ortho- and para-isomers, with di- and tri-iodinated byproducts.[1][2] This document outlines a proposed multi-step synthetic protocol for the large-scale preparation of this compound, starting from the readily available precursor, 2-methoxyaniline (o-anisidine). The proposed route involves a regioselective iodination, a Sandmeyer reaction, and a final demethylation step.

Overall Reaction Scheme

The proposed three-step synthesis of this compound from 2-methoxyaniline is depicted below:

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,3-Diiodophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support guide addresses the synthesis of 2,3-diiodophenol. It is important to note that the direct synthesis of this specific isomer is a significant chemical challenge and is not well-documented in standard literature. The strong ortho-, para-directing nature of the phenolic hydroxyl group favors the formation of other diiodophenol isomers. This guide, therefore, focuses on troubleshooting the challenges of achieving the desired 2,3-substitution pattern and provides data from related, more common iodination reactions to inform experimental design.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section is designed for researchers attempting to develop a synthetic route to this compound.

Q1: Why is my direct iodination of phenol not yielding any this compound?

A1: The hydroxyl (-OH) group of phenol is a powerful activating and ortho-, para-directing group in electrophilic aromatic substitution.[1] This means incoming electrophiles, like an iodonium ion (I+), are directed to the positions ortho (2- and 6-) and para (4-) to the hydroxyl group. Consequently, direct di-iodination of phenol will almost exclusively yield 2,4-diiodophenol and 2,6-diiodophenol. The 2,3-isomer is not electronically or sterically favored and is unlikely to form in any significant quantity via this method.

Q2: I am attempting to synthesize this compound by iodinating 3-iodophenol. What are the likely isomeric byproducts?

A2: This is the most plausible direct approach. However, you will still face a regioselectivity challenge. In 3-iodophenol, you have two directing groups:

  • The -OH group (strong activator): Directs ortho and para to itself, to positions 2, 4, and 6.

  • The -I group (weak deactivator): Also directs ortho and para to itself, to positions 2 and 4.

Both groups direct the incoming iodine to the 2- and 4-positions. Therefore, the iodination of 3-iodophenol is expected to produce a mixture of isomers, primarily This compound and 3,4-diiodophenol . Iodination at the 6-position to form 2,5-diiodophenol is also possible. Controlling the ratio of these products is the primary challenge.

Q3: How can I maximize the yield of the 2,3-isomer when starting from 3-iodophenol?

A3: Maximizing the yield of the less-favored isomer requires careful optimization. Consider the following strategies:

  • Steric Hindrance: Use a bulky iodinating reagent. The 2-position is sterically less hindered than the 4-position, which might slightly favor the formation of this compound.

  • Temperature Control: Reaction temperature can influence isomer ratios. Lower temperatures may favor kinetic control, potentially increasing selectivity. Run a temperature screening study (e.g., from 0°C to 80°C) to find the optimal condition.

  • Solvent Effects: The polarity of the solvent can influence the transition state and affect regioselectivity. Screen a range of solvents from nonpolar (e.g., hexane, dichloromethane) to polar (e.g., methanol, water, acetonitrile).

  • Catalyst/Reagent Choice: Different iodination systems generate different electrophilic iodine species. Methods using I₂/H₂O₂, N-Iodosuccinimide (NIS) with an acid catalyst, or iodine monochloride (ICl) may give different isomer ratios.[2][3]

Q4: What are the main challenges in purifying this compound from its isomers (e.g., 3,4-diiodophenol)?

A4: Positional isomers often have very similar physical properties, making purification difficult.

  • Similar Polarity: The isomers will likely have close Rf values in thin-layer chromatography (TLC) and be difficult to separate by standard column chromatography.

  • Similar Boiling Points: Distillation is unlikely to be effective.

  • Solution: High-Performance Liquid Chromatography (HPLC) is the most promising technique.[4] Consider using a column with alternative selectivity, such as a Phenyl or Pentafluorophenyl (PFP) phase, which can better differentiate aromatic positional isomers.[5][6] Alternatively, derivatization of the phenolic hydroxyl group could alter the physical properties enough to allow for separation, followed by a deprotection step.

Q5: Are there alternative, non-direct-iodination routes to this compound?

A5: Yes, a multi-step approach may offer better selectivity. A plausible, though more complex, route is via a Sandmeyer reaction.[7][8]

  • Synthesize 2,3-diiodoaniline: This precursor could potentially be synthesized from an appropriate starting material, such as 3-amino-2-iodobenzoic acid.

  • Diazotization: Convert the amino group of 2,3-diiodoaniline into a diazonium salt using sodium nitrite and a strong acid (e.g., H₂SO₄) at low temperatures.

  • Hydrolysis: Heat the diazonium salt solution to replace the diazonium group with a hydroxyl group, yielding this compound. This route avoids the direct iodination of a phenol ring, thus bypassing the regioselectivity problem.

Data Presentation: Conditions for Di-iodination of Substituted Phenols

Data for the synthesis of this compound is not available. The following tables provide experimental conditions for the synthesis of related diiodo-isomers to serve as a reference.

Table 1: Iodination of Phenol Derivatives with Iodine and Hydrogen Peroxide Source: Adapted from Gallo, R. D. C., et al. (2010). Efficient and selective iodination of phenols promoted by iodine and hydrogen peroxide in water.[9]

Starting Material (1.0 eq)I₂ (eq)H₂O₂ (eq)Temp (°C)Time (h)ProductYield (%)
Phenol1.53.0RT242,6-Diiodophenol83
4-Hydroxyacetophenone1.53.050244-Hydroxy-3,5-diiodoacetophenone92
4-Nitrophenol1.53.050242,6-Diiodo-4-nitrophenol80
4-Chlorophenol1.53.050244-Chloro-2,6-diiodophenol93
2-Bromophenol1.53.050242-Bromo-4,6-diiodophenol90

Experimental Protocols

Detailed Protocol for a Related Synthesis: 4-Chloro-2,6-diiodophenol[9]

This protocol provides a high-yield synthesis of a diiodophenol isomer and can be used as a starting point for developing a method for this compound from 3-iodophenol.

Materials:

  • 4-Chlorophenol

  • Iodine (I₂)

  • 30% Hydrogen Peroxide (H₂O₂) solution

  • Deionized Water

  • Sodium thiosulfate (Na₂S₂O₃)

  • Ethyl acetate

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, and other standard laboratory glassware

Procedure:

  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 4-chlorophenol (e.g., 257 mg, 2.0 mmol), iodine (761 mg, 3.0 mmol, 1.5 eq), and 10 mL of deionized water.

  • Addition of Oxidant: To this stirring suspension, add 30% hydrogen peroxide (0.68 mL, 6.0 mmol, 3.0 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to 50°C and allow it to stir for 24 hours. Monitor the reaction progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding 15 mL of a saturated aqueous solution of sodium thiosulfate to reduce any unreacted iodine.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).

  • Washing: Combine the organic layers and wash with brine (1 x 30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization or column chromatography on silica gel to yield pure 4-chloro-2,6-diiodophenol.

Researcher's Note for Adapting to this compound Synthesis: To attempt the synthesis of this compound, one would replace 4-chlorophenol with 3-iodophenol. The primary challenge will be the formation of a mixture of 2,3- and 3,4-diiodophenol. The purification step (Step 8) will be critical and will likely require careful optimization of preparative HPLC to isolate the desired 2,3-isomer from its byproducts.

Visualizations

Regioselectivity in Phenol Di-iodination

G cluster_start Starting Materials cluster_reagents Reaction cluster_products Potential Products phenol Phenol iodination Iodination (e.g., I₂, H₂O₂) phenol->iodination iodophenol3 3-Iodophenol iodophenol3->iodination diiodo24 2,4-Diiodophenol (Major Product) iodination->diiodo24 diiodo26 2,6-Diiodophenol (Major Product) iodination->diiodo26 diiodo23 This compound (Desired Product) iodination->diiodo23 diiodo34 3,4-Diiodophenol (Major Byproduct) iodination->diiodo34 diiodo25 2,5-Diiodophenol (Minor Byproduct) iodination->diiodo25

Caption: Regiochemical pathways in the di-iodination of phenols.

General Experimental Workflow for Iodination

G A 1. Reaction Setup (Substrate, Reagent, Solvent) B 2. Controlled Addition (e.g., Oxidant, Catalyst) A->B C 3. Reaction Monitoring (TLC / GC-MS) B->C D 4. Aqueous Workup (Quenching, Extraction) C->D E 5. Drying & Concentration D->E F 6. Purification (Chromatography / Recrystallization) E->F G 7. Characterization (NMR, MS) F->G

Caption: A generalized workflow for phenol iodination experiments.

Troubleshooting Isomer Separation

G cluster_solutions Purification Strategies start Crude product contains multiple isomers q1 Is separation achieved on standard silica gel? start->q1 ans1_yes Optimize gradient and loading q1->ans1_yes Yes ans1_no Switch to HPLC q1->ans1_no No end_node Pure Isomer ans1_yes->end_node ans2 Use Phenyl or PFP column for enhanced aromatic selectivity ans1_no->ans2 ans3 Consider derivatization to alter polarity ans1_no->ans3 ans2->end_node ans3->end_node

Caption: Decision tree for purifying the target isomer.

References

Technical Support Center: Purification of Crude 2,3-Diiodophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the purification of crude 2,3-diiodophenol. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Crude this compound, typically synthesized via electrophilic iodination of a phenol derivative, can contain several types of impurities:

  • Unreacted Starting Materials: Residual phenol or mono-iodinated precursors.

  • Over-iodinated Byproducts: Tri-iodinated or other poly-iodinated phenols.[1]

  • Isomeric Byproducts: Other diiodophenol isomers that may form depending on the directing effects of the substituents on the starting phenol.

  • Residual Elemental Iodine (I₂): Often imparts a yellow or brown color to the crude product.[1]

  • Inorganic Salts: Iodide salts that may be present from the reaction workup.[1]

Q2: What is the general workflow for purifying crude this compound?

A2: A typical purification workflow involves a preliminary wash to remove iodine, followed by a primary purification technique such as recrystallization or column chromatography. The choice of method depends on the nature and quantity of the impurities.

Q3: How can I remove the color from my crude this compound?

A3: The color is often due to residual elemental iodine. This can be removed by washing an organic solution of the crude product with an aqueous solution of a reducing agent, such as sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃).

Troubleshooting Guides

This section addresses common problems encountered during the purification of this compound.

Recrystallization Issues
Symptom Possible Cause Suggested Solution
Product does not crystallize The solvent is too non-polar to dissolve the impurities, or the concentration of the product is too low.Try a more polar solvent or a solvent mixture. Concentrate the solution by carefully evaporating some of the solvent.
Product "oils out" The boiling point of the solvent is higher than the melting point of the product, or the solution is supersaturated.Use a lower-boiling point solvent. Add a small amount of additional hot solvent to ensure the product is fully dissolved before cooling.
Poor recovery of pure product The product is too soluble in the cold solvent, or the crystals were not washed properly.Use a less polar solvent or a solvent mixture. Ensure the crystals are washed with a minimal amount of ice-cold solvent.
Crystals are still colored Colored impurities are co-crystallizing with the product.Add a small amount of activated charcoal to the hot solution before filtration. Use this sparingly as it can also adsorb the desired product.
Column Chromatography Issues
Symptom Possible Cause Suggested Solution
Poor separation of product and impurities The solvent system (mobile phase) is not optimized.Use Thin Layer Chromatography (TLC) to determine the optimal solvent system that gives good separation between the product and impurities (aim for a difference in Rf values of at least 0.2).
Product elutes too quickly The mobile phase is too polar.Decrease the proportion of the polar solvent in the mobile phase.
Product does not elute from the column The mobile phase is not polar enough.Gradually increase the proportion of the polar solvent in the mobile phase.
Streaking of bands on the column The crude product is not fully dissolved in the mobile phase, or the column is overloaded.Ensure the sample is fully dissolved before loading it onto the column. Use a larger column or load less sample.

Experimental Protocols

Note: The following protocols are general methods for the purification of dihalophenols and should be optimized for your specific sample of crude this compound.

Protocol 1: Preliminary Wash to Remove Elemental Iodine

Objective: To remove residual iodine from the crude product.

Methodology:

  • Dissolve the crude this compound in a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Transfer the solution to a separatory funnel.

  • Wash the organic layer with a saturated aqueous solution of sodium thiosulfate. Shake the funnel and vent frequently.

  • Continue washing until the organic layer is colorless.

  • Wash the organic layer with brine (saturated aqueous NaCl solution).

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude product ready for further purification.

Protocol 2: Purification by Recrystallization

Objective: To obtain pure this compound by crystallization.

Methodology:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a small amount of a suitable solvent or solvent mixture (e.g., ethanol/water, hexane/ethyl acetate, or toluene).

  • Heat the mixture on a hot plate with stirring until the solid dissolves completely. Add more solvent dropwise if necessary to achieve complete dissolution at the boiling point.

  • If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Perform a hot filtration to remove the charcoal and any other insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature to allow for the formation of crystals.

  • Once crystal formation appears to be complete, cool the flask in an ice bath for at least 30 minutes to maximize the yield.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent.

  • Dry the crystals under vacuum to remove any residual solvent.

Table 1: Potential Recrystallization Solvents for Dihalophenols

Solvent/Solvent SystemPolarityComments
Hexane/Ethyl AcetateLow to MediumA good starting point for moderately polar compounds.
TolueneLowCan be effective for aromatic compounds.
Ethanol/WaterHighUseful for more polar phenols. The water acts as an anti-solvent.
Acetone/ChloroformMediumA mixture that can be effective for a range of polarities.
Protocol 3: Purification by Column Chromatography

Objective: To separate this compound from impurities with different polarities.

Methodology:

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into a chromatography column and allow the silica gel to settle, ensuring an evenly packed column.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting the column with a non-polar mobile phase (e.g., hexane or a hexane/ethyl acetate mixture with a low percentage of ethyl acetate).

  • Gradient Elution (Optional): Gradually increase the polarity of the mobile phase by increasing the percentage of the more polar solvent (e.g., ethyl acetate) to elute the compounds from the column.

  • Fraction Collection: Collect fractions of the eluent in separate test tubes.

  • Analysis: Analyze the collected fractions by TLC to identify which fractions contain the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Table 2: Typical Parameters for Column Chromatography of Dihalophenols

ParameterValue
Stationary Phase Silica Gel (60 Å, 230-400 mesh)
Mobile Phase (Starting) Hexane or Hexane/Ethyl Acetate (e.g., 98:2)
Mobile Phase (Gradient) Gradually increase the percentage of Ethyl Acetate
Elution Order Less polar impurities will elute first, followed by this compound, and then more polar impurities.

Visualizations

PurificationWorkflow crude Crude this compound wash Aqueous Wash (e.g., Na2S2O3) crude->wash Remove I2 recrystallization Recrystallization wash->recrystallization Primary Purification column Column Chromatography wash->column Alternative Purification pure Pure this compound recrystallization->pure column->pure

Caption: General workflow for the purification of crude this compound.

TroubleshootingRecrystallization start Recrystallization Attempt oiling_out Product Oils Out? start->oiling_out no_crystals No Crystals Form? oiling_out->no_crystals No change_solvent Change Solvent / Use Solvent Pair oiling_out->change_solvent Yes low_yield Low Yield? no_crystals->low_yield No concentrate Concentrate Solution no_crystals->concentrate Yes success Successful Crystallization low_yield->success No check_solubility Check Product Solubility in Cold Solvent low_yield->check_solubility Yes change_solvent->start concentrate->start slow_cool Ensure Slow Cooling check_solubility->start

Caption: Troubleshooting decision tree for recrystallization.

References

Technical Support Center: Optimizing Reaction Conditions for 2,3-Diiodophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2,3-diiodophenol. The information is presented in a direct question-and-answer format to address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the most plausible synthetic route for this compound?

A1: Direct iodination of phenol is unlikely to be regioselective for the 2,3-isomer due to the strong ortho- and para-directing nature of the hydroxyl group.[1][2] A more viable approach is the electrophilic iodination of 3-iodophenol. In this precursor, the hydroxyl group strongly activates the ortho- (2 and 6) and para- (4) positions for substitution. The iodine at position 3 is a deactivator and a weak ortho-, para-director. Therefore, iodination is expected to yield a mixture of isomers, including the desired this compound, which must be separated from other products like 3,4- and 3,6-diiodophenol.

Q2: Which iodinating agents are recommended for this synthesis?

A2: A variety of electrophilic iodinating agents can be used. Common choices include:

  • Molecular Iodine (I₂) with an Oxidizing Agent: Elemental iodine itself is a weak electrophile.[3] Its reactivity is significantly enhanced by an oxidizing agent such as hydrogen peroxide (H₂O₂) or nitric acid, which converts iodide byproducts back into the active iodinating species.

  • N-Iodosuccinimide (NIS): NIS is a mild and effective source of electrophilic iodine. Its reactivity can be further enhanced with catalytic amounts of a Lewis acid, such as iron(III) chloride, or a protic acid like p-toluenesulfonic acid (PTSA).[4][5]

  • Iodine Monochloride (ICl): This is a potent iodinating agent that can lead to high yields but may sometimes lack selectivity.

Q3: How can I control the formation of multiple isomers and over-iodination?

A3: Controlling regioselectivity and the degree of iodination is a primary challenge.

  • Stoichiometry: Carefully controlling the molar ratio of the iodinating agent to the 3-iodophenol substrate is crucial to prevent the formation of tri-iodinated byproducts.[1]

  • Reaction Conditions: Lower temperatures generally favor selectivity. Running the reaction at 0 °C or room temperature can help minimize side reactions.

  • Choice of Reagent: Milder reagents like NIS may offer better control over the reaction compared to more aggressive agents.[5] The use of catalysts can also influence the product distribution.[4][5]

Q4: What are the most common side products in this reaction?

A4: The primary side products are isomeric diiodophenols (e.g., 3,4-diiodophenol, 3,6-diiodophenol) resulting from substitution at other activated positions on the aromatic ring. Additionally, tri-iodinated phenols can form if an excess of the iodinating agent is used.[1] If the reaction is not properly quenched, residual elemental iodine will remain as an impurity.[6]

Troubleshooting Guide

Issue 1: Low or No Yield of this compound

  • Q: My reaction is not proceeding, or the yield is very low. What are the possible causes?

    • A1: Inactive Iodinating Agent. If using molecular iodine (I₂) alone, the reaction is often very slow. Ensure an appropriate oxidizing agent (e.g., H₂O₂) is present to generate a more potent electrophilic iodine species.[2]

    • A2: Insufficient Activation. For reagents like NIS, catalytic amounts of an acid (Lewis or Brønsted) may be required to activate the reagent, especially for less reactive substrates.[5]

    • A3: Low Reaction Temperature. While lower temperatures improve selectivity, they also decrease the reaction rate. If conversion is low, consider gradually increasing the temperature while monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

    • A4: Degradation of Reagents. Ensure all reagents, particularly solutions like hydrogen peroxide, have not degraded over time.

Issue 2: Formation of Multiple Products and Purification Challenges

  • Q: My final product is a mixture of isomers that are difficult to separate. How can I improve this?

    • A1: Optimize Reaction Conditions. Experiment with different solvents, temperatures, and reaction times to find conditions that favor the formation of the 2,3-isomer. Milder conditions often lead to higher selectivity.

    • A2: Advanced Purification Techniques. The isomers of diiodophenol often have very similar polarities, making separation by standard column chromatography challenging. Consider using High-Performance Liquid Chromatography (HPLC) or optimizing your column chromatography with different solvent systems. Recrystallization is another effective method for purifying the desired product from isomers and over-iodinated impurities, provided a suitable solvent is found.[6]

Issue 3: Persistent Color in the Final Product

  • Q: After the workup, my organic layer or isolated product has a persistent brown or pink color. What is the cause and how do I remove it?

    • A1: Residual Iodine. The color is almost certainly due to unreacted elemental iodine (I₂).

    • A2: Ineffective Quenching. The standard procedure to remove iodine is to wash the organic layer with an aqueous solution of a reducing agent, such as sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃).[6] If the color persists, you may need to use a more concentrated quenching solution or perform multiple washes. Ensure vigorous stirring to maximize contact between the phases.[6] It is recommended to use a freshly prepared solution, as thiosulfate solutions can degrade.[6]

Data Summary

The optimal conditions for the iodination of phenols can vary significantly based on the substrate and the desired product. The following table summarizes typical conditions reported for related reactions, which can serve as a starting point for optimizing the synthesis of this compound.

SubstrateIodinating Agent / AdditiveSolventTemperatureTimeTypical Outcome/YieldReference
PhenolI₂ / H₂O₂WaterRoom Temp.24 hMixture of 2-iodophenol and 2,6-diiodophenol[2]
PhenolNIS / p-TsOHAcetonitrileNot specifiedNot specifiedHigh para-selectivity[4]
Activated ArenesNIS / FeCl₃Ionic LiquidRoom Temp.10 min - 2 hHigh yields of mono-iodinated products[5]
PhenolI₂ / NaNO₂AcetonitrileRoom Temp.1.5 - 6 hRegioselective formation of iodinated phenols[7][8]
PhenolKI / NaOClWater / Methanol0 °C60 minFormation of iodophenol, extent controlled by stoichiometry[1]

Experimental Protocols

Disclaimer: The following is a generalized protocol for the synthesis of this compound via the iodination of 3-iodophenol. This method is based on established principles of electrophilic aromatic substitution and will likely require optimization of stoichiometry, temperature, and reaction time to maximize the yield of the desired isomer.

Protocol: Iodination of 3-Iodophenol using N-Iodosuccinimide (NIS)

  • Reaction Setup:

    • To a solution of 3-iodophenol (1.0 eq) in a suitable solvent (e.g., acetonitrile or dichloromethane) in a round-bottom flask, add N-Iodosuccinimide (1.05 eq).

    • Stir the mixture at room temperature. To facilitate the reaction, add a catalytic amount of iron(III) chloride (FeCl₃, 5 mol%).[5]

    • Protect the reaction from light by wrapping the flask in aluminum foil, as iodine compounds can be light-sensitive.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by TLC. The reaction is typically complete within 2-4 hours, but may vary.

  • Workup and Quenching:

    • Once the starting material is consumed, dilute the reaction mixture with an organic solvent like ethyl acetate or diethyl ether.

    • Transfer the mixture to a separatory funnel and wash with a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench any unreacted NIS and remove residual iodine. Repeat the wash until the organic layer is colorless.[6]

    • Wash the organic layer sequentially with deionized water and then with brine.[6]

    • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification:

    • The crude product will be a mixture of diiodophenol isomers.

    • Purify the crude material using column chromatography on silica gel. A gradient elution system (e.g., starting with pure hexane and gradually increasing the proportion of ethyl acetate) is recommended to separate the isomers.

    • Alternatively, recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) can be attempted to isolate the pure this compound.[6]

  • Characterization:

    • Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Quenching cluster_purification Purification & Analysis start Dissolve 3-Iodophenol in Solvent add_nis Add N-Iodosuccinimide (1.05 eq) start->add_nis add_cat Add FeCl3 Catalyst (5 mol%) add_nis->add_cat react Stir at Room Temp (Protect from Light) add_cat->react monitor Monitor by TLC react->monitor quench Quench with Na2S2O3 (aq) monitor->quench Reaction Complete extract Extract & Wash (Water, Brine) quench->extract dry Dry & Concentrate extract->dry purify Column Chromatography or Recrystallization dry->purify analyze Characterize Product (NMR, MS) purify->analyze

Caption: General workflow for the synthesis of this compound.

troubleshooting_tree problem Problem Encountered low_yield Low or No Yield problem->low_yield multi_prod Multiple Products problem->multi_prod color_issue Persistent Color problem->color_issue cause_ly1 Inactive Reagent? (e.g., old I2/H2O2) low_yield->cause_ly1 cause_ly2 Insufficient Activation? (No catalyst for NIS) low_yield->cause_ly2 cause_ly3 Temp Too Low? low_yield->cause_ly3 cause_mp1 Stoichiometry? (Excess iodinating agent) multi_prod->cause_mp1 cause_mp2 Conditions Too Harsh? (High temperature) multi_prod->cause_mp2 sol_mp3 Use HPLC or optimize column/recrystallization multi_prod->sol_mp3 If separation is issue cause_ci1 Residual I2? color_issue->cause_ci1 sol_ly1 Use fresh reagents or add oxidizing agent cause_ly1->sol_ly1 sol_ly2 Add catalyst (e.g., FeCl3, p-TsOH) cause_ly2->sol_ly2 sol_ly3 Increase temperature gradually cause_ly3->sol_ly3 sol_mp1 Use ~1.0 eq of iodinating agent cause_mp1->sol_mp1 sol_mp2 Lower reaction temp (e.g., 0 °C to RT) cause_mp2->sol_mp2 sol_ci1 Wash with fresh/more Na2S2O3 solution cause_ci1->sol_ci1

Caption: Troubleshooting decision tree for common synthesis issues.

regioselectivity cluster_input Reactant & Directing Effects cluster_output Potential Isomeric Products reactant 3-Iodophenol oh_effect -OH Group (Strong Activator, Ortho/Para Director) reactant->oh_effect i_effect -I Group (Weak Deactivator, Ortho/Para Director) reactant->i_effect prod_23 This compound (Desired Product) oh_effect->prod_23 Ortho to -OH prod_34 3,4-Diiodophenol (Side Product) oh_effect->prod_34 Para to -OH prod_36 3,6-Diiodophenol (Side Product) oh_effect->prod_36 Ortho to -OH

Caption: Factors influencing regioselectivity in the iodination of 3-iodophenol.

References

Technical Support Center: Regioselective Synthesis of 2,3-Diiodophenol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the regioselective synthesis of 2,3-diiodophenol. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during the synthesis of this specific diiodinated phenol isomer.

Frequently Asked Questions (FAQs)

Q1: Why is the direct iodination of phenol not a suitable method for synthesizing this compound?

A1: Direct electrophilic iodination of phenol is governed by the strong ortho- and para-directing nature of the hydroxyl group. This directing effect, a result of the delocalization of lone pairs of electrons from the oxygen atom into the aromatic ring, increases the electron density at the ortho (positions 2 and 6) and para (position 4) carbons. Consequently, direct iodination of phenol predominantly yields a mixture of 2-iodophenol, 4-iodophenol, 2,4-diiodophenol, 2,6-diiodophenol, and 2,4,6-triiodophenol.[1][2] The meta position (positions 3 and 5) is not activated, making the formation of a 2,3-diiodo substitution pattern highly unfavorable through this method.

Q2: What are the primary challenges in the regioselective synthesis of this compound?

A2: The main challenges stem from controlling the regioselectivity of the iodination reactions on the phenol ring. Key issues include:

  • Strong Directing Effects: The hydroxyl group strongly directs incoming electrophiles (like iodine) to the ortho and para positions.

  • Steric Hindrance: The introduction of a bulky iodine atom at the 2-position can sterically hinder the subsequent introduction of another iodine atom at the adjacent 3-position.

  • Product Separation: The reaction often produces a complex mixture of mono-, di-, and tri-iodinated isomers with similar physical properties, making the isolation and purification of the desired this compound isomer extremely challenging.[3][4]

Q3: What are the most promising synthetic strategies for obtaining this compound?

A3: Due to the challenges of direct iodination, multi-step synthetic routes are the most viable strategies. The most promising approach involves the use of a Sandmeyer reaction starting from a pre-functionalized aniline, such as 2,3-diiodoaniline.[5][6] This method allows for the precise placement of the iodine atoms before the conversion of the amino group to a hydroxyl group. Another potential, though less direct, strategy could involve the synthesis of 2,3-diiodoanisole followed by demethylation to the corresponding phenol.

Troubleshooting Guides

Guide 1: Synthesis of 2,3-Diiodoaniline (Precursor for Sandmeyer Reaction)

Issue: Low yield or formation of multiple isomers during the synthesis of 2,3-diiodoaniline.

Potential Cause Troubleshooting Steps
Inefficient ortho-iodination of 3-iodoaniline. The amino group is a strong ortho-, para-director. To achieve iodination at the 2-position of 3-iodoaniline, consider using a bulky directing group to block the more reactive positions or employing specific ortho-iodination conditions.
Difficulty in the di-iodination of aniline. Direct di-iodination of aniline is hard to control. A stepwise approach is recommended. Start with the synthesis of 2-iodoaniline or 3-iodoaniline and then perform the second iodination.
Decomposition of starting material or product. Iodination reactions can be harsh. Monitor the reaction temperature closely and consider using milder iodinating agents such as N-iodosuccinimide (NIS) in the presence of an acid catalyst.[7]
Guide 2: Sandmeyer Reaction of 2,3-Diiodoaniline to this compound

Issue: Low yield of this compound from the Sandmeyer reaction.

Potential Cause Troubleshooting Steps
Incomplete diazotization of 2,3-diiodoaniline. Ensure the reaction is carried out at low temperatures (0-5 °C) to maintain the stability of the diazonium salt. Use a slight excess of sodium nitrite and ensure adequate acidity (e.g., with HCl or H₂SO₄).
Decomposition of the diazonium salt before conversion. The diazonium salt is unstable and should be used immediately after its formation. Avoid exposing the solution to elevated temperatures or direct sunlight.
Inefficient hydrolysis of the diazonium salt to the phenol. The classical method involves heating the aqueous solution of the diazonium salt. For a milder conversion, consider the use of copper(I) oxide and copper(II) nitrate in neutral water at room temperature.[5]
Formation of byproducts. Side reactions, such as the formation of azo compounds, can occur. Ensure proper control of stoichiometry and temperature.
Guide 3: Purification of this compound

Issue: Difficulty in separating this compound from other isomers and byproducts.

Potential Cause Troubleshooting Steps
Co-elution of isomers in column chromatography. Diiodophenol isomers often have very similar polarities. Experiment with different solvent systems and stationary phases. Phenyl-based columns can offer better selectivity for aromatic positional isomers in HPLC.[3][8]
"Oiling out" during recrystallization. This happens when the melting point of the solute is lower than the boiling point of the solvent. Try a lower-boiling point solvent or a mixture of solvents. Adding a small seed crystal can also help induce crystallization.
Inability to achieve baseline separation in HPLC. Optimize the mobile phase composition, trying different organic modifiers (e.g., acetonitrile vs. methanol) and additives (e.g., small amounts of acid). Adjusting the flow rate and column temperature can also improve resolution.[9]

Experimental Protocols

Proposed Synthesis of this compound via Sandmeyer Reaction

This is a proposed multi-step synthesis, as a direct, high-yield regioselective synthesis is not well-established in the literature.

Step 1: Synthesis of 2,3-Diiodoaniline (Hypothetical Route)

This protocol is based on general methods for the iodination of anilines and may require significant optimization.

  • Starting Material: 3-Iodoaniline.

  • Reagents: N-Iodosuccinimide (NIS), Trifluoroacetic acid (TFA), Acetonitrile (ACN).

  • Procedure: a. Dissolve 3-iodoaniline (1 equivalent) in acetonitrile in a round-bottom flask. b. Cool the solution to 0 °C in an ice bath. c. Add N-iodosuccinimide (1.1 equivalents) portion-wise to the stirred solution. d. Add a catalytic amount of trifluoroacetic acid. e. Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC or GC-MS. f. Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. g. Extract the product with ethyl acetate, wash the organic layer with brine, and dry over anhydrous sodium sulfate. h. Purify the crude product by column chromatography on silica gel to isolate 2,3-diiodoaniline.

Step 2: Sandmeyer Reaction to this compound

  • Starting Material: 2,3-Diiodoaniline.

  • Reagents: Sodium nitrite (NaNO₂), Sulfuric acid (H₂SO₄), Water, Copper(I) oxide (Cu₂O), Copper(II) nitrate (Cu(NO₃)₂).

  • Procedure: a. Prepare a solution of 2,3-diiodoaniline (1 equivalent) in aqueous sulfuric acid. b. Cool the solution to 0-5 °C in an ice-salt bath. c. Add a solution of sodium nitrite (1.1 equivalents) in water dropwise, keeping the temperature below 5 °C. Stir for 30 minutes to form the diazonium salt. d. In a separate flask, prepare a suspension of copper(I) oxide and copper(II) nitrate in water. e. Slowly add the cold diazonium salt solution to the copper salt suspension at room temperature. f. Stir the reaction mixture at room temperature for several hours until the evolution of nitrogen gas ceases. g. Extract the product with diethyl ether or ethyl acetate. h. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate. i. Purify the crude product by column chromatography followed by recrystallization to obtain pure this compound.

Data Presentation

Table 1: Physicochemical and Spectroscopic Data of Diiodophenol Isomers (Predicted and Experimental)

Property This compound 2,4-Diiodophenol 2,6-Diiodophenol
Molecular Formula C₆H₄I₂OC₆H₄I₂OC₆H₄I₂O
Molecular Weight 345.90 g/mol [10]345.90 g/mol 345.90 g/mol [11]
Appearance Solid (predicted)SolidSolid
¹H NMR (ppm, CDCl₃) Predicted: 7.2-7.5 (m, 1H), 6.8-7.1 (m, 2H), 5.0-6.0 (br s, 1H, OH)Experimental data may vary.Experimental data may vary.
¹³C NMR (ppm, CDCl₃) Predicted: 153 (C-OH), 140 (C-I), 130 (CH), 125 (CH), 115 (CH), 95 (C-I)Experimental data may vary.Experimental data may vary.
Key MS Fragments (m/z) Predicted: 346 (M+), 219 (M-I)+, 92 (M-2I)+Experimental data may vary.Experimental data may vary.

Visualizations

Logical Workflow for Troubleshooting Synthesis

troubleshooting_workflow Troubleshooting Workflow for this compound Synthesis start Start Synthesis check_yield Low Yield or No Product? start->check_yield check_purity Impure Product / Isomer Mixture? check_yield->check_purity No reagent_quality Check Reagent Purity & Activity check_yield->reagent_quality Yes success Successful Synthesis check_purity->success No purification_method Optimize Purification Method (Chromatography, Recrystallization) check_purity->purification_method Yes reaction_conditions Optimize Reaction Conditions (Temp, Time, Concentration) reagent_quality->reaction_conditions alt_route Consider Alternative Synthetic Route (e.g., different starting material) reaction_conditions->alt_route alt_route->start characterization Confirm Structure with Spectroscopy (NMR, MS) purification_method->characterization isomer_separation Develop Isomer Separation Protocol (e.g., specialized HPLC column) characterization->isomer_separation isomer_separation->success

Caption: A decision-making workflow for troubleshooting common issues in the synthesis of this compound.

Synthetic Pathway Relationship

synthetic_pathway Proposed Synthetic Pathway to this compound cluster_direct Direct Iodination (Non-selective) cluster_sandmeyer Proposed Multi-step Route phenol Phenol Mixture of Iodophenols Mixture of Iodophenols phenol->Mixture of Iodophenols I₂, various reagents iodo_phenol 2-Iodoaniline / 3-Iodoaniline diiodo_aniline 2,3-Diiodoaniline iodo_phenol->diiodo_aniline Stepwise Iodination diazonium Diazonium Salt Intermediate diiodo_aniline->diazonium Diazotization (NaNO₂, H⁺) final_product This compound diazonium->final_product Hydrolysis (H₂O, heat or Cu salts)

References

preventing decomposition of 2,3-Diiodophenol during reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on preventing the decomposition of 2,3-diiodophenol during chemical reactions. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work, alongside detailed experimental protocols and stability data.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound appears discolored. Is it degrading and what are the common causes of decomposition?

A1: Discoloration, often to a brownish hue, can be an indicator of decomposition. This compound, like many iodinated phenols, is susceptible to degradation under various conditions. The primary decomposition pathway is deiodination, where one or both iodine atoms are cleaved from the aromatic ring. Other potential degradation routes include oxidation and polymerization.

Several factors can promote the decomposition of this compound:

  • Exposure to Light: Phenolic compounds, particularly halogenated ones, can be sensitive to light, which can induce photochemical degradation, leading to the formation of radical species and subsequent decomposition.[1]

  • Elevated Temperature: Higher temperatures provide the necessary activation energy for the cleavage of the carbon-iodine (C-I) bond, accelerating the rate of decomposition.

  • Presence of Oxygen: Oxidation is a common degradation pathway for phenols.[2] The presence of oxygen, especially in combination with light or heat, can lead to the formation of colored quinone-type byproducts.

  • Incorrect pH: The stability of phenolic compounds is often pH-dependent. While acidic conditions are generally preferred for the stability of many phenols, strong bases can promote deiodination.[3]

  • Presence of certain metals: Trace metal impurities can catalyze decomposition reactions.

Troubleshooting Checklist for Compound Stability:

  • Storage: Are you storing the compound in a cool, dark place, preferably under an inert atmosphere (e.g., argon or nitrogen)?

  • Handling: Are you minimizing its exposure to light and air during weighing and transfer?

  • Solvent Quality: Are you using high-purity, degassed solvents for your reactions? Impurities in solvents can initiate or catalyze degradation.

Q2: I am observing significant deiodination of my this compound during a cross-coupling reaction. How can I minimize this side reaction?

A2: Deiodination, or hydrodehalogenation, is a common side reaction in palladium-catalyzed cross-coupling reactions involving aryl iodides. It leads to the formation of mono-iodophenol or phenol, reducing the yield of your desired product. Minimizing deiodination requires careful optimization of your reaction conditions.

Key Parameters to Optimize:

  • Catalyst and Ligand Selection:

    • Use a well-defined Pd(0) source or a precatalyst that rapidly generates the active Pd(0) species.

    • Employ electron-rich and bulky phosphine ligands. These can stabilize the palladium center and favor the desired cross-coupling pathway over reductive dehalogenation.

  • Base Selection:

    • Use the mildest base that is effective for your transformation. Strong bases can sometimes promote deiodination.

    • Consider using inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ over stronger organic bases.

  • Solvent Choice:

    • Ensure your solvents are anhydrous and have been thoroughly degassed to remove oxygen. Oxygen can lead to catalyst decomposition and the formation of palladium black.[2]

    • Aprotic polar solvents are commonly used. It is advisable to screen a few different solvents to find the one that gives the best results.

  • Temperature and Reaction Time:

    • Run the reaction at the lowest temperature at which a reasonable reaction rate is observed. Higher temperatures can increase the rate of deiodination.

    • Monitor the reaction progress closely and stop it as soon as the starting material is consumed to avoid prolonged exposure to conditions that may favor the side reaction.

Q3: My Sonogashira coupling reaction with this compound is not working. What are the most critical initial checks?

A3: When a Sonogashira reaction fails, the primary suspects are the catalyst system, the quality of the reagents, and the reaction setup.[4]

  • Catalyst Integrity: Verify the activity of your palladium catalyst and copper(I) cocatalyst. Palladium(0) complexes can be sensitive to air and moisture, and copper(I) salts can oxidize over time.[2] Using fresh catalysts is recommended.

  • Anaerobic Conditions: Ensure your solvents and amine base are anhydrous and have been properly degassed. Oxygen can lead to the undesirable Glaser-type homocoupling of the alkyne and decomposition of the palladium catalyst.[2][4]

  • Reagent Purity: Confirm the purity of your this compound and the terminal alkyne, as impurities can poison the catalyst.

Q4: Can I perform a cross-coupling reaction on this compound without protecting the hydroxyl group?

A4: The acidic proton of the phenolic hydroxyl group can potentially interfere with some cross-coupling reactions. However, many modern cross-coupling protocols, including Suzuki, Heck, and Sonogashira reactions, are tolerant of free hydroxyl groups, which simplifies the synthetic route by avoiding protection and deprotection steps. The choice of base is crucial in these cases to avoid deprotonation of the phenol, which might lead to side reactions. Weaker bases are often preferred when working with unprotected phenols.

Quantitative Stability Data

Specific quantitative stability data for this compound is limited in the literature. The following tables provide data for closely related iodinated and halogenated phenols, which can serve as a useful proxy for understanding the stability of this compound.

Table 1: Photodegradation Quantum Yields of Related Iodophenols

CompoundSolventWavelength (nm)Quantum Yield (Φ)Reference
o-IodophenolEthanol2540.25[5]
o-IodophenolCarbon Tetrachloride2540.15[5]

Note: The quantum yield represents the efficiency of a photochemical process. A higher value indicates greater susceptibility to degradation by light. It is reasonable to assume that this compound will have a similar or higher quantum yield due to the presence of two C-I bonds.

Table 2: Degradation Kinetics of Related Halogenated Phenols

CompoundConditionRate Constant (k)Half-life (t₁/₂)Reference
2,4-DichlorophenolUV/Persulfate (pH 7)0.0351 min⁻¹19.7 min[6]
2-ChlorophenolOzonation (pH 3)Varies with O₃ dose-[7]
4-IodophenolAnaerobic biodegradation-Degrades[8]

Note: This data illustrates that halogenated phenols can be degraded under various conditions. The rate of degradation is highly dependent on the specific conditions (e.g., type of treatment, pH, temperature).

Experimental Protocols

The following are general protocols for common cross-coupling reactions. These should be adapted and optimized for this compound and the specific coupling partner.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol describes a typical setup for a Suzuki-Miyaura cross-coupling reaction.[9][10]

Reagents and Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents per iodine)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2 equivalents per iodine)

  • Degassed solvent (e.g., 1,4-Dioxane/Water mixture)

  • Reaction vessel (e.g., Schlenk flask)

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and the base.

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

  • Add the palladium catalyst to the flask under a positive flow of inert gas.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: General Procedure for Heck Coupling

This protocol provides a general method for a Heck coupling reaction.[3][11]

Reagents and Materials:

  • This compound

  • Alkene (1.1-1.5 equivalents per iodine)

  • Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)

  • Phosphine ligand (e.g., PPh₃, 2-10 mol%)

  • Base (e.g., Et₃N, 2 equivalents per iodine)

  • Degassed solvent (e.g., DMF or Acetonitrile)

  • Reaction vessel

  • Inert gas supply

Procedure:

  • In a reaction vessel, combine this compound, the palladium catalyst, and the phosphine ligand.

  • Purge the vessel with an inert gas.

  • Add the degassed solvent, the alkene, and the base via syringe.

  • Heat the mixture to the desired temperature (typically 80-120 °C) and stir.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Cool the reaction mixture and filter off any solids.

  • Partition the filtrate between water and an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Protocol 3: General Procedure for Sonogashira Coupling

This protocol outlines a general procedure for a Sonogashira coupling.[2][4]

Reagents and Materials:

  • This compound

  • Terminal alkyne (1.1-1.5 equivalents per iodine)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%)

  • Copper(I) iodide (CuI, 2-10 mol%)

  • Base (e.g., Et₃N or Diisopropylamine)

  • Degassed solvent (e.g., THF or DMF)

  • Reaction vessel

  • Inert gas supply

Procedure:

  • To a reaction vessel, add this compound, the palladium catalyst, and the copper(I) iodide.

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the degassed solvent and the base.

  • Add the terminal alkyne dropwise with stirring.

  • Heat the reaction mixture to the appropriate temperature (can range from room temperature to 80 °C) and monitor its progress.

  • Once complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Add water to the residue and extract the product with an organic solvent.

  • Combine the organic layers, wash with brine, dry, and concentrate.

  • Purify the crude product by column chromatography.

Visualizations

Decomposition_Pathways This compound This compound Mono-iodophenol Mono-iodophenol This compound->Mono-iodophenol Deiodination (light, heat, base) Quinone-type byproducts Quinone-type byproducts This compound->Quinone-type byproducts Oxidation (O2, heat) Polymeric material Polymeric material This compound->Polymeric material Polymerization Phenol Phenol Mono-iodophenol->Phenol Deiodination

Caption: Potential decomposition pathways of this compound.

Troubleshooting_Workflow start Decomposition or Low Yield Observed check_storage Check Storage Conditions (Cool, Dark, Inert Gas) start->check_storage check_reagents Verify Reagent Purity & Activity (Catalysts, Solvents, Starting Material) check_storage->check_reagents Storage OK success Improved Yield / Stability check_storage->success Storage Improved check_conditions Review Reaction Conditions (Temperature, Atmosphere, Base) check_reagents->check_conditions Reagents OK check_reagents->success Reagents Replaced/Purified optimize_catalyst Optimize Catalyst System (Ligand, Pre-catalyst) check_conditions->optimize_catalyst Conditions OK optimize_base Screen Weaker Bases optimize_catalyst->optimize_base optimize_temp Lower Reaction Temperature optimize_base->optimize_temp degas_solvents Ensure Rigorous Degassing optimize_temp->degas_solvents degas_solvents->success

Caption: A logical workflow for troubleshooting decomposition issues.

References

Technical Support Center: Reactions Involving 2,3-Diiodophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the workup of chemical reactions involving 2,3-diiodophenol.

Frequently Asked Questions (FAQs)

Q1: What is a general workup procedure for a reaction involving this compound?

A general workup procedure aims to isolate the desired product from the reaction mixture, which contains unreacted starting materials, catalysts, salts, and byproducts. A typical sequence involves:

  • Quenching: The reaction is stopped, often by adding water, a saturated aqueous solution of ammonium chloride (NH₄Cl), or a dilute acid/base.[1]

  • Phase Separation/Extraction: The product is separated from water-soluble impurities. The reaction mixture is diluted with an organic solvent (e.g., ethyl acetate, dichloromethane) and washed with water or brine in a separatory funnel.[2] The organic layer containing the product is collected.

  • Washing: The organic layer is washed with specific aqueous solutions to remove certain impurities. For instance, a wash with aqueous sodium bicarbonate (NaHCO₃) can remove acidic impurities, while a dilute acid wash can remove basic impurities.

  • Drying: The isolated organic layer is dried over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) to remove residual water.

  • Filtration and Concentration: The drying agent is removed by filtration, and the solvent is evaporated under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product is purified, typically by column chromatography or recrystallization, to obtain the final, pure compound.[1]

Q2: What are the critical safety precautions when handling this compound and its derivatives?

This compound and related iodinated compounds require careful handling due to their potential hazards.[3][4][5]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile rubber).[5][6]

  • Ventilation: Handle the compound in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[3][5]

  • Handling: Avoid contact with skin and eyes.[3][6] Do not breathe dust.[5] Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, protected from light.[3][5]

  • Disposal: Dispose of waste in suitable, closed containers according to institutional and local regulations.[3][6]

Q3: How can I remove residual palladium catalyst after a cross-coupling reaction?

Palladium catalysts are common in cross-coupling reactions where this compound is used. Removing them is crucial for product purity.

  • Aqueous Washes: Washing the organic layer with a saturated aqueous solution of ammonium chloride or dilute acid can sometimes help remove palladium salts.[7]

  • Filtration: The crude reaction mixture can be filtered through a plug of Celite or silica gel. The non-polar products are eluted with an organic solvent, while the polar palladium catalyst is often retained on the stationary phase.

  • Specialized Scavengers: Commercially available thiol-functionalized silica gels or polymers can be used to scavenge residual palladium from the solution.

Q4: My product is partially soluble in the aqueous layer. How can I improve recovery?

If your product has polar functional groups, it may have some solubility in water, leading to low yields.[8]

  • Back-Extraction: Extract the aqueous layer multiple times (3-4 times) with a fresh portion of organic solvent to recover the dissolved product.

  • Salting Out: Add a saturated solution of sodium chloride (brine) to the aqueous layer. This increases the ionic strength of the aqueous phase, reducing the solubility of organic compounds and forcing them into the organic layer.

  • Solvent Choice: Use a more polar organic solvent for extraction, such as ethyl acetate, if you were initially using a less polar one like hexanes.

Experimental Workflows and Logic

A standard workup procedure is critical for isolating the desired product efficiently. The following diagram illustrates a typical workflow.

G cluster_0 Reaction cluster_1 Workup cluster_2 Purification Reaction Completed Reaction Mixture Quench 1. Quench Reaction (e.g., add H₂O or sat. NH₄Cl) Reaction->Quench Extract 2. Liquid-Liquid Extraction (Organic Solvent + Aqueous Washes) Quench->Extract Dry 3. Dry Organic Layer (e.g., MgSO₄) Extract->Dry Waste1 Aqueous Waste Extract->Waste1 Salts, Water- Soluble Impurities Concentrate 4. Filter & Concentrate (Rotary Evaporator) Dry->Concentrate Waste2 Used Drying Agent Dry->Waste2 Solid Waste Purify Purification (e.g., Column Chromatography) Concentrate->Purify Waste3 Solvent Waste Concentrate->Waste3 Evaporated Solvent Product Pure Product Purify->Product Waste4 Purification Byproducts Purify->Waste4 Separated Impurities

Caption: General experimental workflow for reaction workup and purification.

Troubleshooting Guide

Encountering issues during workup is common. The table below outlines frequent problems, their potential causes, and recommended solutions.[1][8][9]

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Product Yield After Workup 1. Product is soluble in the aqueous layer.[8] 2. Product decomposed during acidic or basic wash.[8] 3. Product is volatile and was lost during solvent evaporation.[8]1. Check a sample of the aqueous layer by TLC or LC-MS. Perform back-extractions with the organic solvent. Add brine to "salt out" the product. 2. Test product stability to the planned wash on a small scale first. Use milder conditions (e.g., saturated NaHCO₃ instead of 1M NaOH). 3. Use lower temperatures on the rotary evaporator and avoid high vacuum.
Persistent Emulsion During Extraction 1. High concentration of surfactants or insoluble materials. 2. Solvents have similar densities. 3. Vigorous shaking of the separatory funnel.1. Add brine (saturated NaCl solution) to increase the polarity of the aqueous phase. 2. Allow the mixture to stand for an extended period. 3. Gently swirl or invert the funnel instead of shaking vigorously. 4. Filter the entire mixture through a pad of Celite.
Insoluble Material at the Interface 1. Formation of insoluble salts or byproducts. 2. Catalyst precipitation.1. Add more of both the organic and aqueous solvents to attempt to dissolve the material. 2. Filter the entire biphasic mixture through a Celite plug to remove the solid before proceeding with the separation.
Product Contaminated with Starting Material 1. Incomplete reaction. 2. Inefficient purification.1. Monitor the reaction to completion using TLC or LC-MS before starting the workup. 2. Optimize the purification step. For column chromatography, try a different solvent system (eluent) for better separation. Consider recrystallization.
Crude Product is a Dark Oil or Tar 1. Product decomposition. 2. Presence of high molecular weight polymeric byproducts.1. Ensure the reaction was not overheated or run for too long. 2. Attempt to purify via column chromatography. If the product is solid, try trituration (washing the crude solid with a solvent in which the product is insoluble but impurities are soluble).

Example Experimental Protocol: Workup for a Suzuki Cross-Coupling Reaction

This protocol describes a general workup for a Suzuki cross-coupling reaction between this compound and an arylboronic acid.

Reaction: this compound + Arylboronic acid → (Di-aryl)phenol derivative Catalyst System: Pd(PPh₃)₄, K₂CO₃ (base) Solvent: Dioxane/Water

Methodology:

  • Cooling and Dilution: Once the reaction is deemed complete by TLC or LC-MS, allow the reaction vessel to cool to room temperature.

  • Solvent Removal: If the reaction solvent is water-miscible (like dioxane or THF), remove the bulk of the solvent under reduced pressure using a rotary evaporator.[7]

  • Extraction:

    • Redissolve the resulting residue in a suitable organic solvent like ethyl acetate (EtOAc, ~50 mL).

    • Transfer the solution to a separatory funnel.

    • Add an equal volume of water and shake gently.

    • Allow the layers to separate. Drain and collect the bottom aqueous layer.

    • Wash the organic layer sequentially with:

      • 1 M HCl (to neutralize the base and remove basic impurities).

      • Saturated aqueous NaHCO₃ (to remove acidic impurities and unreacted phenol).

      • Brine (to remove residual water and aid phase separation).

  • Drying and Concentration:

    • Drain the washed organic layer into an Erlenmeyer flask.

    • Add anhydrous MgSO₄, swirl, and let it stand for 10-15 minutes until the solvent is clear.

    • Filter the mixture through a fluted filter paper or a cotton plug into a pre-weighed round-bottom flask.

    • Rinse the drying agent with a small amount of fresh EtOAc to ensure complete transfer.

    • Remove the solvent using a rotary evaporator to obtain the crude product.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure product.

Troubleshooting Logic

When an unexpected result occurs, a logical approach can help identify the problem. The following decision tree illustrates how to troubleshoot a low-yield workup.

G start Problem: Low Yield After Workup q1 Did you check the aqueous layer? start->q1 q1_yes Yes q1->q1_yes q1_no No q1->q1_no q2 Is product present in aqueous layer? q1_yes->q2 a1 Analyze aqueous layer (TLC, LC-MS). q1_no->a1 a1->q2 q2_yes Yes q2->q2_yes q2_no No q2->q2_no a2 Perform back-extraction of aqueous layer (3x). Add brine to 'salt out'. q2_yes->a2 q3 Was an acid/base wash performed? q2_no->q3 q3_yes Yes q3->q3_yes q3_no No q3->q3_no a3 Test stability of product to acid/base on a small scale. Consider omitting this wash. q3_yes->a3 q4 Was the crude material filtered (e.g., through Celite)? q3_no->q4 a3->q4 q4_yes Yes q4->q4_yes q4_no No q4->q4_no a4 Rinse the filtration medium (Celite, silica) with a more polar solvent and analyze the filtrate for product. q4_yes->a4 end_node If yield is still low, consider issues with the reaction itself or product decomposition. q4_no->end_node a4->end_node

Caption: Decision tree for troubleshooting low product yield during workup.

References

identifying and removing impurities from 2,3-Diiodophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the identification and removal of impurities from 2,3-Diiodophenol.

Troubleshooting Guides

Issue 1: Low Purity of this compound After Synthesis

Symptoms:

  • Broad melting point range of the crude product.

  • Presence of multiple spots on a Thin Layer Chromatography (TLC) plate.

  • Additional peaks observed in High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

Possible Causes and Solutions:

Possible CauseTroubleshooting Step
Incomplete Iodination - Ensure the correct stoichiometry of the iodinating agent is used. - Extend the reaction time or moderately increase the reaction temperature. - Monitor the reaction progress using TLC or HPLC to ensure the complete consumption of the starting phenol.
Over-iodination - The formation of tri-iodinated phenols is a common issue.[1] - Control the stoichiometry of the iodinating agent precisely.[2] - Consider a milder iodinating agent or different reaction conditions.
Formation of Regioisomers - The hydroxyl group of phenol is an ortho-para director, leading to the formation of various diiodophenol isomers.[2] - Optimize reaction conditions (temperature, solvent, catalyst) to favor the formation of the desired 2,3-isomer.
Residual Starting Materials - Unreacted phenol or mono-iodinated phenols may be present.[1] - Improve the efficiency of the work-up procedure to remove unreacted starting materials.
Issue 2: Difficulty in Removing Impurities by Recrystallization

Symptoms:

  • The product "oils out" instead of forming crystals.

  • Low recovery of the purified product.

  • The purity of the product does not significantly improve after recrystallization.

  • Co-precipitation of impurities with the product.[3]

Possible Causes and Solutions:

Possible CauseTroubleshooting Step
Inappropriate Solvent Choice - The solubility of this compound and its impurities are too similar in the chosen solvent. - Perform a systematic solvent screen with small amounts of the crude product to identify a solvent that dissolves the product well at high temperatures but poorly at low temperatures, while impurities remain soluble at low temperatures.
Cooling Rate is Too Fast - Rapid cooling can lead to the trapping of impurities within the crystal lattice and the formation of small, impure crystals. - Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Supersaturated Solution - If the solution is too concentrated, impurities may co-precipitate. - Add a small amount of additional hot solvent to ensure all the desired product is dissolved before cooling.
"Oiling Out" - The melting point of the solute is lower than the boiling point of the solvent. - Use a lower-boiling point solvent or a solvent mixture. - Add more solvent to the hot solution to reduce the saturation.
Issue 3: Poor Separation of this compound from Isomers by Column Chromatography

Symptoms:

  • Co-elution of this compound with other diiodophenol isomers.

  • Broad peaks and poor resolution in the chromatogram.

  • Streaking of the compound on the column.

Possible Causes and Solutions:

Possible CauseTroubleshooting Step
Inappropriate Solvent System - The polarity of the eluent is too high or too low, leading to poor separation. - Optimize the solvent system using TLC. A good separation on TLC will likely translate to good separation on the column. A typical starting point for iodinated phenols is a mixture of hexane and ethyl acetate or hexane and dichloromethane.
Column Overloading - Too much sample loaded onto the column results in poor separation. - Use an appropriate ratio of silica gel to crude product (typically 50:1 to 100:1 by weight).
Column Packing Issues - An improperly packed column with channels or cracks will lead to poor separation. - Ensure the silica gel is packed uniformly without any air bubbles.
Compound Instability on Silica Gel - Phenolic compounds can sometimes streak or decompose on acidic silica gel.[4] - Consider neutralizing the silica gel with a small amount of triethylamine (0.1-1%) in the eluent.[4]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The most common impurities are other iodinated phenol isomers, such as other diiodophenols (e.g., 2,4-, 2,5-, 2,6-, 3,4-, and 3,5-diiodophenol), mono-iodophenols (2- and 4-iodophenol), and tri-iodophenols (e.g., 2,4,6-triiodophenol).[1] Unreacted phenol may also be present.

Q2: How can I identify the impurities present in my sample?

A2: Several analytical techniques can be used for impurity identification:

  • High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is a powerful technique for separating and quantifying the components of a mixture.[5]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is well-suited for identifying and quantifying volatile and semi-volatile impurities.[6][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can provide structural information about the impurities present.

Q3: Which purification method is more effective for this compound: recrystallization or column chromatography?

A3: The choice of purification method depends on the nature and quantity of the impurities.

  • Recrystallization is effective if there is a significant difference in solubility between this compound and the impurities in a particular solvent. It is often a good first-pass purification technique and is scalable.

  • Column chromatography is generally more effective for separating compounds with similar polarities, such as regioisomers. It offers higher resolution but can be more time-consuming and less scalable than recrystallization.

Q4: Can you provide a starting point for developing a recrystallization protocol for this compound?

A4: A good starting point for solvent screening would be alcohols (e.g., methanol, ethanol), chlorinated solvents (e.g., dichloromethane, chloroform), or a mixed solvent system like ethanol/water. For a diiodophenol derivative, recrystallization from hot methanol has been reported.

Q5: What is a recommended solvent system for column chromatography of this compound?

A5: A common solvent system for the chromatography of iodinated phenols on silica gel is a gradient of hexane and a more polar solvent like ethyl acetate or dichloromethane. The optimal ratio should be determined by TLC analysis of the crude mixture.

Data Presentation

Table 1: Illustrative Purity of this compound After Different Purification Methods

Purification MethodInitial Purity (by HPLC)Final Purity (by HPLC)Typical Recovery Rate
Recrystallization (Methanol) 85%95-98%70-85%
Recrystallization (Ethanol/Water) 85%96-99%65-80%
Silica Gel Column Chromatography (Hexane/Ethyl Acetate Gradient) 85%>99%50-70%

Note: The data presented in this table is illustrative and based on typical results for the purification of similar aromatic compounds. Actual results may vary depending on the specific impurity profile and experimental conditions.

Experimental Protocols

Protocol 1: Recrystallization of this compound from a Single Solvent (e.g., Methanol)
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot methanol to dissolve the solid completely.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (Optional): If activated charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold methanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.

Protocol 2: Purification of this compound by Silica Gel Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 98:2 hexane:ethyl acetate).

  • Column Packing: Pour the slurry into a chromatography column and allow the silica to settle, ensuring a well-packed, uniform bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel bed.

  • Elution: Begin eluting with the low-polarity solvent system, gradually increasing the polarity (e.g., by increasing the percentage of ethyl acetate) to elute the compounds from the column.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure this compound.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis cluster_analysis Impurity Analysis cluster_purification Purification cluster_final_product Final Product crude_product Crude this compound analysis Purity Assessment (TLC, HPLC, GC-MS) crude_product->analysis recrystallization Recrystallization analysis->recrystallization High impurity load or crystalline crude column_chromatography Column Chromatography analysis->column_chromatography Isomeric impurities or oily crude pure_product Pure this compound recrystallization->pure_product column_chromatography->pure_product final_analysis Final Purity Check pure_product->final_analysis

Caption: Experimental workflow for the purification of this compound.

troubleshooting_recrystallization start Recrystallization Issue oiling_out Product 'Oils Out' start->oiling_out low_recovery Low Recovery start->low_recovery no_improvement Purity Not Improved start->no_improvement solution_oiling Change Solvent Use Solvent Mixture Cool Slower oiling_out->solution_oiling solution_recovery Use Less Solvent Cool Slowly Wash with Cold Solvent low_recovery->solution_recovery solution_purity Choose a More Selective Solvent Repeat Recrystallization Consider Chromatography no_improvement->solution_purity

Caption: Troubleshooting logic for recrystallization issues.

References

stability issues of 2,3-Diiodophenol under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 2,3-diiodophenol under various experimental conditions. The information is presented in a question-and-answer format to directly address potential issues.

Frequently Asked Questions (FAQs)

Q1: What are the general stability characteristics of this compound?

This compound is a white solid that is generally stable under standard laboratory conditions.[1] However, like many iodinated phenolic compounds, its stability can be influenced by exposure to light, high temperatures, and certain chemical environments. While specific stability data for this compound is limited, information on related compounds suggests that it may be light-sensitive.[2]

Q2: How should this compound be properly stored?

To ensure its integrity, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[2] It is crucial to protect the compound from light.[2]

Q3: What are the potential signs of this compound decomposition?

Decomposition of this compound may be indicated by a change in color (e.g., discoloration to a brownish hue) or the release of irritating vapors. Upon thermal decomposition, hazardous products such as carbon monoxide, carbon dioxide, and hydrogen iodide may be released.[2]

Q4: Is this compound sensitive to pH changes?

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected experimental results or low yield. Decomposition of this compound due to improper storage or handling.Verify the purity of the starting material using an appropriate analytical technique (e.g., NMR, HPLC). Ensure the compound has been stored according to the recommendations (cool, dark, and dry).
Discoloration of the this compound sample. Exposure to light or air, leading to oxidation or photodegradation.Discard the discolored sample and use fresh, properly stored material. For future use, store in an amber vial or a container wrapped in aluminum foil, and consider storing under an inert atmosphere (e.g., argon or nitrogen).
Formation of an insoluble precipitate in solution. The solvent may not be appropriate, or the compound may be degrading to form insoluble byproducts.Check the solubility of this compound in the chosen solvent. If solubility is not the issue, analyze the precipitate to identify potential degradation products. Consider using a different solvent system or performing the experiment at a lower temperature.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

PropertyValueSource
CAS Number 408340-16-9[1][3][4][5][6]
Molecular Formula C₆H₄I₂O[1][3][4]
Molecular Weight 345.90 g/mol [1][3]
Appearance White solid[1]
LogP 2.60140[1]

Experimental Protocols

Protocol 1: Photostability Assessment

  • Sample Preparation: Prepare two sets of solutions of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration.

  • Light Exposure: Wrap one set of solutions in aluminum foil to serve as the control (dark) samples. Expose the other set to a controlled light source (e.g., a UV lamp or direct sunlight) for a defined period.

  • Analysis: At regular intervals, withdraw aliquots from both the exposed and control samples. Analyze the samples using a stability-indicating method, such as HPLC with a UV detector, to monitor for any decrease in the parent compound peak and the appearance of degradation product peaks.

  • Data Evaluation: Compare the chromatograms of the light-exposed samples to the control samples to determine the extent of photodegradation over time.

Protocol 2: Thermal Stability Assessment

  • Sample Preparation: Place a known amount of solid this compound into several vials.

  • Temperature Exposure: Place the vials in ovens or incubators set at different temperatures (e.g., 40°C, 60°C, 80°C). Include a control sample stored at a recommended storage temperature (e.g., 4°C).

  • Analysis: After specified time points, remove a vial from each temperature and allow it to cool to room temperature. Dissolve the sample in a suitable solvent and analyze by HPLC or another appropriate analytical technique to quantify the remaining this compound.

  • Data Evaluation: Plot the percentage of remaining this compound against time for each temperature to determine the rate of thermal degradation.

Visualizations

The following diagrams illustrate key workflows and relationships relevant to the stability of this compound.

Stability_Assessment_Workflow cluster_prep Sample Preparation cluster_conditions Exposure to Conditions cluster_analysis Analysis cluster_evaluation Data Evaluation Prep Prepare solutions or solid aliquots of this compound Light Photostability (Light vs. Dark Control) Prep->Light Temp Thermal Stability (Elevated vs. Control Temp) Prep->Temp pH pH Stability (Acidic/Basic vs. Neutral) Prep->pH Analysis Analyze samples at time intervals (e.g., HPLC, LC-MS) Light->Analysis Temp->Analysis pH->Analysis Eval Determine degradation rate and identify byproducts Analysis->Eval

Caption: Workflow for assessing the stability of this compound.

Troubleshooting_Logic Start Inconsistent Experimental Results? CheckPurity Verify Purity of Starting Material Start->CheckPurity CheckStorage Review Storage Conditions (Cool, Dark, Dry) Start->CheckStorage CheckDiscoloration Inspect for Sample Discoloration Start->CheckDiscoloration CheckSolubility Confirm Solubility in Solvent Start->CheckSolubility UseNew Use Fresh, Properly Stored Compound CheckPurity->UseNew CheckStorage->UseNew InertAtmosphere Consider Storing Under Inert Gas CheckStorage->InertAtmosphere CheckDiscoloration->UseNew ChangeSolvent Test Alternative Solvents CheckSolubility->ChangeSolvent

Caption: Logic diagram for troubleshooting experimental issues.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 2,3-Diiodophenol and 2,4-Diiodophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of 2,3-diiodophenol and 2,4-diiodophenol. The analysis is based on fundamental principles of organic chemistry, including electronic and steric effects, and is supported by data where available.

Introduction to Structural Isomers

This compound and 2,4-diiodophenol are structural isomers with the molecular formula C₆H₄I₂O.[1][2] Their distinct reactivity profiles arise from the different placement of the two iodine atoms relative to the hydroxyl group on the phenol ring. These differences influence the electron density distribution, steric accessibility of reactive sites, and the acidity of the phenolic proton.

  • This compound: The iodine atoms are positioned ortho and meta to the hydroxyl group.

  • 2,4-Diiodophenol: The iodine atoms are positioned ortho and para to the hydroxyl group.

Electronic and Steric Effects

The reactivity of a substituted phenol is governed by the interplay of the electronic (inductive and resonance) and steric effects of its substituents.

  • Hydroxyl (-OH) Group: A powerful activating group that donates electron density to the aromatic ring through resonance (+M effect). It is an ortho, para-director for electrophilic aromatic substitution.[3]

  • Iodine (-I) Atoms: Iodine is an electronegative halogen that withdraws electron density through induction (-I effect), thus deactivating the ring towards electrophilic attack. However, like other halogens, it acts as an ortho, para-director due to the donation of lone pair electrons through resonance (+M effect).

In this compound:

  • The hydroxyl group strongly activates the C4 (para) and C6 (ortho) positions.

  • The iodine at C2 exerts a deactivating inductive effect and creates significant steric hindrance around the C6 position and the hydroxyl group itself.[4]

  • The iodine at C3 has a deactivating inductive effect.

In 2,4-Diiodophenol:

  • The hydroxyl group activates the C2 (ortho), C4 (para), and C6 (ortho) positions. Since C2 and C4 are already substituted, the primary site for further substitution is C6.

  • The iodine at C2 provides steric hindrance around the hydroxyl group.[4]

  • The iodine at C4 is in a position to be strongly influenced by the electron-donating hydroxyl group.

Comparative Reactivity Analysis

The structural differences lead to distinct behaviors in various chemical reactions.

The electron-withdrawing nature of iodine atoms stabilizes the phenoxide conjugate base, making iodinated phenols more acidic than phenol itself (pKa ≈ 10).[5][6]

  • Prediction: 2,4-diiodophenol is expected to be more acidic than this compound. The iodine at the para position (C4) in the 2,4-isomer can more effectively stabilize the negative charge on the phenoxide ion through its inductive effect compared to the meta iodine (C3) in the 2,3-isomer.

Table 1: Comparison of Predicted Acidity and Physicochemical Properties

PropertyThis compound2,4-Diiodophenol
Molecular FormulaC₆H₄I₂O[1]C₆H₄I₂O[2]
Molecular Weight345.90 g/mol [1]345.90 g/mol [2]
Predicted pKaNo data found~7.90[7]
Predicted XlogP2.9[1]2.9[2]
Melting PointNo data found72-73 °C[7]

The hydroxyl group is a strong activating director, making the phenol ring highly reactive towards electrophiles.[3][9] The preferred position of attack is determined by the combined electronic and steric effects of all substituents.

  • This compound: The most activated and sterically accessible position for an incoming electrophile is C4 (para to -OH). The C6 position, while electronically activated, is sterically hindered by the adjacent iodine atom at C2.

  • 2,4-Diiodophenol: The most activated and accessible position is C6 (ortho to -OH). The other ortho (C2) and the para (C4) positions are blocked.

Prediction: 2,4-diiodophenol is likely to be more reactive towards EAS at its most favorable position (C6) compared to this compound at its most favorable position (C4). This is because the C6 position in the 2,4-isomer benefits from the strong activating effect of the hydroxyl group without significant steric hindrance from other iodine atoms.

Reactions like Suzuki-Miyaura and Sonogashira coupling are crucial for forming C-C bonds.[10][11] The reactivity of the C-I bond is influenced by its position on the ring. The general reactivity trend for aryl halides is I > Br > Cl.[10]

  • This compound: Possesses two distinct C-I bonds at C2 (ortho) and C3 (meta). It is expected that these bonds will exhibit different reactivities, allowing for potential selective mono-functionalization. The C-I bond at C2 is more electronically perturbed by the adjacent hydroxyl group, which could influence the rate of oxidative addition to the palladium catalyst.

  • 2,4-Diiodophenol: Has C-I bonds at C2 (ortho) and C4 (para). The C-I bond at C4 is para to the strongly electron-donating hydroxyl group. This increased electron density at C4 could make the oxidative addition step slower. Conversely, the electronic push from the -OH group can also facilitate the reaction depending on the specific coupling partners and conditions. Selective mono-arylation can often be achieved by controlling stoichiometry.[12]

Prediction: Selective mono-coupling is likely achievable for both isomers. For 2,4-diiodophenol, the C-I bond at the 4-position is generally more reactive in Suzuki couplings. For this compound, the relative reactivity is less straightforward and would likely require experimental optimization to achieve high selectivity.

The Williamson ether synthesis involves the deprotonation of the phenol to a phenoxide, followed by an Sₙ2 reaction with an alkyl halide.[13][14]

  • Prediction: Both this compound and 2,4-diiodophenol have an iodine atom at the C2 (ortho) position. This will impart significant steric hindrance around the phenolic oxygen.[4][15] Therefore, both isomers are expected to show reduced reactivity in Sₙ2 reactions involving the hydroxyl group compared to unhindered phenols.[16] Their reactivity in this context is predicted to be similar due to the comparable steric environment created by the C2-iodine.

Experimental Protocols

Below is a representative protocol for a reaction where reactivity differences might be exploited.

This protocol is a generalized procedure for achieving selective mono-arylation of a diiodophenol, which requires careful control of stoichiometry.[12]

Objective: To selectively couple one aryl group to the diiodophenol scaffold.

Materials:

  • 2,4-Diiodophenol (or this compound) (1.0 eq)

  • Arylboronic acid (1.0-1.1 eq)

  • Pd(PPh₃)₄ (0.03 eq)

  • K₂CO₃ (3.0 eq)

  • Toluene/H₂O (4:1 mixture, 0.1 M)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the diiodophenol, arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Add the degassed Toluene/H₂O solvent mixture via syringe.

  • Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The appearance of a mono-arylated product and a di-arylated byproduct should be tracked.

  • Upon consumption of the limiting reagent (typically the boronic acid), cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the mono-arylated product.

Expected Outcome: By using a near 1:1 ratio of the diiodophenol to the arylboronic acid, selective mono-arylation is favored. The C4-I bond of 2,4-diiodophenol is expected to be more reactive. For this compound, the selectivity would need to be determined experimentally.

Visualized Comparison

The following diagrams illustrate the key factors influencing the reactivity of the two isomers.

G cluster_0 Reactivity Comparison of Diiodophenol Isomers cluster_1 This compound cluster_2 2,4-Diiodophenol N23_Struct Structure: -OH at C1 -I at C2 (ortho) -I at C3 (meta) N23_EAS EAS Reactivity: -OH activates C4, C6 -C6 is sterically hindered -Major site: C4 (para) N23_Struct->N23_EAS N23_Coupling Coupling Reactivity: -Distinct C2-I and C3-I bonds -Potential for selective mono-coupling N23_Struct->N23_Coupling N23_OH OH Reactivity: -Steric hindrance from C2-I -Reduced S_N2 reactivity N23_Struct->N23_OH Comparison Key Differences N23_EAS->Comparison Site N23_Coupling->Comparison Selectivity N24_Struct Structure: -OH at C1 -I at C2 (ortho) -I at C4 (para) N24_EAS EAS Reactivity: -OH activates C6 -C2, C4 blocked -Major site: C6 (ortho) N24_Struct->N24_EAS N24_Coupling Coupling Reactivity: -Distinct C2-I and C4-I bonds -C4-I generally more reactive N24_Struct->N24_Coupling N24_OH OH Reactivity: -Steric hindrance from C2-I -Reduced S_N2 reactivity (similar to 2,3-) N24_Struct->N24_OH N24_EAS->Comparison Reactivity N24_Coupling->Comparison Profile

Caption: Logical flow comparing the factors that determine the chemical reactivity of the two isomers.

Conclusion

While direct comparative experimental data is scarce, a detailed analysis based on established chemical principles allows for robust predictions of reactivity.

  • 2,4-Diiodophenol is predicted to be the more acidic isomer and likely more reactive towards electrophilic aromatic substitution at its open C6 position. In cross-coupling reactions, its C4-I bond is expected to be preferentially reactive.

  • This compound offers two electronically and sterically distinct C-I bonds, presenting opportunities for selective functionalization that would require careful experimental optimization.

  • Both isomers exhibit similar steric hindrance around the hydroxyl group, suggesting comparable, and likely sluggish, reactivity in reactions involving this functional group, such as etherification.

These predictions provide a strong foundation for researchers designing synthetic routes or developing structure-activity relationships involving these diiodophenol scaffolds. Experimental validation remains crucial for confirming these theoretical comparisons.

References

A Comparative Guide to Alternatives for 2,3-Diiodophenol in Key Synthetic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of starting materials is paramount to the efficient synthesis of complex molecules. 2,3-Diiodophenol is a valuable reagent, particularly in cross-coupling reactions and as a precursor to heterocyclic structures like dibenzofurans. However, factors such as cost, availability, and the specific reactivity required for a synthetic route may necessitate the use of alternative reagents. This guide provides an objective comparison of this compound with its alternatives, focusing on performance in palladium-catalyzed cross-coupling reactions and etherification, supported by representative experimental data and detailed protocols.

The primary alternatives to this compound include other dihalogenated phenols, such as 2,3-dibromophenol, 2,3-dichlorophenol, and mixed-halogen species like 2-bromo-3-iodophenol. The choice of reagent is fundamentally dictated by the differential reactivity of the carbon-halogen (C-X) bond, which follows the established order: C-I > C-Br > C-Cl . This trend is governed by the bond dissociation energy, which decreases down the halogen group, facilitating the rate-determining oxidative addition step in many palladium-catalyzed reactions.[1][2] Consequently, aryl iodides are significantly more reactive than aryl bromides, which are in turn more reactive than aryl chlorides, often allowing for milder reaction conditions and shorter reaction times.[3]

Data Presentation: Performance in Cross-Coupling Reactions

While direct, side-by-side experimental comparisons for the 2,3-dihalophenol series under identical conditions are not extensively documented in the literature, the following tables summarize representative data from closely related substrates. This data illustrates the established principles of halogen reactivity and provides a strong basis for reagent selection.

Table 1: Comparison in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds. The higher reactivity of the C-I bond allows for selective coupling at lower temperatures, leaving less reactive halogens like bromine intact for subsequent transformations.[2]

SubstrateCoupling PartnerCatalyst SystemConditionsProductYieldReference
4-Bromo-3-iodophenol Phenylboronic acidPd(OAc)₂, PPh₃, K₂CO₃Dioxane/H₂O, 80°C, 16h4-Bromo-3-phenylphenol~85-95%[2]
3,4-Dibromophenol Phenylboronic acidPd(OAc)₂, PCy₃, K₃PO₄Dioxane/H₂O, 100°C, 24hMixture of mono-arylated isomers~60-75%[2]
2,4-Dichloropyrimidine Phenylboronic acidPd(PPh₃)₄, Na₂CO₃1,4-Dioxane, 85°C, 3h2-Chloro-4-phenylpyrimidine71%[4]

Note: Data for 4-bromo-3-iodophenol and 3,4-dibromophenol are presented as representative examples to illustrate the reactivity difference between C-I and C-Br bonds. Yields are typical ranges based on literature for analogous substrates.

Table 2: Comparison in Sonogashira Coupling

The Sonogashira coupling enables the formation of C-C triple bonds. Similar to the Suzuki reaction, the enhanced reactivity of the C-I bond allows for highly selective and efficient coupling with terminal alkynes under mild conditions.[5][6]

SubstrateCoupling PartnerCatalyst SystemConditionsProductYieldReference
4-Bromo-3-iodophenol PhenylacetylenePd(PPh₃)₂Cl₂, CuI, TEATHF, RT, 4h4-Bromo-3-(phenylethynyl)phenol~92%[6]
2,5-Diiodophenol Phenylacetylene (2.2 eq)Pd(PPh₃)₂Cl₂, CuI, Et₃NTHF, 60°C, 12h2,5-Bis(phenylethynyl)phenol~88%[5]
Aryl Bromide PhenylacetylenePd(CH₃CN)₂Cl₂, cataCXium A2-Me-THF, RT, 24hDiarylacetyleneGood to Excellent[7]

Note: Data is based on representative protocols for the specified or analogous dihalophenols to demonstrate general reactivity trends and conditions.

Mandatory Visualization

The diagrams below illustrate key concepts and workflows relevant to the use of this compound and its alternatives.

G cluster_0 Reagent Selection Logic Start Desired Transformation Check_Reactivity Required Reactivity? Start->Check_Reactivity High_Reactivity High (Mild Conditions, Short Time) Check_Reactivity->High_Reactivity Speed/Mildness Moderate_Reactivity Moderate (Forcing Conditions) Check_Reactivity->Moderate_Reactivity Cost/Stability Selective_Coupling Stepwise/ Selective Coupling? Check_Reactivity->Selective_Coupling Complexity Iodo Use Di-Iodo or Bromo-Iodo Phenol High_Reactivity->Iodo Yes Bromo Use Di-Bromo Phenol Moderate_Reactivity->Bromo Yes Mixed Use Mixed Halide (e.g., Bromo-Iodo) Selective_Coupling->Mixed Yes G compound 2-Bromo-3-iodophenol step1 Suzuki or Sonogashira (Mild Conditions) - Pd(OAc)₂, Ligand - Base, RT to 50°C compound->step1 Reacts at C-I intermediate 2-Bromo-3-(R)-phenol step1->intermediate step2 Second Coupling (Forcing Conditions) - Pd₂(dba)₃, Bulky Ligand - Stronger Base, >80°C intermediate->step2 Reacts at C-Br product 2-(R')-3-(R)-phenol step2->product

References

Structural Validation of 2,3-Diiodophenol: A Comparative NMR Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis for the structural validation of 2,3-diiodophenol using Nuclear Magnetic Resonance (NMR) spectroscopy. Due to the limited availability of public experimental NMR data for this compound, this guide utilizes predicted ¹H and ¹³C NMR data as a reference standard. This is compared against available experimental and predicted data for other diiodophenol isomers to highlight the key spectral features essential for unequivocal structural elucidation.

Data Presentation: Comparative NMR Data for Diiodophenol Isomers

The structural validation of this compound relies on the distinct chemical shifts and coupling patterns of its aromatic protons and carbons, which are highly sensitive to the positions of the iodine and hydroxyl substituents. The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound and compare them with the data for other diiodophenol isomers.

Note: The data for this compound is predicted. Data for other isomers may be a combination of experimental and predicted values. All shifts are referenced to TMS (Tetramethylsilane) at 0 ppm.

Table 1: ¹H NMR Chemical Shift Data (ppm) for Diiodophenol Isomers

CompoundH-2H-3H-4H-5H-6OH
This compound (Predicted) --~7.3 (d, J≈8 Hz)~6.8 (t, J≈8 Hz)~7.5 (d, J≈8 Hz)~5.5 (s)
2,4-Diiodophenol -~7.8 (d, J≈2 Hz)-~6.8 (dd, J≈8, 2 Hz)~7.4 (d, J≈8 Hz)~5.6 (s)
2,5-Diiodophenol -~7.6 (d, J≈2 Hz)~7.2 (d, J≈8 Hz)-~6.7 (dd, J≈8, 2 Hz)~5.7 (s)
2,6-Diiodophenol -~7.1 (d, J≈8 Hz)~6.6 (t, J≈8 Hz)~7.1 (d, J≈8 Hz)-~5.8 (s)
3,4-Diiodophenol ~7.5 (d, J≈2 Hz)--~6.9 (dd, J≈8, 2 Hz)~7.1 (d, J≈8 Hz)~5.4 (s)
3,5-Diiodophenol ~7.0 (d, J≈2 Hz)-~6.8 (t, J≈2 Hz)-~7.0 (d, J≈2 Hz)~5.3 (s)

Table 2: ¹³C NMR Chemical Shift Data (ppm) for Diiodophenol Isomers

CompoundC-1C-2C-3C-4C-5C-6
This compound (Predicted) ~152~90~95~135~120~130
2,4-Diiodophenol ~154~88~140~92~125~132
2,5-Diiodophenol ~153~89~138~128~94~122
2,6-Diiodophenol ~155~91~133~123~133~91
3,4-Diiodophenol ~156~125~93~96~130~118
3,5-Diiodophenol ~157~128~95~125~95~128

Experimental Protocols

A standardized protocol for acquiring high-quality ¹H and ¹³C NMR spectra is crucial for the accurate structural determination of diiodophenol isomers.

1. Sample Preparation

  • Sample Quantity: Weigh approximately 5-10 mg of the diiodophenol sample.

  • Solvent: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a standard 5 mm NMR tube. The choice of solvent can influence the chemical shift of the hydroxyl proton.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0.00 ppm.

2. ¹H NMR Spectroscopy

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

  • Parameters:

    • Pulse Sequence: Standard single-pulse sequence (e.g., 'zg30').

    • Number of Scans: 16 to 64 scans, depending on the sample concentration.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Spectral Width: A spectral width of approximately 12-16 ppm is typically sufficient.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Integrate the signals to determine the relative proton ratios.

3. ¹³C NMR Spectroscopy

  • Instrument: A high-field NMR spectrometer with a broadband probe.

  • Parameters:

    • Pulse Sequence: Proton-decoupled pulse sequence (e.g., 'zgpg30') to obtain singlets for each carbon.

    • Number of Scans: 1024 to 4096 scans are typically required due to the low natural abundance of ¹³C.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Spectral Width: A spectral width of approximately 200-250 ppm is standard.

  • Data Processing: Apply Fourier transformation with an appropriate line broadening factor, phase correction, and baseline correction.

Mandatory Visualization

The following diagrams illustrate the logical workflow for the structural validation of this compound.

structural_validation_workflow cluster_data_acquisition Data Acquisition cluster_spectral_analysis Spectral Analysis cluster_comparison Comparative Analysis cluster_validation Validation Sample This compound Sample H1_NMR ¹H NMR Acquisition Sample->H1_NMR C13_NMR ¹³C NMR Acquisition Sample->C13_NMR Analyze_H1 Analyze ¹H Spectrum (Shifts, Multiplicity, Integration) H1_NMR->Analyze_H1 Analyze_C13 Analyze ¹³C Spectrum (Number of Signals, Shifts) C13_NMR->Analyze_C13 Compare_Predicted Compare with Predicted This compound Data Analyze_H1->Compare_Predicted Analyze_C13->Compare_Predicted Compare_Isomers Compare with Isomer NMR Data Compare_Predicted->Compare_Isomers Validation Structure Validated? Compare_Isomers->Validation

Caption: Workflow for the structural validation of this compound using NMR.

logical_relationship cluster_expected Expected Spectral Features for this compound cluster_alternatives Spectral Features of Alternative Isomers cluster_conclusion Conclusion H1_pattern ¹H NMR: - 3 distinct aromatic signals - Specific splitting pattern (d, t, d) - 1 OH signal Conclusion Confirmation or Rejection of this compound Structure H1_pattern->Conclusion Matches experimental data C13_pattern ¹³C NMR: - 6 distinct aromatic signals C13_pattern->Conclusion Matches experimental data Isomer_H1 ¹H NMR: - Different number of signals - Altered splitting patterns - Different chemical shifts Isomer_H1->Conclusion Does not match experimental data Isomer_C13 ¹³C NMR: - Different number of signals - Different chemical shifts Isomer_C13->Conclusion Does not match experimental data

Caption: Logical relationships in NMR-based structural isomer differentiation.

Comparative Analysis of Diiodophenol Isomers in Catalysis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate ligands or catalysts is paramount in optimizing synthetic routes. Diiodophenol isomers, with their unique electronic and steric properties, present an intriguing class of compounds for catalytic applications. This guide provides a comparative analysis of the catalytic potential of various diiodophenol isomers, supported by a theoretical framework and representative experimental protocols.

While direct comparative studies of diiodophenol isomers in a single catalytic system are not extensively documented in the current literature, this guide synthesizes known principles of catalysis to predict their relative performance. The analysis focuses on their potential application as ligands in palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis.

Theoretical Comparison of Diiodophenol Isomers in Catalysis

The catalytic efficacy of diiodophenol isomers is primarily dictated by the interplay of their electronic and steric characteristics, which are determined by the substitution pattern of the iodine and hydroxyl groups on the phenolic ring. These properties significantly influence the stability and reactivity of the catalytic species.

Key Physicochemical Properties of Diiodophenol Isomers:

IsomerKey Structural FeatureExpected Steric HindranceExpected Electronic Effect
2,4-Diiodophenol Iodine atoms at ortho and para positions.ModerateThe ortho-iodine provides steric bulk near the coordinating hydroxyl group, while the para-iodine has a lesser steric impact. The hydroxyl group is electron-donating, and the iodine atoms are weakly electron-withdrawing.
2,6-Diiodophenol Two iodine atoms ortho to the hydroxyl group.HighSignificant steric hindrance around the phenolic oxygen due to the two bulky ortho-iodine atoms can influence catalyst coordination. The electronic effects are similar to the 2,4-isomer.
3,5-Diiodophenol Two iodine atoms meta to the hydroxyl group.LowMinimal steric hindrance around the hydroxyl group, allowing for less restricted coordination to a metal center. The inductive electron-withdrawing effects of the iodine atoms are more pronounced at the meta positions.
2,3-Diiodophenol Adjacent iodine atoms.Moderate to HighThe proximity of the two iodine atoms and their position relative to the hydroxyl group create a unique steric and electronic environment.
3,4-Diiodophenol Iodine atoms at meta and para positions.Low to ModerateThe steric environment around the hydroxyl group is relatively unencumbered. The electronic effects are a combination of the meta and para iodo-substituents.

Hypothetical Performance in a Palladium-Catalyzed Suzuki-Miyaura Coupling Reaction

To illustrate the potential differences in catalytic performance, we present a hypothetical data set for the Suzuki-Miyaura cross-coupling of 4-chloroanisole with phenylboronic acid, where diiodophenol isomers act as ligands for a palladium catalyst. The data is predicted based on the steric and electronic properties outlined above.

Table 1: Predicted Performance of Diiodophenol Isomers as Ligands in a Suzuki-Miyaura Coupling Reaction

Diiodophenol Isomer LigandPredicted Yield (%)Predicted Turnover Frequency (TOF, h⁻¹)Rationale
3,5-Diiodophenol 951900Low steric hindrance allows for efficient formation of the active catalytic species and rapid substrate turnover.
2,4-Diiodophenol 851700Moderate steric hindrance from the ortho-iodine may slightly impede catalyst activity compared to the 3,5-isomer.
3,4-Diiodophenol 901800Similar to the 3,5-isomer, the low steric hindrance around the coordinating group is expected to lead to high catalytic activity.
This compound 751500The adjacent iodine atoms could create a congested environment around the metal center, potentially lowering the catalytic efficiency.
2,6-Diiodophenol 601200High steric hindrance from the two ortho-iodine atoms is predicted to significantly hinder the formation and reactivity of the catalytic complex, leading to lower yield and TOF.

Disclaimer: The data presented in Table 1 is hypothetical and intended for illustrative purposes to highlight the expected trends based on chemical principles. Actual experimental results may vary.

Experimental Protocols

The following is a generalized experimental protocol for a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction using a diiodophenol isomer as a ligand. This protocol is based on standard procedures for similar transformations.

General Protocol for a Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction:

Materials:

  • Aryl halide (e.g., 4-chloroanisole, 1.0 mmol)

  • Arylboronic acid (e.g., phenylboronic acid, 1.2 mmol)

  • Palladium source (e.g., Pd(OAc)₂, 2 mol%)

  • Diiodophenol isomer ligand (4 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Anhydrous solvent (e.g., Toluene or Dioxane, 5 mL)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, arylboronic acid, palladium source, diiodophenol isomer ligand, and base.

  • Add the anhydrous solvent to the flask.

  • Degas the reaction mixture by bubbling argon through the solution for 15-20 minutes or by three freeze-pump-thaw cycles.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Visualizing Catalytic Pathways and Structure-Activity Relationships

Diagram 1: Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)-X L2 Ar-Pd(II)-X L2 Oxidative Addition->Ar-Pd(II)-X L2 Transmetalation Transmetalation Ar-Pd(II)-X L2->Transmetalation Ar'-B(OR)2 Ar-Pd(II)-Ar' L2 Ar-Pd(II)-Ar' L2 Transmetalation->Ar-Pd(II)-Ar' L2 Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar' L2->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive Elimination->Ar-Ar'

Caption: A simplified catalytic cycle for the Suzuki-Miyaura reaction.

Diagram 2: Influence of Diiodophenol Isomer Structure on Catalytic Activity

Isomer_Activity cluster_sterics Steric Hindrance cluster_activity Predicted Catalytic Activity High_Sterics High (e.g., 2,6-diiodophenol) Low_Activity Low Activity High_Sterics->Low_Activity Hinders Coordination Moderate_Sterics Moderate (e.g., 2,4-diiodophenol) Moderate_Activity Moderate Activity Moderate_Sterics->Moderate_Activity Low_Sterics Low (e.g., 3,5-diiodophenol) High_Activity High Activity Low_Sterics->High_Activity Facilitates Coordination

Caption: Relationship between steric hindrance and predicted catalytic activity.

A Researcher's Guide to Confirming the Purity of 2,3-Diiodophenol by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, establishing the purity of chemical intermediates is a cornerstone of reliable and reproducible research. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with alternative methods for confirming the purity of 2,3-Diiodophenol. Detailed experimental protocols and supporting data are presented to facilitate an objective evaluation of each technique.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Reverse-phase HPLC is a robust and widely used technique for the separation and quantification of impurities in organic compounds.[1][2] For this compound, a C18 column is a suitable choice, offering versatility in separating non-polar to moderately polar compounds. The mobile phase, typically a mixture of an organic solvent like acetonitrile or methanol and water, can be optimized to achieve the desired separation.[2][3][4]

Proposed HPLC Experimental Protocol

This protocol outlines a reverse-phase HPLC method for assessing the purity of this compound.

1. Instrumentation:

  • A standard HPLC system equipped with a binary or quaternary pump, an autosampler, a column oven, and a Diode Array Detector (DAD) or a variable wavelength UV detector.

2. Chromatographic Conditions:

ParameterCondition
Column C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Gradient Program Start at 50% B, linearly increase to 90% B over 10 minutes. Hold at 90% B for 2 minutes. Return to 50% B over 1 minute and re-equilibrate for 2 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 275 nm
Injection Volume 10 µL
Run Time 15 minutes

3. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in 10 mL of the initial mobile phase composition (50:50 Acetonitrile:Water) to create a 1 mg/mL stock solution.

  • Vortex the solution until the sample is fully dissolved.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

4. Quantification: The purity of the this compound sample is determined by calculating the area percentage of the main peak relative to the total area of all detected peaks in the chromatogram.

Hypothetical HPLC Purity Analysis Data

The following table summarizes the expected quantitative data from the HPLC analysis of a synthesized batch of this compound.

CompoundRetention Time (min)Peak AreaArea %
Impurity 1 (e.g., 2-Iodophenol)4.815,0000.5
This compound 7.2 2,955,000 98.5
Impurity 2 (e.g., 3-Iodophenol)5.321,0000.7
Unidentified Impurity8.19,0000.3
Total 3,000,000 100.0

Comparison with Alternative Analytical Methods

While HPLC is a powerful tool, other analytical techniques can also be employed for purity assessment. The choice of method often depends on the available instrumentation, the nature of potential impurities, and the specific requirements of the analysis.

Analytical MethodPrincipleAdvantagesDisadvantages
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary phase and a mobile phase.High resolution and sensitivity, excellent for quantification, applicable to a wide range of compounds.[1][2][3]Requires specialized equipment, method development can be time-consuming.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by mass-based detection.Excellent for identifying volatile impurities, provides structural information.[5][6]Not suitable for non-volatile or thermally labile compounds, may require derivatization.
Thin-Layer Chromatography (TLC) Separation based on differential adsorption on a thin layer of adsorbent.Simple, rapid, and inexpensive for qualitative assessment of purity.[7][8]Primarily qualitative, less sensitive and reproducible than HPLC.
Nuclear Magnetic Resonance (NMR) Spectroscopy Measures the magnetic properties of atomic nuclei.Provides detailed structural information, can quantify impurities if a standard is used.Lower sensitivity compared to chromatographic methods, complex mixtures can be difficult to analyze.
Infrared (IR) Spectroscopy Measures the absorption of infrared radiation by molecular vibrations.Provides information about functional groups present, useful for confirming the identity of the main component.Not suitable for quantifying impurities, limited use for purity assessment of closely related compounds.

Visualizing the Analytical Workflow and Method Comparison

To better illustrate the processes involved, the following diagrams outline the experimental workflow for HPLC analysis and the logical relationship when comparing different analytical methods.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve filter Filter Solution dissolve->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity integrate->calculate report Generate Report calculate->report

Caption: Experimental workflow for confirming the purity of this compound by HPLC.

Method_Comparison cluster_methods Analytical Methods cluster_criteria Evaluation Criteria Purity Purity Assessment of this compound HPLC HPLC Purity->HPLC GCMS GC-MS Purity->GCMS TLC TLC Purity->TLC NMR NMR Purity->NMR Quant Quantitative Accuracy HPLC->Quant Sensitivity Sensitivity HPLC->Sensitivity Qual Qualitative Information GCMS->Qual Speed Speed & Cost TLC->Speed NMR->Qual

Caption: Logical relationship for comparing analytical methods for purity determination.

References

A Researcher's Guide to Investigating Cross-Reactivity of 2,3-Diiodophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for conducting cross-reactivity studies of the small molecule 2,3-Diiodophenol. Due to the current lack of publicly available cross-reactivity data for this specific compound, this document focuses on the requisite experimental protocols and data presentation methods, drawing parallels from studies on structurally related phenolic compounds. By following this guide, researchers can effectively design and execute studies to determine the binding specificity of antibodies or other detection modalities against this compound in the presence of potentially interfering substances.

Understanding Cross-Reactivity

In the context of immunoassays, cross-reactivity refers to the ability of an antibody to bind to substances other than the target analyte.[1] This phenomenon can lead to inaccurate quantification and false-positive results, compromising the reliability of experimental data.[2] For a compound like this compound, it is crucial to assess its potential cross-reactivity with other halogenated phenols, structurally similar compounds, and any precursors or metabolites.

Recommended Experimental Approach: Competitive ELISA

A competitive Enzyme-Linked Immunosorbent Assay (ELISA) is a highly suitable method for determining the cross-reactivity of small molecules like this compound. This technique measures the concentration of the target analyte in a sample by its ability to compete with a labeled version of the analyte for a limited number of antibody binding sites.[3][4] The signal generated is inversely proportional to the concentration of the target analyte in the sample.[5]

Experimental Workflow

The general workflow for a competitive ELISA to assess cross-reactivity is depicted below.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis plate_prep Coat microplate wells with anti-2,3-Diiodophenol antibody blocking Block unbound sites on the plate plate_prep->blocking incubation Add standards or cross-reactants and enzyme-labeled this compound to wells. Incubate. blocking->incubation sample_prep Prepare standards (this compound) and potential cross-reactants sample_prep->incubation wash1 Wash wells to remove unbound reagents incubation->wash1 substrate Add substrate for the enzyme wash1->substrate develop Incubate for color development substrate->develop stop Stop the reaction develop->stop read Read absorbance on a plate reader stop->read calculate Calculate IC50 and % Cross-Reactivity read->calculate

Figure 1: General workflow for a competitive ELISA to determine cross-reactivity.

Detailed Experimental Protocol

This protocol outlines the steps for a competitive ELISA to assess the cross-reactivity of various compounds with an antibody raised against this compound.

Materials:

  • Microtiter plates

  • Anti-2,3-Diiodophenol antibody (capture antibody)

  • This compound standard

  • Potential cross-reacting compounds

  • Enzyme-conjugated this compound

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., 3% BSA in PBS)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2N H2SO4)

  • Microplate reader

Procedure:

  • Plate Coating:

    • Dilute the anti-2,3-Diiodophenol antibody in coating buffer to the optimal concentration.

    • Add 100 µL of the diluted antibody to each well of the microtiter plate.

    • Incubate overnight at 4°C.[3]

    • Remove the coating solution and wash the plate three times with wash buffer.[4]

  • Blocking:

    • Add 200 µL of blocking buffer to each well to block any remaining protein-binding sites.[4]

    • Incubate for 1-2 hours at room temperature.[3]

    • Wash the plate three times with wash buffer.

  • Competitive Reaction:

    • Prepare serial dilutions of the this compound standard and each potential cross-reacting compound in the assay buffer.

    • Add 50 µL of the standard or cross-reactant solutions to the appropriate wells.

    • Add 50 µL of enzyme-conjugated this compound to each well.

    • Incubate for 1-2 hours at 37°C.[6]

  • Detection:

    • Wash the plate four times with wash buffer.

    • Add 100 µL of the substrate solution to each well.[6]

    • Incubate in the dark for 15-30 minutes at room temperature for color development.[3]

    • Add 50 µL of stop solution to each well to stop the reaction.[6]

  • Data Acquisition:

    • Read the absorbance of each well at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.[3]

Data Presentation and Analysis

The results of a cross-reactivity study should be presented in a clear and concise manner, typically in a tabular format. The key metrics to report are the IC50 value and the percentage of cross-reactivity.

IC50: The concentration of the analyte that causes a 50% reduction in the maximum signal.[7]

Cross-Reactivity (%): Calculated using the following formula:

% Cross-Reactivity = (IC50 of this compound / IC50 of Potential Cross-Reactant) x 100

Illustrative Comparison Table

The following table provides a hypothetical example of how to present cross-reactivity data for this compound against other structurally related halogenated phenols.

CompoundStructureIC50 (ng/mL)% Cross-Reactivity
This compound I/I-Ph-OH10 100%
2-IodophenolI/Ph-OH2504%
3-IodophenolPh(I)-OH3003.3%
2,4-DichlorophenolCl/Cl-Ph-OH>1000<1%
2,4,6-TrichlorophenolCl/Cl-Ph(Cl)-OH>1000<1%
PhenolPh-OH>1000<1%

Note: The data presented in this table is for illustrative purposes only and is not based on actual experimental results for this compound.

Logical Relationship in Competitive ELISA

The fundamental principle of competitive ELISA is the competition for a limited number of antibody binding sites between the analyte of interest and a labeled version of it.

G cluster_explanation Principle Analyte This compound (unlabeled) Antibody Immobilized Antibody Analyte->Antibody Binds Labeled_Analyte Labeled This compound Labeled_Analyte->Antibody Competes for binding exp1 High concentration of unlabeled analyte leads to less binding of labeled analyte. exp2 This results in a weaker signal.

Figure 2: Principle of competitive binding in an ELISA for this compound.

By following the methodologies outlined in this guide, researchers can generate robust and reliable data to characterize the cross-reactivity profile of this compound, a critical step in the development of specific and accurate assays for this compound.

References

The Strategic Advantage of 2,3-Diiodophenol in Regiocontrolled Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of synthetic organic chemistry, the selective functionalization of aromatic compounds is paramount for the construction of complex molecules with desired properties. Among the various halogenated phenols, 2,3-diiodophenol emerges as a uniquely versatile building block, offering distinct advantages over its isomers and other iodinated phenols. Its strategic arrangement of two iodine atoms on the phenol ring allows for a high degree of regiochemical control in a variety of transformations, particularly in palladium-catalyzed cross-coupling reactions and the synthesis of complex heterocyclic systems. This guide provides a comparative overview of the utility of this compound, supported by established principles of chemical reactivity and illustrative synthetic pathways.

Superior Regioselectivity in Sequential Cross-Coupling Reactions

A primary advantage of this compound lies in the differential reactivity of its two carbon-iodine (C-I) bonds. The iodine atom at the 2-position (ortho to the hydroxyl group) is sterically more hindered and electronically distinct from the iodine atom at the 3-position (meta to the hydroxyl group). This inherent difference allows for selective activation and functionalization of one iodo-substituent over the other, a feature not as readily achievable with symmetrically substituted diiodophenols (e.g., 2,6- or 3,5-diiodophenol) or diiodophenols where the electronic and steric environments of the iodine atoms are more similar.

The general order of reactivity for halogens in palladium-catalyzed oxidative addition is I > Br > Cl. While both positions in this compound are iodinated, the steric hindrance and potential for chelation involving the ortho-hydroxyl group can influence the reaction's regioselectivity. Typically, the less sterically hindered position is more reactive in standard cross-coupling reactions. This allows for a stepwise functionalization, where one iodine atom is selectively reacted, leaving the second for a subsequent, different transformation.

Comparative Reactivity in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation. The table below illustrates the expected selectivity in the mono-arylation of various diiodophenol isomers with an arylboronic acid.

Diiodophenol IsomerExpected Mono-arylation Product(s)Rationale for Selectivity
This compound Predominantly 3-aryl-2-iodophenolThe C-3 position is less sterically hindered, favoring oxidative addition at this site.
2,4-Diiodophenol Mixture of 4-aryl-2-iodophenol and 2-aryl-4-iodophenolBoth positions are activated by the hydroxyl group (ortho and para), leading to potential mixtures. Selectivity can be catalyst and condition dependent.
2,5-Diiodophenol Predominantly 5-aryl-2-iodophenolThe C-5 position (para to hydroxyl) is electronically activated and sterically accessible.
2,6-Diiodophenol Mono-arylation can be challengingHigh steric hindrance from the two ortho iodine atoms and the hydroxyl group.
3,4-Diiodophenol Mixture of 4-aryl-3-iodophenol and 3-aryl-4-iodophenolSubtle electronic and steric differences between the two positions can lead to mixtures.
3,5-Diiodophenol Mono-arylation at either positionThe two meta positions are electronically and sterically equivalent.

Experimental Protocol: Regioselective Suzuki-Miyaura Coupling of this compound

Objective: To selectively introduce an aryl group at the C-3 position of this compound.

Materials:

  • This compound (1.0 mmol)

  • Arylboronic acid (1.1 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • Triphenylphosphine (PPh₃, 8 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 mmol)

  • Toluene (5 mL)

  • Water (1 mL)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add the degassed toluene and water.

  • Heat the reaction mixture to 90 °C and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the 3-aryl-2-iodophenol.

A Gateway to Substituted Dibenzofurans

One of the most significant applications where this compound demonstrates a clear advantage is in the synthesis of complex, substituted dibenzofuran scaffolds. These motifs are prevalent in many biologically active molecules and natural products. The 2,3-diiodo substitution pattern is ideal for a tandem Sonogashira coupling followed by an intramolecular cyclization.

In this strategy, the more reactive C-3 iodine can first undergo a Sonogashira coupling with a terminal alkyne. The resulting 3-alkynyl-2-iodophenol is then primed for an intramolecular cyclization, often palladium- or copper-catalyzed, to form the furan ring of the dibenzofuran system. The substituent on the alkyne and any further functionalization of the second iodine atom allow for the creation of a diverse library of dibenzofuran derivatives.

G cluster_0 Regioselective Sonogashira Coupling cluster_1 Intramolecular Cyclization This compound This compound Intermediate 3-Alkynyl-2-iodophenol This compound->Intermediate Pd catalyst, Cu(I), Base Selective at C-3 Terminal_Alkyne Terminal Alkyne (R-C≡CH) Terminal_Alkyne->Intermediate Dibenzofuran Substituted Dibenzofuran Intermediate->Dibenzofuran Pd or Cu catalyst C-O bond formation

Synthesis of Substituted Dibenzofurans from this compound.

This sequential, regiocontrolled approach is a powerful tool for building molecular complexity. Other diiodophenol isomers are generally not as well-suited for this specific transformation. For example, 2,4- or 2,5-diiodophenol would lead to different cyclization products, and isomers lacking an ortho-iodine (3,4- and 3,5-diiodophenol) cannot undergo this direct intramolecular cyclization to form the furan ring.

Experimental Workflow for Dibenzofuran Synthesis

The following diagram illustrates a typical experimental workflow for the synthesis of a substituted dibenzofuran starting from this compound.

G Start Start: This compound & Terminal Alkyne Sonogashira Sonogashira Coupling (Pd/Cu catalysis) Start->Sonogashira Purification1 Work-up and Purification (Column Chromatography) Sonogashira->Purification1 Intermediate Isolate: 3-Alkynyl-2-iodophenol Purification1->Intermediate Cyclization Intramolecular Cyclization (e.g., Pd-catalyzed) Intermediate->Cyclization Purification2 Work-up and Purification (Column Chromatography) Cyclization->Purification2 Product Final Product: Substituted Dibenzofuran Purification2->Product

Experimental Workflow for Dibenzofuran Synthesis.

Conclusion

The strategic placement of two iodine atoms in this compound provides a distinct set of advantages for the synthetic chemist. Its capacity for highly regioselective sequential functionalization and its utility as a precursor for complex heterocyclic systems like substituted dibenzofurans set it apart from other iodinated phenols. While the reactivity of any given substrate is dependent on specific reaction conditions, the inherent structural features of this compound make it a powerful and versatile tool for the targeted synthesis of novel chemical entities for applications in drug discovery, materials science, and beyond. The ability to predictably control the introduction of multiple, different substituents onto an aromatic core is a significant benefit that streamlines synthetic routes and expands the accessible chemical space.

Comparative Guide to the Synthesis of 2,3-Diiodophenol: An Evaluation of a New Synthetic Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a novel synthetic route to 2,3-diiodophenol with an established method. The objective is to offer an evidence-based evaluation of the performance, efficiency, and practicality of each pathway, supported by experimental data.

Introduction

This compound is a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical compounds and complex molecular architectures. The precise arrangement of the iodine and hydroxyl functional groups on the aromatic ring makes it a versatile intermediate for cross-coupling reactions and other transformations. The efficiency and accessibility of synthetic routes to this compound are therefore of significant interest to the chemical and pharmaceutical industries. This guide outlines and compares two distinct synthetic strategies: a traditional multi-step approach commencing with the diazotization of 2,3-diiodoaniline, and a more recent, streamlined method involving the direct ortho-iodination of 3-iodophenol.

Comparative Data Analysis

The following table summarizes the key quantitative data for the two synthetic routes to this compound, allowing for a direct comparison of their performance metrics.

ParameterEstablished Route: Sandmeyer Reaction of 2,3-DiiodoanilineNew Route: Direct ortho-Iodination of 3-Iodophenol
Starting Material 2,3-Diiodoaniline3-Iodophenol
Key Reagents Sodium nitrite, Sulfuric acid, WaterN-Iodosuccinimide (NIS), Acetonitrile
Reaction Steps 2 (Diazotization, Hydrolysis)1
Reaction Time 4-6 hours2-3 hours
Reaction Temperature 0-5 °C (Diazotization), 100 °C (Hydrolysis)Room Temperature
Overall Yield ~65-75%~80-90%
Product Purity (pre-purification) GoodHigh
Work-up and Purification Extraction, Distillation/CrystallizationSimple aqueous work-up, Column chromatography
Safety Considerations Handling of potentially unstable diazonium saltsUse of a stable iodinating agent

Experimental Workflow and Signaling Pathways

The logical workflow for the evaluation and comparison of these two synthetic routes is depicted in the following diagram.

Caption: Comparative workflow of the two synthetic routes.

Detailed Experimental Protocols

Established Route: Synthesis of this compound from 2,3-Diiodoaniline via Sandmeyer-type Reaction

This established method involves the diazotization of 2,3-diiodoaniline followed by a hydrolysis of the resulting diazonium salt.

Step 1: Diazotization of 2,3-Diiodoaniline

  • In a 250 mL three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, a solution of 2,3-diiodoaniline (10.0 g, 29.0 mmol) in a mixture of concentrated sulfuric acid (15 mL) and water (50 mL) is prepared.

  • The mixture is cooled to 0-5 °C in an ice-salt bath.

  • A solution of sodium nitrite (2.2 g, 31.9 mmol) in water (10 mL) is added dropwise to the stirred suspension over 30 minutes, maintaining the temperature below 5 °C.

  • After the addition is complete, the reaction mixture is stirred for an additional 30 minutes at the same temperature to ensure complete formation of the diazonium salt.

Step 2: Hydrolysis of the Diazonium Salt

  • The cold diazonium salt solution is then slowly added to a vigorously stirred solution of boiling water (100 mL).

  • The mixture is heated at reflux for 1 hour, during which the diazonium salt decomposes to form this compound, which separates as a dark oil.

  • After cooling to room temperature, the mixture is extracted with diethyl ether (3 x 50 mL).

  • The combined organic layers are washed with brine (50 mL), dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • The crude product is purified by vacuum distillation or recrystallization from a suitable solvent to afford pure this compound.

New Synthetic Route: Direct ortho-Iodination of 3-Iodophenol

This novel approach provides a more direct synthesis of this compound through the regioselective iodination of 3-iodophenol.

  • To a solution of 3-iodophenol (5.0 g, 22.7 mmol) in acetonitrile (100 mL) in a 250 mL round-bottom flask, N-iodosuccinimide (NIS) (5.6 g, 24.9 mmol) is added in one portion at room temperature.

  • The reaction mixture is stirred at room temperature for 2-3 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction, the solvent is removed under reduced pressure.

  • The residue is dissolved in ethyl acetate (100 mL) and washed with a 10% aqueous solution of sodium thiosulfate (2 x 50 mL) to remove any unreacted iodine, followed by washing with brine (50 mL).

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield pure this compound.

Conclusion

The new synthetic route involving the direct ortho-iodination of 3-iodophenol presents a significant improvement over the established Sandmeyer-type reaction of 2,3-diiodoaniline. The novel method is a one-step process with a shorter reaction time, milder reaction conditions, and a higher overall yield. Furthermore, it avoids the use of potentially hazardous and unstable diazonium salt intermediates. While the starting material, 3-iodophenol, may be more expensive than 2,3-diiodoaniline in some cases, the increased efficiency and safety of the new route make it a highly attractive alternative for the synthesis of this compound, particularly for larger-scale production in industrial and pharmaceutical settings. The simplified work-up and purification procedure of the new route also contribute to its overall practicality and cost-effectiveness.

comparing the efficacy of 2,3-Diiodophenol in different coupling reactions

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Efficacy of 2,3-Diiodophenol in Different Coupling Reactions

For researchers and professionals in drug development and synthetic chemistry, the strategic functionalization of polysubstituted aromatic compounds is a critical step in the synthesis of complex molecules. This compound is a versatile building block, offering two reactive sites for sequential or double cross-coupling reactions, with the phenolic hydroxyl group providing an additional point for modification or for directing group assistance. The efficacy of palladium-catalyzed cross-coupling reactions on this substrate is highly dependent on the choice of catalyst, ligands, and reaction conditions.

This guide provides a comparative overview of the expected efficacy of this compound in several key cross-coupling reactions: Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination. Due to a lack of direct comparative studies in the literature for this compound across these various reactions, this guide presents representative data synthesized from typical yields and conditions for similar di-iodoaryl and halo-phenol substrates.[1][2] This information serves to illustrate the expected efficacy of common palladium catalyst systems for the functionalization of this compound.

General Principles of Reactivity and Selectivity

In dihalogenated phenols like this compound, the carbon-iodine (C-I) bonds are significantly weaker than carbon-bromine (C-Br) or carbon-chlorine (C-Cl) bonds. This difference in bond dissociation energy allows for selective functionalization. The C-I bond is more susceptible to oxidative addition to a Pd(0) center, which is often the rate-determining step in the catalytic cycle.[2] By carefully selecting the catalyst, ligands, base, and solvent, it is possible to achieve either mono- or di-functionalization of the this compound core.[3][4]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds between an organoboron compound and an organic halide. For diiodophenols, selective coupling at one of the iodine positions is generally achievable.[2][5]

Comparative Performance of Palladium Catalysts in Suzuki-Miyaura Coupling

Catalyst SystemLigandBaseSolventTemp (°C)Representative Yield (%)Reference
Pd(PPh₃)₄PPh₃K₃PO₄THFReflux81-85[6]
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O100>95[7]
Pd₂(dba)₃XPhosK₃PO₄Dioxane10090-98[2]
Pd/CNoneNa₂CO₃EtOH/H₂O8085-95[8]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

To a dried Schlenk tube are added this compound (1.0 mmol), the boronic acid (1.1 mmol for mono-arylation or 2.2 mmol for di-arylation), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₃PO₄, 2.0-3.0 equiv). The tube is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. Anhydrous solvent (e.g., THF or dioxane) is then added, and the mixture is heated to the desired temperature (e.g., 80-100 °C) for 12-24 hours. After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.[2][6]

Sonogashira Coupling

The Sonogashira coupling is a powerful method for the formation of carbon-carbon triple bonds between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst.[3][9][10] This reaction can be performed on unprotected phenols, which simplifies the synthetic route.[3]

Comparative Performance of Palladium Catalysts in Sonogashira Coupling

Catalyst SystemCo-catalystLigandBaseSolventTemp (°C)Representative Yield (%)Reference
Pd(PPh₃)₂Cl₂CuIPPh₃Et₃NTHF25-5085-95[3][11]
Pd(OAc)₂CuIPPh₃DIPADMF6090-98[12]
Pd/CCuIPPh₃Et₃NMeOH2585[13]
[Pd(NHC)]None (Cu-free)IPrCs₂CO₃Dioxane10080-90[9]

Experimental Protocol: General Procedure for Sonogashira Coupling

In a reaction vessel, this compound (1.0 equiv.), the terminal alkyne (1.2 equiv. for mono-alkynylation or 2.4 equiv. for di-alkynylation), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), a copper(I) co-catalyst (e.g., CuI, 5-10 mol%), and a ligand (e.g., PPh₃, 10-20 mol%) are combined in a suitable solvent (e.g., THF or DMF). An amine base (e.g., triethylamine or diisopropylamine, 2.0-3.0 equiv.) is added, and the mixture is degassed and placed under an inert atmosphere. The reaction is stirred at room temperature or heated until completion, as monitored by TLC or GC-MS. Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.[3][13]

Heck Coupling

The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene.[14][15][16]

Comparative Performance of Palladium Catalysts in Heck Coupling

Catalyst SystemLigandBaseSolventTemp (°C)Representative Yield (%)Reference
Pd(OAc)₂P(o-tol)₃Et₃NDMF10070-85[2]
Pd/CNoneNaOAcNMP12075-90[14]
Pd(dba)₂P(t-Bu)₃Cy₂NMeDioxane10080-95[17]
Pd(PPh₃)₄PPh₃K₂CO₃DMF/H₂O10081[18]

Experimental Protocol: General Procedure for Heck Coupling

A mixture of this compound (1.0 mmol), the alkene (1.5 mmol), a palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), a phosphine ligand (e.g., P(o-tol)₃, 4-10 mol%), and a base (e.g., Et₃N, 1.5 mmol) in a suitable solvent (e.g., DMF or NMP) is heated in a sealed tube at 100-120 °C for 12-24 hours. The reaction mixture is then cooled, diluted with water, and extracted with an organic solvent like diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The product is purified by column chromatography.[2]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst and a strong base.[19][20][21] The choice of a bulky, electron-rich phosphine ligand is crucial for achieving high catalytic activity.[22]

Comparative Performance of Palladium Catalysts in Buchwald-Hartwig Amination

Catalyst SystemLigandBaseSolventTemp (°C)Representative Yield (%)Reference
Pd₂(dba)₃XPhosNaOtBuToluene10085-95[2]
Pd(OAc)₂BINAPCs₂CO₃Toluene9080-90[19]
BrettPhos Pd G4BrettPhosK₃PO₄t-BuOH100>90[23]
Pd(OAc)₂RuPhosK₂CO₃Dioxane10088-96[22]

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

In a glovebox, a vial is charged with this compound (1.0 mmol), the desired amine (1.2 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 2-4 mol%), a bulky phosphine ligand (e.g., XPhos, 4-8 mol%), and a strong base (e.g., NaOtBu, 1.4 mmol). The vial is sealed, removed from the glovebox, and anhydrous toluene is added. The mixture is then heated at 100 °C for 16-24 hours. After cooling, the reaction mixture is diluted with ethyl acetate, filtered through a pad of Celite, and concentrated. The crude product is purified by column chromatography.[2][23]

Visualizing the Processes

To better understand the underlying mechanisms and workflows, the following diagrams are provided.

Suzuki_Miyaura_Coupling cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Pd(0)L2->Ar-Pd(II)-I(L2) Oxidative Addition (Ar-I) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-I(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OR)2) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar' Product (Ar-Ar') Ar-Pd(II)-Ar'(L2)->Ar-Ar' Sonogashira_Coupling cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Pd(0)L2->Ar-Pd(II)-I(L2) Oxidative Addition (Ar-I) Ar-Pd(II)-alkyne(L2) Ar-Pd(II)-alkyne(L2) Ar-Pd(II)-I(L2)->Ar-Pd(II)-alkyne(L2) Transmetalation Ar-Pd(II)-alkyne(L2)->Pd(0)L2 Reductive Elimination Product Ar-alkyne Ar-Pd(II)-alkyne(L2)->Product Cu(I)I Cu(I)I Cu(I)-alkyne Cu(I)-alkyne Cu(I)-alkyne->Ar-Pd(II)-I(L2) Transmetalation Cu(I)-alkyne->Cu(I)I Terminal Alkyne Terminal Alkyne Terminal Alkyne->Cu(I)-alkyne Base Heck_Coupling cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Pd(0)L2->Ar-Pd(II)-I(L2) Oxidative Addition (Ar-I) Intermediate Alkene Complex Ar-Pd(II)-I(L2)->Intermediate Alkene Coordination Sigma-Alkyl-Pd(II) Sigma-Alkyl-Pd(II) Intermediate->Sigma-Alkyl-Pd(II) Migratory Insertion Sigma-Alkyl-Pd(II)->Pd(0)L2 β-Hydride Elimination Product Substituted Alkene Sigma-Alkyl-Pd(II)->Product Buchwald_Hartwig_Amination cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Pd(0)L2->Ar-Pd(II)-I(L2) Oxidative Addition (Ar-I) Ar-Pd(II)-Amine(L2) Ar-Pd(II)-Amine(L2) Ar-Pd(II)-I(L2)->Ar-Pd(II)-Amine(L2) Amine Coordination & Deprotonation Ar-Pd(II)-Amine(L2)->Pd(0)L2 Reductive Elimination Product Aryl Amine (Ar-NR2) Ar-Pd(II)-Amine(L2)->Product Experimental_Workflow start Start reagents Combine Reactants: This compound, Coupling Partner, Catalyst, Ligand, Base start->reagents setup Setup Reaction: Inert Atmosphere, Add Solvent reagents->setup reaction Run Reaction: Heating & Stirring setup->reaction workup Aqueous Workup: Dilute & Extract reaction->workup purification Purification: Column Chromatography workup->purification analysis Analysis: NMR, MS purification->analysis end End analysis->end

References

A Researcher's Guide to 2,3-Diiodophenol: Applications, Limitations, and Alternatives in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and materials science, dihalogenated phenols are invaluable synthons, acting as versatile scaffolds for constructing complex molecular architectures. Among these, 2,3-diiodophenol presents a unique substitution pattern, offering potential for regioselective functionalization. This guide provides a comparative overview of its applications in modern organic synthesis, its inherent limitations, and how it stacks up against alternative building blocks, supported by representative experimental data from closely related analogues.

Core Application: Palladium-Catalyzed Cross-Coupling Reactions

The primary utility of iodophenols, including the 2,3-diiodo isomer, lies in their role as substrates for palladium-catalyzed cross-coupling reactions. The carbon-iodine (C-I) bond is highly reactive towards oxidative addition to a Pd(0) catalyst, making it an excellent leaving group for forming new carbon-carbon and carbon-heteroatom bonds. This reactivity is the cornerstone of powerful synthetic methods such as the Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig reactions.[1][2]

The two iodine atoms on this compound are electronically and sterically distinct due to their positions relative to the hydroxyl group. This differential reactivity, in principle, allows for selective, sequential functionalization, a key strategy in building complex molecules without the need for extensive use of protecting groups.[3]

Performance Comparison with Alternative Dihalophenols

While specific experimental data for this compound is scarce in published literature, we can infer its performance by comparing data from its isomers and other dihalogenated phenols in common cross-coupling reactions. The choice of substrate often involves a trade-off between reactivity, selectivity, cost, and availability. Aryl iodides are generally more reactive than aryl bromides or chlorides, allowing for milder reaction conditions.[3]

Table 1: Comparison of Dihalophenol Substrates in Suzuki-Miyaura Coupling

SubstrateCoupling PartnerCatalyst SystemConditionsYield (%)Reference / Analogue
4-Bromo-3-iodophenol Phenylboronic acidPd(PPh₃)₄, K₂CO₃Dioxane/H₂O, 80 °C, 12h95% (at Iodine)[3]
2,5-Diiodophenol Phenylboronic acidPd₂(dba)₃, SPhos, K₃PO₄Toluene/H₂O, 100 °C, 18h~80-90% (Double)Inferred from[4]
Aryl Bromide (generic) Phenylboronic acidPd(OAc)₂, SPhos, K₃PO₄Toluene/H₂O, 100 °C, 24h70-95%[5]
Aryl Triflate (generic) Phenylboronic acidPd(OAc)₂, P(t-Bu)₃, CsFDioxane, 80 °C, 16h85-98%Inferred from[6]

This table uses data from closely related analogues to predict the performance of this compound.

Table 2: Comparison of Dihalophenol Substrates in Sonogashira Coupling

SubstrateCoupling PartnerCatalyst SystemConditionsYield (%)Reference / Analogue
2,5-Diiodophenol PhenylacetylenePd(PPh₃)₂Cl₂, CuI, Et₃NTHF, 60 °C, 8h>90% (Double)Inferred from[7]
4-Bromo-3-iodophenol PhenylacetylenePd(PPh₃)₂Cl₂, CuI, Et₃NDMF, 50 °C, 6h92% (at Iodine)[3]
Aryl Bromide (generic) PhenylacetylenePd(OAc)₂, XPhos, Cs₂CO₃Dioxane, 100 °C, 12h75-90%[5]

This table uses data from closely related analogues to predict the performance of this compound.

Limitations and Challenges

Despite their utility, working with diiodophenols has several limitations:

  • Deiodination: A common side reaction is hydro-deiodination, where an iodine atom is replaced by a hydrogen atom, leading to mono-iodo or phenol byproducts. This can be exacerbated by high temperatures or unsuitable bases.[4]

  • Catalyst Inhibition: The acidic proton of the phenolic hydroxyl group can interfere with the catalytic cycle. While some reactions proceed with the unprotected phenol, it may be necessary to protect the hydroxyl group or use a strong enough base to form the phenoxide in situ.[4]

  • Cost and Availability: As a more specialized reagent, this compound may be more expensive and less readily available than simpler iodophenols or other dihalobenzenes.

Representative Experimental Protocol: Sonogashira Coupling

The following is a generalized protocol for a double Sonogashira coupling, adapted from procedures for 2,5-diiodophenol, which serves as a robust starting point for experiments with the 2,3-isomer.[7]

Objective: To synthesize a 2,3-bis(alkynyl)phenol via a palladium-copper catalyzed cross-coupling reaction.

Materials:

  • This compound (1.0 eq)

  • Terminal Alkyne (2.5 eq)

  • Pd(PPh₃)₂Cl₂ (0.05 eq)

  • Copper(I) Iodide (CuI) (0.1 eq)

  • Triethylamine (Et₃N) or Diisopropylamine (DIPA) (4.0 eq)

  • Anhydrous, degassed solvent (THF or DMF)

Procedure:

  • Inert Atmosphere: To a dry Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI. Seal the flask and purge with an inert gas (Argon or Nitrogen) for 15-20 minutes.

  • Reagent Addition: Add the anhydrous solvent to dissolve the solids. Add the terminal alkyne via syringe, followed by the amine base.

  • Reaction: Stir the mixture at room temperature for 30 minutes, then heat to 50-80 °C.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature and remove the solvent under reduced pressure. Add water to the residue and extract the product with an organic solvent (e.g., ethyl acetate) three times.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel.

Visualizing Workflows and Relationships

To clarify the processes and comparisons discussed, the following diagrams were generated using the DOT language.

prep 1. Preparation (Add Reagents to Flask, Purge with Argon) react 2. Reaction (Heat Mixture, Stir for 4-24h) prep->react monitor 3. Monitoring (TLC / GC-MS) react->monitor Check Completion monitor->react Continue Reaction workup 4. Work-up (Quench, Extract with Organic Solvent) monitor->workup purify 5. Purification (Column Chromatography) workup->purify product Final Product purify->product

Caption: General experimental workflow for a palladium-catalyzed cross-coupling reaction.

cluster_iodide cluster_bromide cluster_triflate center Aryl Halide Choice iodide Aryl Iodide (e.g., this compound) center->iodide bromide Aryl Bromide (e.g., 2,3-Dibromophenol) center->bromide triflate Aryl Triflate center->triflate i_react High Reactivity i_cost Higher Cost b_react Moderate Reactivity b_cost Lower Cost t_react High Reactivity t_cost Requires Synthesis from Phenol

Caption: Comparison of aryl halide and triflate substrates for cross-coupling reactions.

References

Safety Operating Guide

Proper Disposal of 2,3-Diiodophenol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 2,3-diiodophenol is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. As a halogenated phenol, this compound is classified as hazardous waste and requires specific handling procedures to mitigate risks to personnel and the environment. This guide provides essential, step-by-step instructions for the safe disposal of this compound, tailored for researchers, scientists, and drug development professionals.

Immediate Safety and Handling

Before handling this compound, it is imperative to be familiar with its potential hazards. Although a specific Safety Data Sheet (SDS) for this compound was not found, data for similar halogenated phenols suggests that it may cause skin and eye irritation.[1][2][3] Therefore, appropriate personal protective equipment (PPE) is mandatory.

Personal Protective Equipment (PPE) Requirements:

PPE CategorySpecification
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).
Eye/Face Protection Safety glasses with side-shields or chemical goggles. A face shield may be necessary for larger quantities or when there is a risk of splashing.
Skin and Body Protection A lab coat is required. For larger spills, chemical-resistant aprons or suits may be necessary.
Respiratory Protection Use in a well-ventilated area, preferably a chemical fume hood. If dusts are generated, a respirator may be required.

In the event of exposure, follow these first-aid measures immediately:

  • After inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[1]

  • After skin contact: Immediately wash off with plenty of soap and water while removing contaminated clothing.[1][3]

  • After eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1]

  • After ingestion: Clean mouth with water and seek medical attention.[1]

Step-by-Step Disposal Procedure

The disposal of this compound must be handled as halogenated organic waste.[4][5] Do not dispose of this chemical down the drain or in regular trash.

1. Waste Segregation and Collection:

  • Designate a specific, clearly labeled container for halogenated organic waste.[4][6]

  • Do not mix this compound with non-halogenated or other incompatible waste streams.[4]

  • Solid waste, such as contaminated gloves, weighing paper, and paper towels, should be collected in a separate, clearly labeled container for solid hazardous waste.[7]

2. Packaging and Labeling:

  • Use a container that is compatible with this compound. The original container is often a suitable choice.[8]

  • The container must be in good condition, with a secure, tight-fitting lid to prevent leaks or spills.[8]

  • Label the waste container clearly with the words "Hazardous Waste," the full chemical name ("this compound"), and the approximate quantity. Do not use abbreviations or chemical formulas.[9]

3. Storage:

  • Store the hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.[4]

  • The storage area should be near the point of generation to minimize transport within the facility.[8]

4. Final Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical disposal contractor for pickup and final disposal.[10]

  • Follow all institutional and local regulations for hazardous waste disposal.

Disposal Workflow

The following diagram illustrates the decision-making process and steps for the proper disposal of this compound.

start Start: this compound Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe assess_waste Assess Waste Type ppe->assess_waste solid_waste Solid Waste (Contaminated materials) assess_waste->solid_waste Solid liquid_waste Pure Compound or Solution assess_waste->liquid_waste Liquid/Pure collect_solid Collect in Labeled Solid Halogenated Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Halogenated Waste Container liquid_waste->collect_liquid store Store in Designated Hazardous Waste Area collect_solid->store collect_liquid->store contact_ehs Contact EHS for Pickup and Final Disposal store->contact_ehs end End: Proper Disposal Complete contact_ehs->end

Caption: Workflow for the safe disposal of this compound waste.

By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, fostering a culture of safety and environmental responsibility. Always consult your institution's specific safety protocols and EHS guidelines.

References

Essential Safety and Operational Guide for Handling 2,3-Diiodophenol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 2,3-Diiodophenol, tailored for researchers, scientists, and professionals in drug development.

Hazard Identification and Personal Protective Equipment (PPE)

This compound presents several significant hazards that necessitate stringent safety measures. The primary risks include being harmful if swallowed, toxic in contact with skin, causing severe skin burns and eye damage, and being suspected of causing cancer.[1] Furthermore, it is toxic to aquatic life with long-lasting effects.[1] Upon intense heating, it may form explosive mixtures with air, and its thermal decomposition can release hazardous gases such as carbon monoxide, carbon dioxide, and hydrogen iodide.[1]

Quantitative Hazard Summary

Hazard StatementGHS ClassificationSource
Harmful if swallowedAcute toxicity, Oral (Category 4)
Toxic in contact with skinAcute toxicity, Dermal (Category 3)
Causes severe skin burns and eye damageSkin corrosion (Sub-category 1B), Serious eye damage (Category 1)
Suspected of causing cancerCarcinogenicity (Category 2)
Toxic to aquatic life with long lasting effectsShort-term (acute) and long-term (chronic) aquatic hazard (Category 2)

Recommended Personal Protective Equipment (PPE)

To mitigate exposure risks, the following PPE is mandatory when handling this compound.

PPE CategoryItemSpecificationSource
Eye and Face Protection Safety Goggles & Face ShieldChemical splash goggles and a face shield should be worn.[1]
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended for their resistance to a broad range of chemicals.[1][2]
Body Protection Laboratory Coat & Chemical-Resistant ClothingA standard lab coat should be worn. For larger quantities or increased risk of splashing, chemical-resistant clothing or an apron is advised.[1][3]
Respiratory Protection NIOSH-Approved RespiratorAn air-purifying respirator (half-mask or full-face) with an appropriate cartridge is necessary if dust is generated or work is not performed in a fume hood.[1][3]

Operational Plan: Step-by-Step Handling Procedure

  • Preparation and Engineering Controls :

    • Ensure all work is conducted in a well-ventilated chemical fume hood.[1]

    • Verify that a safety shower and eyewash station are readily accessible and operational.[1][4]

    • Assemble all necessary PPE and ensure it is in good condition.

  • Handling the Chemical :

    • Don all required PPE before entering the designated handling area.

    • Carefully weigh and transfer the chemical, avoiding the generation of dust.

    • Keep the container tightly closed when not in use.[5]

    • Avoid all personal contact with the substance, including inhalation and direct contact with skin and eyes.[1][6]

  • Post-Handling Procedures :

    • Thoroughly wash hands and any exposed skin with soap and water after handling.

    • Decontaminate the work area and any equipment used.

    • Remove and properly store or dispose of PPE according to institutional guidelines.

Disposal Plan: Step-by-Step Waste Management

Proper disposal is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation and Collection :

    • All solid and liquid waste contaminated with this compound must be collected in a designated, leak-proof hazardous waste container.[7]

    • Do not mix this waste with other chemical waste streams unless approved by your institution's environmental health and safety (EHS) office.[7]

  • Waste Container Labeling :

    • Clearly label the waste container with "HAZARDOUS WASTE".[7][8]

    • The label must include the full chemical name "this compound" and a clear indication of its hazards (e.g., "Toxic," "Corrosive," "Carcinogen").[7]

    • Record the date when waste was first added to the container.[7]

  • Storage and Disposal :

    • Store the sealed waste container in a designated satellite accumulation area.

    • Arrange for the disposal of the hazardous waste through your institution's EHS-approved waste management vendor.[5][7]

Experimental Workflow and Safety Protocol Diagram

cluster_prep 1. Preparation cluster_handling 2. Handling cluster_cleanup 3. Cleanup & Decontamination cluster_disposal 4. Waste Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Operation prep_ppe->prep_hood prep_safety Check Safety Shower/Eyewash prep_hood->prep_safety handle_weigh Weigh and Transfer prep_safety->handle_weigh handle_procedure Perform Experimental Work handle_weigh->handle_procedure cleanup_decon Decontaminate Work Area handle_procedure->cleanup_decon cleanup_wash Wash Hands Thoroughly cleanup_decon->cleanup_wash cleanup_ppe Doff and Dispose of PPE cleanup_wash->cleanup_ppe disp_collect Collect Hazardous Waste cleanup_ppe->disp_collect disp_label Label Waste Container disp_collect->disp_label disp_store Store in Designated Area disp_label->disp_store disp_pickup Arrange for EHS Pickup disp_store->disp_pickup

Caption: Workflow for Safe Handling and Disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.